m-PEG8-Amine
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBFPPGROXJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679822 | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869718-81-0 | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869718-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG8-Amine for Researchers and Drug Development Professionals
Introduction
m-PEG8-Amine, or methoxy-polyethylene glycol (8) amine, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that has emerged as a critical tool in the field of bioconjugation and drug delivery. Its structure, featuring a methoxy-terminated eight-unit polyethylene glycol chain and a terminal primary amine, provides a unique combination of hydrophilicity, biocompatibility, and reactive functionality. This guide offers a comprehensive overview of this compound's chemical properties, applications, and detailed experimental protocols for its use in modifying proteins, nanoparticles, and other molecules of interest. The hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules in aqueous environments, a crucial attribute for many biological applications.[1]
Core Properties and Specifications
This compound is a well-defined chemical entity with consistent physical and chemical properties. These characteristics are summarized in the tables below, providing essential information for its handling, storage, and application in experimental settings.
Physicochemical Properties
| Property | Value | References |
| Chemical Formula | C17H37NO8 | [1][2] |
| Molecular Weight | ~383.5 g/mol | [1][2] |
| CAS Number | 869718-81-0 | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Purity | Typically >98% | [1] |
Solubility and Storage
| Property | Details | References |
| Solubility | Soluble in water and various organic solvents such as DMF, DMSO, and CH2Cl2. | [1][4] |
| Storage Conditions | Recommended storage at -20°C to prevent degradation. | [1][3] |
| Handling | Should be handled under an inert atmosphere to minimize exposure to moisture. | [4] |
Key Applications in Research and Drug Development
The versatile nature of the terminal amine group on the flexible PEG linker makes this compound a valuable reagent in a multitude of applications within the life sciences.
-
PEGylation of Proteins and Peptides: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins and peptides can enhance their pharmacokinetic properties. This modification can increase serum half-life, improve stability, and reduce immunogenicity.[4][5]
-
Antibody-Drug Conjugates (ADCs): this compound serves as a hydrophilic linker in the construction of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody. The PEG spacer can improve the solubility and stability of the final conjugate.[3]
-
Nanoparticle Functionalization: The surface of nanoparticles can be modified with this compound to create a hydrophilic "stealth" layer. This PEG coating reduces nonspecific protein adsorption and recognition by the immune system, leading to longer circulation times in vivo.[4][6][7]
-
PROTACs and Molecular Glues: In the development of proteolysis-targeting chimeras (PROTACs) and other small molecule therapeutics, this compound can be used as a flexible linker to connect different binding moieties.
-
Diagnostic Tools and Bioimaging: Conjugation of this compound to imaging agents or diagnostic molecules can improve their biocompatibility and in vivo performance.
Experimental Protocols
The primary amine group of this compound is a versatile handle for bioconjugation. The following sections provide detailed protocols for its most common reactions.
Protocol 1: Conjugation to Carboxylic Acids via Amide Bond Formation
This protocol describes the reaction of this compound with a molecule containing a carboxylic acid group using a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).
Materials and Reagents:
-
This compound
-
Carboxylic acid-containing molecule (e.g., protein, small molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[8]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[4][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[8]
-
Anhydrous DMF or DMSO
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule in the appropriate buffer. If the molecule is a protein, use the Conjugation Buffer.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.[4]
-
-
Activation of Carboxylic Acid:
-
In a separate reaction tube, dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add a molar excess of EDC and NHS (typically 1.2-2 fold molar excess of each over the carboxylic acid).[3][8]
-
Incubate the mixture for 15-30 minutes at room temperature to form the reactive NHS ester.[4][9]
-
-
Conjugation Reaction:
-
Immediately add the desired molar ratio of the this compound stock solution to the activated carboxylic acid solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.[4]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4][8]
-
-
Quenching:
-
Purification:
-
Remove unreacted this compound and other small molecules by dialysis or using a desalting column.[8]
-
Experimental Workflow for Carboxylic Acid Conjugation
Caption: Workflow for conjugating this compound to a carboxylic acid.
Protocol 2: Conjugation to NHS Esters
This protocol outlines the direct reaction of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule. This reaction is generally more straightforward as it does not require a separate activation step for the molecule to be conjugated.
Materials and Reagents:
-
This compound
-
NHS ester-activated molecule
-
Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS, borate (B1201080) buffer)[1][10]
-
Anhydrous DMF or DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use, as the NHS ester is susceptible to hydrolysis.[11]
-
Dissolve the this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the NHS ester solution to the this compound solution with gentle stirring. A 1:1 or 2:1 molar ratio of NHS ester to amine is a common starting point.[1][10]
-
Allow the reaction to proceed for 3-24 hours at room temperature, depending on the reactivity of the substrates. The reaction progress can be monitored by LC-MS or TLC.[1][10]
-
-
Quenching:
-
Add the Quenching Buffer to stop the reaction and consume any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate from excess reagents using a desalting column, dialysis, or other appropriate chromatographic techniques.[1]
-
Experimental Workflow for NHS Ester Conjugation
Caption: Workflow for the reaction of this compound with an NHS ester.
Protocol 3: Functionalization of Carboxylated Nanoparticles
This protocol details the surface modification of nanoparticles that have carboxylic acid groups on their surface.
Materials and Reagents:
-
Carboxylated nanoparticles
-
This compound
-
EDC and NHS (or sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[4]
-
Conjugation Buffer: PBS, pH 7.2-7.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[4]
-
Anhydrous DMF or DMSO
-
Centrifugation or dialysis equipment for purification
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in the Activation Buffer.
-
-
Activation of Nanoparticle Surface:
-
Conjugation:
-
Quenching:
-
Purification:
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh buffer or by dialysis to remove unreacted reagents.[6]
-
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for functionalizing carboxylated nanoparticles.
Conclusion
This compound is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, coupled with the reactivity of its terminal amine group, allows for the straightforward and efficient modification of a wide range of molecules and materials. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in developing next-generation therapeutics, diagnostics, and research tools.
References
- 1. broadpharm.com [broadpharm.com]
- 2. This compound, 869718-81-0 | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
An In-depth Technical Guide to m-PEG8-Amine: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG8-Amine (methoxy-polyethylene glycol-amine with 8 PEG units) is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that has emerged as a crucial tool in the field of bioconjugation and drug development. Its unique properties, including high water solubility, biocompatibility, and a reactive terminal amine group, make it an ideal linker for modifying proteins, peptides, antibodies, and other biomolecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and visual diagrams to facilitate its use in research and development.
Chemical Structure and Properties
This compound is a monodisperse compound, meaning it has a precise and defined molecular weight, unlike traditional polydisperse PEG polymers. This homogeneity is critical for the synthesis of well-defined bioconjugates with consistent properties. The molecule consists of a methoxy-terminated polyethylene glycol chain of eight ethylene (B1197577) glycol units and a terminal primary amine group.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₇NO₈ | [1][] |
| Molecular Weight | 383.48 g/mol | [1][] |
| CAS Number | 869718-81-0 | [1][] |
| Appearance | Colorless to light yellow liquid/viscous oil | [][3] |
| Purity | ≥95% - >98% | [1][] |
| Solubility | Soluble in water, DMSO, DMF, methylene (B1212753) chloride, acetonitrile | [1][][4] |
| Storage Conditions | Store at -20°C, protect from light. Stock solutions: -80°C for 6 months, -20°C for 1 month. | [1][3] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | [5] |
Applications in Drug Development and Research
The primary amine group of this compound serves as a versatile reactive handle for conjugation to various functional groups on biomolecules and small molecule drugs. This has led to its widespread use in several key areas of drug development and research.
Caption: Key applications of this compound.
-
Antibody-Drug Conjugates (ADCs): this compound is frequently used as a linker in the synthesis of ADCs.[5] The PEG spacer enhances the solubility and stability of the ADC, while the amine group provides a point of attachment for the cytotoxic payload, often through an amide bond formation with a carboxylic acid on the drug molecule.
-
PROTACs (Proteolysis Targeting Chimeras): In the development of PROTACs, this compound serves as a flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.[6] The length and hydrophilicity of the PEG linker are critical for optimizing the formation of the ternary complex and subsequent target protein degradation.
-
Peptide and Protein Modification (PEGylation): The conjugation of this compound to proteins and peptides can improve their pharmacokinetic properties, such as increasing circulation half-life, reducing immunogenicity, and enhancing solubility.
-
Surface Modification: The amine group can be used to functionalize surfaces, such as nanoparticles and microarrays, to improve their biocompatibility and reduce non-specific binding.[4]
Experimental Protocols
The following are detailed methodologies for common experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Conjugation of this compound to a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry
This protocol describes the formation of a stable amide bond between the primary amine of this compound and a carboxyl group on a target molecule.
Caption: Experimental workflow for EDC/NHS conjugation.
Materials:
-
Carboxylic acid-containing molecule (e.g., protein, small molecule drug)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Dissolve this compound in Conjugation Buffer.
-
Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMSO or DMF immediately before use.
-
-
Activation of Carboxyl Groups:
-
To the solution of the carboxylic acid-containing molecule, add EDC (1.5-2 molar excess over carboxyl groups) and NHS/sulfo-NHS (1.5-2 molar excess over carboxyl groups).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Add the this compound solution to the activated molecule solution. A 1.5 to 5-fold molar excess of this compound over the carboxyl groups is a good starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with Conjugation Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX), depending on the properties of the conjugate.
-
-
Characterization:
-
Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the degree of PEGylation.
-
Reductive Amination of an Aldehyde or Ketone with this compound
This protocol describes the formation of a stable secondary amine linkage between this compound and a carbonyl group.
Materials:
-
Aldehyde or ketone-containing molecule
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Reaction Buffer: 0.1 M HEPES or PBS, pH 6.5-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous DMSO or DMF
-
Purification system
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-containing molecule in the Reaction Buffer. If the molecule is not water-soluble, it can be dissolved in a minimal amount of DMSO or DMF and then diluted with the Reaction Buffer.
-
Dissolve this compound in the Reaction Buffer.
-
Prepare a fresh solution of the reducing agent in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Combine the aldehyde/ketone-containing molecule and this compound (1.5-10 molar excess) in the Reaction Buffer.
-
Allow the Schiff base to form by incubating for 30-60 minutes at room temperature.
-
Add the reducing agent (e.g., NaBH₃CN) to the reaction mixture (5-20 molar excess over the carbonyl compound).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to decompose any remaining reducing agent.
-
-
Purification and Characterization:
-
Purify the conjugate using an appropriate method (dialysis, SEC, or IEX).
-
Characterize the final product to confirm conjugation.
-
Conclusion
This compound is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and reactive amine handle enable the creation of sophisticated bioconjugates with improved therapeutic and diagnostic properties. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a wide range of applications, from the development of next-generation ADCs and PROTACs to the PEGylation of novel biologics. Careful optimization of reaction conditions and thorough characterization of the final conjugates are paramount to achieving desired outcomes.
References
An In-depth Technical Guide to the Synthesis and Purification of m-PEG8-Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-polyethylene glycol (8)-amine (m-PEG8-Amine), a valuable heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics. This document outlines a robust three-step synthetic pathway starting from the corresponding alcohol, detailing reaction conditions, purification protocols, and characterization methods. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) reagent characterized by a terminal methoxy (B1213986) group and a primary amine, connected by an eight-unit ethylene (B1197577) glycol chain. The methoxy cap renders one terminus inert, while the primary amine provides a reactive handle for conjugation to various functional groups, such as carboxylic acids and activated esters, to form stable amide bonds. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates, reduces aggregation, and can improve pharmacokinetic profiles by minimizing non-specific interactions. These properties make this compound a critical component in the design of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a three-step process starting from methoxy-polyethylene glycol (8)-alcohol (m-PEG8-OH). This pathway involves the conversion of the terminal hydroxyl group to a better leaving group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction to the desired primary amine. This method is known for its high efficiency and yields.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of the starting material, intermediates, and the final product is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Appearance | CAS Number |
| m-PEG8-OH | C17H36O9 | 384.46 | >95% | Colorless to pale yellow liquid | 57018-62-5 |
| m-PEG8-Mesylate | C18H38O11S | 462.55 | - | - | - |
| m-PEG8-Azide | C17H35N3O8 | 409.47 | >95% | Colorless liquid | 869718-80-9 |
| This compound | C17H37NO8 | 383.48 | >98% | Colorless to pale yellow liquid | 869718-81-0 |
Synthetic Pathway
The overall synthetic pathway for this compound is illustrated below. The process begins with the mesylation of m-PEG8-OH, followed by azidation and subsequent reduction.
Experimental Protocols
The following protocols are adapted from established procedures for the functionalization of polyethylene glycols.[1][2][3]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG8-OH (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, ~0.2 M solution).
-
Base Addition: Cool the solution to 0°C using an ice bath and add triethylamine (B128534) (Et3N, 1.5 eq.) dropwise with stirring.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding cold water. Separate the organic layer and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude m-PEG8-Mesylate, which can be used in the next step without further purification.
-
Reaction Setup: Dissolve the crude m-PEG8-Mesylate (1.0 eq.) in anhydrous dimethylformamide (DMF, ~0.3 M solution) in a round-bottom flask.
-
Azide Addition: Add sodium azide (NaN3, 5.0 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir overnight.
-
Reaction Monitoring: Monitor the conversion to the azide by TLC or NMR spectroscopy.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) or DCM.
-
Washing: Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude m-PEG8-Azide.
-
Reaction Setup: Dissolve the crude m-PEG8-Azide (1.0 eq.) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 2:1 v/v).[1]
-
Reagent Addition: Add ammonium (B1175870) chloride (NH4Cl, 4.0 eq.) followed by zinc dust (Zn, 2.0 eq.).[1]
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously. The reaction is typically complete within 24-72 hours.[1]
-
Reaction Monitoring: Monitor the disappearance of the azide starting material by TLC or IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove excess zinc.
-
Extraction: Make the filtrate basic with 1 M NaOH and extract with DCM.[1]
-
Isolation: Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.[1]
Reaction Parameters and Expected Yields
The following table summarizes the typical reaction parameters and expected yields for each step of the synthesis.
| Step | Key Reagents | Solvent | Temperature | Typical Duration | Expected Yield |
| 1. Mesylation | MsCl, Et3N | DCM | 0°C to RT | 2-4 hours | >95% (crude) |
| 2. Azidation | NaN3 | DMF | 80°C | 12-16 hours | >90% (crude) |
| 3. Reduction | Zn, NH4Cl | THF/H2O | Reflux | 24-72 hours | 82-99% (after purification)[1] |
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials, reagents, and byproducts. A combination of techniques may be employed to achieve high purity.
Purification Workflow
A typical purification workflow for this compound is outlined below. The crude product from the synthesis is first subjected to an extraction and then purified by chromatography.
Purification Protocols
As described in the synthesis work-up, a basic aqueous extraction is effective in removing acidic impurities and some salts.
For high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) or ion-exchange chromatography is recommended.
-
Preparative Reversed-Phase HPLC:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is employed. The TFA will protonate the amine, aiding in its retention and purification.
-
Detection: UV detection at a low wavelength (e.g., 214 nm) can be used to monitor the elution of the product.
-
Post-Purification: The collected fractions containing the pure product are typically lyophilized to remove the mobile phase and the volatile TFA salt.
-
-
Ion-Exchange Chromatography (IEX):
-
Principle: At a pH below its pKa, the primary amine of this compound will be protonated, allowing it to bind to a cation-exchange resin.
-
Elution: The product is eluted by increasing the salt concentration or the pH of the mobile phase.
-
Advantages: This method is particularly effective at removing non-basic impurities.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should confirm the presence of the methoxy group (a singlet at ~3.38 ppm), the ethylene glycol repeat units (a multiplet around 3.64 ppm), and the methylene (B1212753) protons adjacent to the amine group (a triplet at ~2.88 ppm).[1] The integration of these signals can be used to confirm the structure and assess purity.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the PEG backbone and the terminal functional groups.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for this compound is m/z 384.49.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described three-step synthetic route offers high yields and purity, making it suitable for laboratory-scale production. Proper purification and characterization are essential to ensure the quality of the final product for its intended applications in bioconjugation and drug development. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce high-quality this compound for their scientific endeavors.
References
- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to m-PEG8-Amine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and functional implications of using m-PEG8-Amine in bioconjugation. The strategic attachment of monodisperse polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug development, significantly enhancing the therapeutic properties of biomolecules. This document delves into the core chemistry of this compound, offering detailed methodologies and quantitative data to empower researchers in optimizing their conjugation strategies for creating homogenous and effective bioconjugates.
Core Principles of this compound and its Mechanism of Action
This compound is a heterobifunctional, monodisperse PEG linker. Its structure is key to its function in bioconjugation:
-
Methoxy (B1213986) (m) Group: A chemically inert methyl ether cap at one terminus of the PEG chain. This group prevents the PEG from cross-linking or polymerizing, ensuring that it acts as a monofunctional linker. While generally considered non-immunogenic, some studies suggest the methoxy group may be recognized by anti-PEG antibodies.[1][2]
-
PEG8 Linker: A discrete chain of exactly eight ethylene (B1197577) glycol units. This precise length is critical for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[3] The hydrophilic and flexible PEG chain imparts several beneficial properties to the conjugated molecule, including:
-
Amine (-NH2) Group: A terminal primary amine that serves as the reactive handle for conjugation. This nucleophilic group readily reacts with various electrophilic targets on biomolecules to form stable covalent bonds.
The most prevalent mechanism for conjugating this compound involves its reaction with a carboxylic acid group (-COOH) on a target biomolecule, such as the side chains of aspartic or glutamic acid residues in a protein. This reaction does not proceed spontaneously and requires activation using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .
The mechanism proceeds in two primary stages:
-
Carboxylic Acid Activation: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[5][6]
-
NHS Ester Formation: To prevent hydrolysis of the unstable intermediate, NHS is added to react with it, forming a more stable, amine-reactive NHS ester.[5][6] This semi-stable intermediate has a longer half-life in aqueous solution, allowing for a more controlled and efficient reaction.
-
Amide Bond Formation: The primary amine of this compound attacks the NHS ester, displacing the NHS leaving group and forming a stable, covalent amide bond.[6]
Quantitative Data for Reaction Optimization
The efficiency of the EDC/NHS coupling reaction is highly dependent on stoichiometric ratios and reaction conditions. Optimizing these parameters is critical to maximizing yield and minimizing side reactions.
Table 1: Recommended Molar Ratios for Conjugation
| Reagent | Molar Ratio (Reagent:Target Molecule) | Purpose |
|---|---|---|
| EDC | 2 - 50 fold molar excess | To ensure efficient activation of available carboxylic acid groups.[6][7] |
| NHS/Sulfo-NHS | 2 - 25 fold molar excess | To stabilize the activated intermediate, improve coupling efficiency, and reduce side-product formation.[6][8] |
| this compound | 10 - 50 fold molar excess | To drive the reaction equilibrium towards the formation of the desired PEGylated product.[7][9] |
Note: The optimal ratio is system-dependent and should be determined empirically for each specific application.
Table 2: Recommended Reaction Conditions
| Step | Parameter | Recommended Conditions | Rationale & Key Considerations |
|---|---|---|---|
| Activation | pH | 4.5 - 6.0 | EDC-mediated activation is most efficient in a slightly acidic environment. Use a non-amine, non-carboxylate buffer like MES.[6][10][11] |
| Temperature | Room Temperature (20-25°C) | Balances reaction rate with reagent stability.[9][10] | |
| Time | 15 - 30 minutes | Sufficient time for activation without significant hydrolysis of the intermediate.[6][8] | |
| Conjugation | pH | 7.2 - 8.3 | The reaction of the NHS ester with the primary amine is most efficient at physiological to slightly alkaline pH. Use a non-amine buffer like PBS or Borate.[6][12][13] |
| Temperature | Room Temp or 4°C | Room temperature reactions are faster (2-4 hours). Reactions at 4°C can proceed overnight to potentially improve yields for sensitive proteins.[7][9] |
| | Time | 2 hours - Overnight | Reaction progress can be monitored by analytical techniques like HPLC.[9][14] |
Detailed Experimental Protocol: Protein PEGylation
This protocol provides a general framework for the conjugation of this compound to a protein with available carboxylic acid groups.
Materials and Reagents:
-
This compound
-
Protein of interest
-
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Purification equipment: Desalting column or dialysis cassette with appropriate molecular weight cutoff (MWCO).
Procedure:
-
Preparation of Protein:
-
Dissolve the protein in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), it must be exchanged into an amine-free buffer (e.g., PBS or MES) via dialysis or a desalting column.
-
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[6]
-
Immediately before use, prepare a stock solution of EDC (e.g., 10 mg/mL) in anhydrous DMSO or cold Activation Buffer.[6]
-
Immediately before use, prepare a stock solution of Sulfo-NHS in Activation Buffer.
-
Prepare a stock solution of this compound in DMSO or Conjugation Buffer.
-
-
Activation of Protein Carboxyl Groups:
-
In a reaction tube, add the required volume of EDC and Sulfo-NHS stock solutions to the protein solution. (Refer to Table 1 for molar ratios).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[8]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification of the PEGylated Conjugate:
-
Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[9]
-
This step is critical to obtaining a pure conjugate for downstream applications.
-
-
Analysis and Characterization:
-
Analyze the purified conjugate to determine the degree of PEGylation and purity.
-
Size-Exclusion Chromatography (SEC-HPLC): This is the most common method to separate and quantify the native protein, the PEGylated conjugate(s) (mono-, di-, etc.), and any aggregates based on their differing hydrodynamic radii.[2][15][16]
-
Reversed-Phase HPLC (RP-HPLC): Can also be used to separate species based on differences in hydrophobicity.[2][17]
-
Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming the degree of PEGylation.[2]
-
Functional Impact of PEGylation on Signaling Pathways
Beyond improving pharmacokinetics, PEGylation can directly modulate the biological activity of a therapeutic protein. The steric hindrance imparted by the PEG chain can influence how the protein interacts with its cellular targets, such as membrane receptors. This can be a critical consideration in drug development, as it may either be a desirable effect (e.g., reducing off-target toxicity) or an undesirable one (reducing efficacy).
PEGylation can alter the binding kinetics between a drug and its receptor, often resulting in a slower rate of attachment and dissociation.[1] For therapeutic proteins that act as receptor agonists or antagonists, this can attenuate the downstream signaling cascade. The large, hydrated PEG chain can physically mask the receptor-binding domain of the protein, reducing its binding affinity and subsequent signal transduction.
References
- 1. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. covachem.com [covachem.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
An In-depth Technical Guide to the Physicochemical Properties of m-PEG8-Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of methoxy-polyethylene glycol (8)-amine (m-PEG8-Amine). This information is critical for its application in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).
Core Physicochemical Properties
This compound is a monodisperse PEG linker containing a terminal methoxy (B1213986) group and a reactive primary amine. The hydrophilic polyethylene (B3416737) glycol spacer enhances the solubility and stability of conjugated molecules in aqueous media.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Molecular Weight | 383.48 g/mol | [2][3][4] |
| Molecular Formula | C₁₇H₃₇NO₈ | [1][2][4] |
| CAS Number | 869718-81-0 | [1][2][4] |
| Appearance | Colorless to light yellow liquid or viscous liquid; may also be solid | [2][3][4][5] |
| Purity | Typically ≥98% | [1][4] |
| Density | Approximately 1.054 g/cm³ | [3] |
| Solubility | Soluble in water, DMSO, DCM, DMF, Methylene chloride, Acetonitrile (B52724) | [1][3][6][7] |
| Storage Conditions | -20°C, protect from light | [1][3][8] |
| Shipping Conditions | Ambient temperature | [1][3] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for ensuring its quality and performance in downstream applications.
1. Determination of Purity by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Protocol:
-
Prepare a sample solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Inject 10 µL of the sample solution into the HPLC system.
-
Run a linear gradient from 5% to 95% B over 20 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm.
-
The purity is calculated by dividing the peak area of the main component by the total peak area of all components.
-
2. Assessment of Solubility
-
Objective: To qualitatively assess the solubility of this compound in various solvents.
-
Materials: this compound, deionized water, DMSO, ethanol, and other relevant organic solvents.
-
Protocol:
-
Add 1 mg of this compound to a series of vials.
-
To each vial, add 1 mL of a different solvent (e.g., water, DMSO, ethanol).
-
Vortex each vial for 30 seconds.
-
Visually inspect for complete dissolution. If the solution is clear, the compound is considered soluble. If particulates are visible, it is considered insoluble or partially soluble. For quantitative analysis, a saturated solution can be prepared and the concentration of the dissolved solute determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Reactivity and Applications
This compound is a versatile linker molecule widely used in bioconjugation. The terminal primary amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes).[1] This reactivity allows for the covalent attachment of this compound to proteins, peptides, and other molecules of interest, a process often referred to as PEGylation. This modification can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[9][10]
A significant application of this compound is in the synthesis of Antibody-Drug Conjugates (ADCs).[3] In this context, it serves as a hydrophilic linker connecting a cytotoxic drug to an antibody.[3]
Visualizations
Logical Relationship: Role of this compound in ADC Synthesis
Caption: Role of this compound in Antibody-Drug Conjugate (ADC) synthesis.
Experimental Workflow: General Bioconjugation using this compound
References
- 1. This compound, 869718-81-0 | BroadPharm [broadpharm.com]
- 2. purepeg.com [purepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. peptide.com [peptide.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. m-PEG8-acid, 1093647-41-6 | BroadPharm [broadpharm.com]
- 8. MA(PEG)8 Methyl-PEG-Amine Compound 1 g | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
m-PEG8-Amine: A Comprehensive Technical Guide to Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol (8)-amine (m-PEG8-Amine). Understanding the solubility of this versatile linker is critical for its effective application in bioconjugation, drug delivery, and proteomics. This document compiles available solubility data, outlines experimental protocols for solubility determination, and explores the physicochemical principles governing the solubility of this compound.
Introduction to this compound and its Solubility
This compound is a heterobifunctional linker composed of a monomethyl ether-terminated polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) glycol units and a terminal primary amine. The PEG chain imparts hydrophilicity, which generally leads to good solubility in aqueous solutions and a variety of polar organic solvents.[1][2] The terminal amine group provides a reactive handle for conjugation to various functional groups, such as carboxylic acids and activated esters. The solubility of this compound is a crucial parameter that influences its handling, reaction efficiency, and the properties of the resulting conjugates.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, information from commercial suppliers provides valuable insights. The following table summarizes the available quantitative and qualitative solubility information for this compound in common laboratory solvents.
| Solvent | Chemical Formula | Solubility | Notes |
| Aqueous Solvents | |||
| Water | H₂O | Soluble[2] | The hydrophilic PEG chain promotes solubility in aqueous media. Quantitative data is not specified, but it is expected to be highly soluble. |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 200 mg/mL[3] | |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble[4] | |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[4] | |
| Methanol (B129727) | CH₃OH | Soluble | Based on the general solubility of similar short-chain PEGs. |
| Ethanol (B145695) | C₂H₅OH | Soluble | Based on the general solubility of similar short-chain PEGs. |
| Chloroform | CHCl₃ | Soluble[1] |
Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but the exact concentration limit has not been publicly reported. The solubility of this compound in alcohols like methanol and ethanol is expected to be good due to the polar nature of both the solute and the solvents.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. While specific data for this compound is unavailable, it is reasonable to expect a positive correlation between temperature and solubility in most solvents.
-
pH of Aqueous Solutions: The terminal amine group of this compound has a pKa value that will influence its charge state in aqueous solutions. At pH values below the pKa, the amine group will be protonated (–NH₃⁺), which can enhance its interaction with water molecules and potentially increase its aqueous solubility. Conversely, at pH values above the pKa, the amine group will be in its neutral form (–NH₂), which might slightly decrease its aqueous solubility.
-
Salt Concentration: In aqueous solutions, high concentrations of salts can lead to a "salting-out" effect, where the solubility of the PEG derivative is reduced. This is due to the competition for water molecules between the salt ions and the PEG chains.
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
4.1. Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, dichloromethane)
-
Volumetric flasks
-
Analytical balance
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification
4.2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound. This can be achieved using a validated analytical method such as HPLC with a suitable detector (e.g., evaporative light scattering detector or charged aerosol detector, as this compound lacks a strong chromophore for UV detection).[5]
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
Visualizing Key Concepts
To further aid in the understanding of this compound's properties and the experimental workflow for its solubility determination, the following diagrams are provided.
Caption: Relationship between this compound structure and solvent interactions.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
This compound exhibits favorable solubility in a range of aqueous and polar organic solvents, a characteristic attributed to its hydrophilic polyethylene glycol backbone. While quantitative data is limited, the available information and understanding of its chemical structure provide a strong foundation for its use in various research and development applications. For precise formulation and reaction optimization, it is recommended to experimentally determine the solubility of this compound in the specific solvent system and conditions of interest using a standardized protocol such as the shake-flask method. Future studies providing more extensive quantitative solubility data across a wider range of solvents and conditions will be invaluable to the scientific community.
References
An In-depth Technical Guide to the Stability and Storage of m-PEG8-Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for m-PEG8-Amine. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and performance of this valuable PEGylation reagent in their applications, which include its use as a linker in antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] This document details potential degradation pathways, recommended storage protocols, and analytical methods for stability assessment.
Core Concepts: Understanding this compound Stability
This compound, a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal methyl ether and a primary amine, is susceptible to degradation through several mechanisms, primarily oxidation and hydrolysis. The stability of this reagent is crucial for its successful application in bioconjugation, as degradation can lead to the formation of impurities, loss of reactivity, and unpredictable performance in downstream applications.
Oxidative Degradation: The polyethylene glycol backbone is vulnerable to oxidation, a process that can be initiated by heat, light, the presence of molecular oxygen, and transition metal ions.[2] This degradation pathway involves a radical chain scission mechanism, leading to the formation of various impurities, most notably formaldehyde (B43269) and formic acid.[2] These byproducts are particularly problematic as they can react with the primary amine of this compound, leading to N-methylation and N-formylation, respectively, thereby consuming the active compound and introducing contaminants.[2]
Hydrolytic Degradation: While the ether linkages in the PEG backbone are generally stable, they can undergo slow hydrolysis, especially under extreme pH conditions. For amine-terminated PEGs, the primary concern is often the stability of the molecules they are conjugated to, rather than the PEG backbone itself.[3]
Recommended Storage Conditions
To minimize degradation and ensure the long-term integrity of this compound, specific storage conditions should be strictly followed. These recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Key Considerations |
| Neat Compound (Liquid) | -20°C | Long-term | Protect from light.[1][4][5] Keep container tightly closed in a dry, well-ventilated place.[6] |
| 4°C | Short-term | Protect from light.[1][7] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][7] |
| -20°C | Up to 1 month | Protect from light.[1][7] |
Handling Precautions:
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.[8]
-
For solutions, consider capping the stock solution with a septum and using a syringe for removal to minimize exposure to air and moisture.[8]
-
Avoid strong oxidizing agents, as they can accelerate degradation.[6]
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound stability involves forced degradation studies and the use of stability-indicating analytical methods.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways. These studies involve subjecting this compound to conditions more severe than those it would typically encounter during storage and use.
General Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer solution).
-
Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a defined period.
-
Oxidation: 3% H₂O₂ at room temperature for a defined period. To mimic solid-state oxidative stress, a mixture with iron oxides at 60°C can be used.[2]
-
Thermal Degradation: 60°C in a controlled oven for a defined period.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Neutralization: After exposure, neutralize the acidic and basic samples.
-
Analysis: Analyze the stressed samples, along with a control sample stored under recommended conditions, using a stability-indicating analytical method.
Stability-Indicating Analytical Methods
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active substance and the increase in the levels of degradation products.
High-Performance Liquid Chromatography (HPLC/UPLC): This is the most common technique for stability assessment.
-
Objective: To separate and quantify this compound and its degradation products.
-
Methodology:
-
System: HPLC or UPLC system with a UV detector or a Charged Aerosol Detector (CAD). CAD is particularly useful for PEG compounds as they lack strong chromophores.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a common choice.[9]
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to ensure the elution of both the polar parent compound and any less polar degradation products.
-
Detection: UV detection at a low wavelength (e.g., 214 nm) or CAD.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To identify the molecular weights of degradation products, providing insights into the degradation pathways.
-
Methodology: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight or Orbitrap for high-resolution mass accuracy). Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide detailed structural information on the parent compound and its degradation products.
-
Methodology:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To observe the characteristic signals of the PEG backbone (-O-CH₂-CH₂-), the methyl ether group (CH₃-O-), and the protons adjacent to the amine group. Changes in these signals can indicate degradation.
-
¹³C NMR: To provide information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): To confirm the connectivity and aid in the structural elucidation of degradation products.
-
-
Visualization of Key Processes
Logical Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability assessment.
Proposed Oxidative Degradation Pathway
The diagram below outlines a simplified proposed pathway for the oxidative degradation of the PEG backbone, which is a primary stability concern for this compound.
Caption: Simplified oxidative degradation of the PEG backbone.
Conclusion
The stability of this compound is paramount for its effective use in research and drug development. By adhering to the recommended storage conditions, particularly protection from light and storage at or below -20°C, the risk of degradation can be significantly minimized. For critical applications, it is advisable to perform stability testing using forced degradation studies and validated stability-indicating analytical methods like HPLC/UPLC and LC-MS to ensure the quality and integrity of the reagent. Understanding the potential for oxidative degradation and its consequences allows for proactive measures to be taken, ensuring the reliability and reproducibility of experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 3. biofidus.de [biofidus.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Strategic Application of m-PEG8-Amine as a Linker in Advanced Bioconjugation and Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics and diagnostics, the covalent attachment of molecules to enhance their performance is a cornerstone of innovation. Central to this is the role of the linker, a molecular bridge that connects a payload—be it a drug, a protein, or a probe—to a carrier molecule. Among the diverse array of available linkers, methoxy-polyethylene glycol-8-amine (m-PEG8-Amine) has emerged as a versatile and highly valuable tool. Its defined length, hydrophilic nature, and reactive terminal amine group provide a unique combination of properties that are instrumental in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This technical guide provides a comprehensive overview of the core principles and practical applications of this compound as a linker. It delves into its chemical properties, its impact on the pharmacokinetic and pharmacodynamic profiles of conjugated molecules, and detailed experimental protocols for its use in key bioconjugation strategies.
Core Properties and Advantages of this compound
This compound is a heterobifunctional linker characterized by a methoxy-terminated polyethylene (B3416737) glycol chain of eight ethylene (B1197577) glycol units, culminating in a primary amine. This structure imparts several key advantages in bioconjugation:
-
Enhanced Hydrophilicity and Solubility : The polyethylene glycol backbone is inherently hydrophilic, which can significantly improve the aqueous solubility of hydrophobic drugs or proteins to which it is attached. This is crucial for preventing aggregation and improving the formulation and bioavailability of therapeutic agents.[1]
-
Reduced Immunogenicity : The PEG chain can create a "stealth" effect, masking the conjugated molecule from the immune system and thereby reducing its immunogenic potential.[2]
-
Improved Pharmacokinetics : By increasing the hydrodynamic radius of the conjugate, PEGylation with linkers like this compound can reduce renal clearance, leading to a longer circulation half-life.[3][4]
-
Defined Spacer Length : The discrete length of the eight PEG units provides precise spatial control between the conjugated molecules, which is critical for maintaining the biological activity of proteins and optimizing the efficacy of constructs like PROTACs.[5]
-
Reactive Handle for Conjugation : The terminal primary amine allows for stable amide bond formation with molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[6]
Data Presentation: Quantitative Impact of PEG Linkers
The length of the PEG linker is a critical parameter that influences the performance of bioconjugates. The following tables summarize key quantitative data on the impact of PEG linker length on the properties of antibody-drug conjugates.
| Parameter | Short PEG Linker (e.g., PEG2-PEG4) | Intermediate PEG Linker (e.g., PEG8-PEG12) | Long PEG Linker (e.g., PEG24 and longer) | Rationale |
| Pharmacokinetics (Clearance) | Faster clearance, shorter half-life | Slower clearance, longer half-life | Significantly prolonged half-life | Longer PEG chains increase the hydrodynamic size, reducing renal filtration and clearance.[3] |
| In Vivo Efficacy | Can lead to reduced efficacy due to rapid clearance | Often shows a significant improvement in efficacy | Can lead to the highest in vivo efficacy | Longer circulation time increases the probability of the ADC reaching the target tumor cells.[3] |
| In Vitro Cytotoxicity (IC50) | May retain higher potency | May have a moderate impact on potency | May cause a more substantial reduction in cytotoxicity | Longer PEG chains can introduce steric hindrance, potentially affecting the binding of the ADC to its target or the release of the payload.[7] |
| Maximum Tolerated Dose (MTD) | Lower MTD | Higher MTD | Highest MTD | Improved pharmacokinetics and reduced off-target toxicity associated with longer PEG chains can lead to better tolerability.[7] |
Table 1: Comparative Impact of PEG Linker Length on ADC Performance
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in bioconjugation. The following are representative protocols for key applications.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to the carboxylic acid groups of a monoclonal antibody (mAb) after their activation with EDC and NHS.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., MES buffer, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Exchange the buffer of the mAb solution to Activation Buffer using a desalting column.
-
Adjust the concentration of the mAb to 2-5 mg/mL.
-
-
Activation of Carboxylic Acids:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the mAb solution.
-
Incubate for 15 minutes at room temperature with gentle stirring.
-
-
Conjugation with this compound:
-
Dissolve this compound in Conjugation Buffer to a concentration of 10 mg/mL.
-
Add a 100-fold molar excess of the this compound solution to the activated mAb.
-
Adjust the pH of the reaction mixture to 7.4 with PBS if necessary.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein fractions and determine the protein concentration and degree of PEGylation.
-
Protocol 2: Surface Modification of Carboxylated Nanoparticles with this compound
This protocol details the PEGylation of nanoparticles that have carboxyl groups on their surface.
Materials:
-
Carboxylated nanoparticles (e.g., silica (B1680970) or polymeric nanoparticles)
-
This compound
-
EDC and NHS
-
Activation Buffer (as in Protocol 1)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Centrifuge and tubes
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer at a concentration of 5-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Add EDC and NHS to the nanoparticle suspension to a final concentration of 10 mM each.
-
Incubate for 15 minutes at room temperature with gentle agitation.
-
Centrifuge the nanoparticles to remove excess EDC and NHS and resuspend them in Coupling Buffer.
-
-
Conjugation with this compound:
-
Prepare a solution of this compound in Coupling Buffer (10 mg/mL).
-
Add the this compound solution to the activated nanoparticle suspension.
-
React for at least 2 hours at room temperature with continuous mixing.
-
-
Quenching and Washing:
-
Add the quenching solution to stop the reaction.
-
Collect the PEGylated nanoparticles by centrifugation.
-
Wash the nanoparticles three times with Coupling Buffer to remove unreacted reagents.
-
Resuspend the purified PEGylated nanoparticles in the desired buffer for storage or further use.
-
Protocol 3: Synthesis of a PROTAC using an Amine-Terminated PEG8 Linker
This protocol provides a general workflow for the synthesis of a PROTAC molecule by coupling a target protein ligand and an E3 ligase ligand to an amine-terminated PEG8 linker. This example assumes the ligands have available carboxylic acid groups for amide bond formation.
Materials:
-
Target protein ligand with a carboxylic acid group
-
E3 ligase ligand with a carboxylic acid group
-
Amino-PEG8-Carboxylic acid (as a precursor to the amine-terminated linker for sequential coupling) or a di-amine PEG8 linker for a one-pot reaction with activated ligands.
-
Amide coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU/HOBt.
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
HPLC for purification
Procedure (Sequential Coupling):
-
First Coupling Reaction:
-
In a dry reaction vessel under an inert atmosphere, dissolve the target protein ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) and stir for 5 minutes.
-
Add a solution of Amino-PEG8-Carboxylic acid (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
-
Purification of Intermediate:
-
Upon completion, purify the intermediate product (Target Ligand-PEG8-COOH) by preparative HPLC.
-
-
Second Coupling Reaction:
-
Activate the carboxylic acid of the purified intermediate using HATU and DIPEA as in step 1.
-
Add the E3 ligase ligand with a free amine group (or a derivative) to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the application of this compound linkers.
Conclusion
This compound stands as a powerful and versatile linker in the field of bioconjugation. Its well-defined structure and advantageous physicochemical properties enable the development of more effective and safer therapeutics and diagnostics. By providing enhanced solubility, reduced immunogenicity, and improved pharmacokinetics, this compound linkers are pivotal in advancing the design of next-generation antibody-drug conjugates, PROTACs, and functionalized nanoparticles. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers and developers seeking to harness the full potential of this important molecular tool.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
Technical Guide: m-PEG8-Amine in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on m-PEG8-Amine, a discrete polyethylene (B3416737) glycol (PEG) linker, widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology. Its defined chain length and terminal amine group offer precise control over the modification of biomolecules and surfaces, leading to enhanced therapeutic properties and improved performance of diagnostic and research tools.
Core Properties of this compound
This compound, also known as Methoxy-PEG8-amine or 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine, is a hydrophilic spacer molecule that plays a crucial role in modern bioconjugation strategies. The methoxy-terminated end provides stability and reduces non-specific binding, while the terminal primary amine group serves as a reactive handle for covalent attachment to various functional groups.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 869718-81-0 | [1][2][3][4] |
| Molecular Weight | 383.48 g/mol | [1][3][5] |
| Molecular Formula | C17H37NO8 | [1][2][4] |
| Appearance | Liquid or low-melting solid | [3] |
| Solubility | Soluble in water, DMSO, DMF, methylene (B1212753) chloride, and acetonitrile. | [2] |
Applications in Drug Development
The primary application of this compound in drug development is as a linker in the synthesis of bioconjugates, most notably Antibody-Drug Conjugates (ADCs). The inclusion of the PEG spacer enhances the solubility and stability of the conjugate, prolongs its circulation half-life, and can reduce its immunogenicity. The amine group readily reacts with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes and ketones), making it a versatile tool for attaching payloads to biomolecules.
Experimental Protocols
The following are detailed methodologies for common bioconjugation reactions involving amine-terminated PEG linkers like this compound.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry
This two-step protocol is widely used for covalently linking an amine to a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., protein, nanoparticle)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (must be amine-free).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Preparation of Reactants:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Add EDC and NHS to the solution of the carboxylic acid-containing molecule. A typical molar ratio is a 2 to 5-fold molar excess of EDC and NHS over the carboxylic acid.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation Reaction:
-
Immediately add the activated carboxylic acid solution to the this compound solution. Alternatively, if the carboxylic acid is on a solid support, wash the support to remove excess EDC and NHS, then add the this compound solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Conjugation of this compound to an NHS-Ester Activated Molecule
This protocol is a more direct method when starting with a pre-activated molecule.
Materials:
-
This compound
-
NHS-ester activated molecule
-
Amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.0-8.0.
-
Anhydrous DMF or DMSO.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Preparation of Reactants:
-
Equilibrate all reagents to room temperature.
-
Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO.
-
Dissolve this compound in the amine-free reaction buffer.
-
-
Conjugation Reaction:
-
Add the NHS-ester solution to the this compound solution. A 1.5 to 2-fold molar excess of the NHS ester is often used. The final concentration of the organic solvent should ideally not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. The reaction progress can be monitored by techniques like LC-MS or TLC.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to stop the reaction.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove unreacted materials.
-
Visualizations
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for EDC/NHS-mediated conjugation of this compound.
Caption: Workflow for direct conjugation of this compound to an NHS ester.
References
An In-depth Technical Guide to the Spectral Data Analysis of m-PEG8-Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for m-PEG8-Amine (methoxy-polyethylene glycol (8)-amine). This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize PEGylated compounds.
Introduction to this compound
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative with a methoxy (B1213986) group at one terminus and a primary amine group at the other. The eight ethylene (B1197577) glycol units provide a flexible, hydrophilic spacer, making it a valuable building block in bioconjugation, drug delivery, and surface modification applications. Accurate characterization of its molecular structure and purity is paramount for its effective use. This guide focuses on the interpretation of its NMR and MS spectral data.
The chemical structure of this compound is as follows:
CH₃O-(CH₂CH₂O)₈-CH₂CH₂-NH₂
Molecular Formula: C₁₇H₃₇NO₈[1]
Molecular Weight: 383.48 g/mol [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming its identity and purity.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the methoxy group, the repeating ethylene glycol units, and the terminal methylene (B1212753) groups adjacent to the ether and amine functionalities.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -O-CH ₃ | ~3.35 | Singlet | 3H |
| -CH ₂-NH₂ | ~2.85 - 2.95 | Triplet | 2H |
| -O-CH ₂-CH₂-NH₂ | ~3.55 | Triplet | 2H |
| -O-CH ₂-CH ₂-O- (PEG Backbone) | ~3.64 | Multiplet | 28H |
| -CH ₂-O-CH₃ | ~3.54 | Triplet | 2H |
Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and can vary slightly depending on the solvent and concentration. The large multiplet around 3.64 ppm is a characteristic feature of the PEG backbone.[3] The methylene group adjacent to the amine is notably shifted downfield to approximately 2.85-2.95 ppm due to the deshielding effect of the nitrogen atom.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound.
| Assignment | Chemical Shift (δ) ppm |
| -O-C H₃ | ~59.0 |
| -C H₂-NH₂ | ~41.8 |
| -O-C H₂-CH₂-NH₂ | ~73.5 |
| -O-C H₂-C H₂-O- (PEG Backbone) | ~70.5 |
| -C H₂-O-CH₃ | ~72.0 |
Note: Chemical shifts can vary based on the experimental conditions. The carbon attached to the amine group is typically found around 41.8 ppm, while the carbons of the PEG backbone resonate around 70.5 ppm.[4]
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300-600 MHz
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75-150 MHz
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique for PEG derivatives.
ESI-MS Spectral Data
In positive ion mode ESI-MS, this compound is expected to be observed primarily as the protonated molecule, [M+H]⁺. Adducts with other cations, such as sodium [M+Na]⁺ and potassium [M+K]⁺, may also be present.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 384.26 | Typically observed around this value |
| [M+Na]⁺ | 406.24 | Can be observed depending on sample purity and solvent |
| [M+K]⁺ | 422.22 | Can be observed depending on sample purity and solvent |
The presence of a peak corresponding to the calculated mass of the protonated molecule confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
Experimental Protocol for ESI-MS
A general protocol for the ESI-MS analysis of this compound is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Instrument Parameters:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas (N₂) Flow Rate: 5-12 L/min.
-
Drying Gas Temperature: 200-350 °C.
-
Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
If using HRMS, compare the measured accurate mass to the calculated mass to confirm the elemental composition.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectral data analysis process.
Caption: Workflow for NMR and MS Spectral Analysis.
This diagram outlines the parallel workflows for NMR and mass spectrometry analysis, from sample preparation to final data interpretation and structural confirmation.
References
An In-depth Technical Guide to the Reactivity of m-PEG8-Amine with Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of methoxy-polyethylene glycol (8)-amine (m-PEG8-Amine), a versatile tool in bioconjugation and drug delivery. This document details the core chemical reactions, provides quantitative data on reaction parameters, outlines detailed experimental protocols, and includes visual representations of reaction pathways and workflows to facilitate its application in research and development.
Core Reactivity of this compound
This compound is a heterobifunctional linker featuring a methoxy-terminated polyethylene (B3416737) glycol chain and a terminal primary amine. The PEG moiety imparts hydrophilicity and can reduce immunogenicity of the conjugated molecule, while the primary amine serves as a nucleophilic handle for covalent modification. The primary amine of this compound is reactive towards several key functional groups, enabling a variety of conjugation strategies.[1][2]
The most common and well-characterized reactions involving this compound are:
-
Acylation with Activated Esters (e.g., NHS Esters): This is a highly efficient method for forming stable amide bonds. The primary amine of this compound readily attacks the carbonyl carbon of an N-hydroxysuccinimide (NHS) ester, leading to the formation of an amide linkage and the release of NHS. This reaction is widely used for labeling proteins, antibodies, and other biomolecules.[3][4]
-
Amide Bond Formation with Carboxylic Acids: In the presence of a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and often with the addition of N-hydroxysuccinimide (NHS) to improve efficiency, this compound can be conjugated to molecules bearing a carboxylic acid group.[1][5] EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then attacked by the amine.[6]
-
Reductive Amination with Aldehydes and Ketones: this compound can react with aldehydes or ketones to form an intermediate imine (Schiff base). This imine is subsequently reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[7][8] This two-step, one-pot reaction is a cornerstone of bioconjugation.[9]
Data Presentation: Quantitative Reaction Parameters
The efficiency of conjugation reactions with this compound is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize typical quantitative parameters for these reactions, compiled from protocols for similar amino-PEG compounds.
Table 1: Reaction of this compound with Activated NHS Esters
| Parameter | Recommended Value/Range | Notes |
| pH | 7.2 - 8.5[10] | The reaction is most efficient at a neutral to slightly basic pH.[10] |
| Temperature | 4°C to Room Temperature (20-25°C)[10] | Room temperature reactions are faster, while 4°C can be used for overnight reactions.[10] |
| Reaction Time | 30 minutes - 4 hours (at RT) or overnight (at 4°C)[10] | Progress should be monitored to determine the optimal time.[10] |
| Molar Excess of NHS Ester | 5 to 20-fold over the amine-containing molecule[10] | The optimal ratio should be determined empirically.[10] |
| Compatible Buffers | Phosphate-buffered saline (PBS), HEPES, Borate | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete for reaction with the NHS ester.[5][11] |
Table 2: Reaction of this compound with Carboxylic Acids (EDC/NHS Coupling)
| Parameter | Recommended Value/Range | Notes |
| Activation pH | 4.7 - 6.0[2] | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH.[2] |
| Conjugation pH | 7.2 - 8.0[2] | The reaction of the activated carboxylic acid (as an NHS ester) with the amine is most efficient at a neutral to slightly basic pH.[2] |
| Temperature | Room Temperature (20-25°C) | Typically performed at room temperature. |
| Reaction Time | 2 hours to overnight[2] | The reaction time can be optimized based on the specific reactants. |
| Molar Ratios (Carboxylic Acid:EDC:NHS) | 1:2:2[2] | A molar excess of EDC and NHS ensures efficient activation of the carboxylic acid.[2] |
| Molar Excess of this compound | 1.5-fold or higher over the carboxylic acid-containing molecule[5] | The optimal ratio should be determined empirically. |
| Compatible Buffers | MES for activation; PBS, HEPES, or Borate for conjugation. | Avoid buffers with primary amines or carboxylates during the respective reaction steps. |
Table 3: Reductive Amination of Aldehydes/Ketones with this compound
| Parameter | Recommended Value/Range | Notes |
| pH | ~7 | The reaction is typically carried out at a neutral pH. |
| Temperature | Room Temperature (20-25°C) | Generally performed at room temperature. |
| Reaction Time | 2 hours to overnight | The reaction progress can be monitored by techniques like LC-MS. |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | NaBH₃CN is a commonly used reducing agent for this reaction.[9] |
| Molar Excess of this compound | 1.5 to 10-fold over the carbonyl-containing molecule | The optimal ratio depends on the reactivity of the carbonyl group. |
| Compatible Buffers | PBS, HEPES | Ensure the buffer does not react with the aldehyde or ketone. |
Experimental Protocols
Protocol for Conjugating this compound to a Protein via an NHS Ester
Materials:
-
Protein with an activated NHS ester group
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Preparation of Protein Solution: Dissolve the NHS ester-activated protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% to avoid protein denaturation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
Purification of the Conjugate: Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column or dialysis against an appropriate buffer (e.g., PBS).
Protocol for Conjugating this compound to a Carboxylic Acid-Containing Molecule
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Reagent: Hydroxylamine or 1 M Tris-HCl, pH 8.0
-
Anhydrous DMF or DMSO
-
Purification system (e.g., HPLC, dialysis)
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Immediately add a 1.5-fold or greater molar excess of the this compound solution to the activated carboxylic acid mixture.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Reagent to stop the reaction and hydrolyze any unreacted NHS esters.
-
Purification of the Conjugate: Purify the conjugate from excess reagents and byproducts using an appropriate method such as HPLC or dialysis.
Mandatory Visualizations
Reaction Pathways and Workflows
Caption: Reaction of this compound with an NHS ester to form a stable amide bond.
Caption: Reductive amination pathway of this compound with an aldehyde.
Caption: General experimental workflow for this compound bioconjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]
- 4. m-PEG8-NHS ester - Immunomart [immunomart.com]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to the Hydrophilicity of m-PEG8-Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the hydrophilicity of m-PEG8-Amine, a methoxy-terminated polyethylene (B3416737) glycol with eight repeating ethylene (B1197577) glycol units and a terminal amine group. This bifunctional linker is of significant interest in the fields of bioconjugation and drug delivery, primarily due to the profound impact of its hydrophilic properties on the molecules it modifies.
Introduction to this compound and the Significance of its Hydrophilicity
This compound (methoxy-PEG8-amine) is a discrete polyethylene glycol (dPEG®) linker, meaning it has a precisely defined molecular weight and length. Its structure, C17H37NO8, and molecular weight of approximately 383.48 g/mol , are well-established.[][2] The defining characteristic of this compound is its hydrophilic nature, which is primarily attributed to the repeating ethylene glycol units in its backbone. These ether oxygen atoms readily form hydrogen bonds with water molecules, leading to high aqueous solubility.[3]
In drug development, particularly in the realm of biologics and antibody-drug conjugates (ADCs), PEGylation—the covalent attachment of PEG chains—is a widely adopted strategy to enhance the therapeutic properties of molecules.[4] The hydrophilicity of the PEG linker, such as this compound, plays a pivotal role in:
-
Improving Solubility: Many potent therapeutic agents are hydrophobic, limiting their administration and bioavailability. PEGylation with hydrophilic linkers like this compound can significantly increase the aqueous solubility of these drugs.[4][5]
-
Enhancing Stability: The flexible PEG chain can form a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation and aggregation.[3]
-
Prolonging Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream and sustained therapeutic effect.[3]
-
Reducing Immunogenicity: The "stealth" effect provided by the PEG chain can mask the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[4]
Quantitative Analysis of Hydrophilicity
To empower researchers to quantify these critical parameters, this guide provides detailed experimental protocols. The following table is a template for researchers to populate with their own experimental findings.
| Parameter | Value | Experimental Method |
| Water Solubility (g/L) | User-determined | UV-Vis Spectrophotometry |
| Octanol-Water Partition Coefficient (LogP) | User-determined | Shake Flask Method with HPLC or UV-Vis Analysis |
| Contact Angle (°) | User-determined | Sessile Drop Method on a this compound functionalized surface |
Experimental Protocols
Determination of Aqueous Solubility by UV-Vis Spectrophotometry
This protocol provides a method to determine the aqueous solubility of this compound. As this compound itself does not have a strong chromophore for UV-Vis analysis, this method is best adapted for a derivative of this compound that contains a UV-active group, or through indirect methods. A more direct method for non-UV active compounds would be High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD). Below is a generalizable protocol using UV-Vis spectrophotometry, assuming a suitable derivative is used.
Materials:
-
This compound derivative with a chromophore
-
Deionized water
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of the this compound derivative.
-
Prepare a stock solution in deionized water.
-
Create a series of standard solutions of known concentrations by diluting the stock solution with deionized water.
-
-
Generation of a Standard Curve:
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Plot absorbance versus concentration to generate a standard curve.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of the this compound derivative to a known volume of deionized water in a vial, ensuring there is visible undissolved solid.
-
Tightly cap the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Measure the absorbance of the filtered supernatant.
-
-
Quantification:
-
Use the standard curve to determine the concentration of the dissolved this compound derivative in the saturated solution. This concentration represents its aqueous solubility.
-
Determination of Octanol-Water Partition Coefficient (LogP)
The shake flask method followed by quantification is a standard approach to determine the LogP value.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Partitioning:
-
Dissolve a known amount of this compound in either the water or n-octanol phase.
-
Add a known volume of the other phase.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Allow the phases to separate completely. Centrifugation can aid in this process.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of this compound in each phase using a suitable analytical technique.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Contact Angle Measurement
Contact angle measurement provides an indication of the surface hydrophilicity.[10] This protocol describes the measurement on a surface functionalized with this compound.
Materials:
-
A solid substrate (e.g., silicon wafer, glass slide)
-
This compound
-
Apparatus for surface functionalization (e.g., plasma cleaner, chemical vapor deposition system)
-
Contact angle goniometer
-
High-purity water
Procedure:
-
Surface Preparation: Clean the substrate to remove any organic contaminants (e.g., using a piranha solution or plasma cleaning).
-
Surface Functionalization: Covalently attach a monolayer of this compound to the cleaned substrate. This can be achieved through various surface chemistry techniques, often involving an initial silanization of the substrate to introduce reactive groups.
-
Contact Angle Measurement:
-
Place the functionalized substrate on the stage of the contact angle goniometer.
-
Dispense a small droplet of high-purity water onto the surface.
-
Capture an image of the droplet and use the goniometer software to measure the angle formed at the solid-liquid-vapor interface.
-
Measurements of both the advancing and receding contact angles can provide more detailed information about surface heterogeneity and hysteresis.[10]
-
Application in Antibody-Drug Conjugate (ADC) Development
A primary application of this compound is as a linker in the construction of ADCs.[11] An ADC consists of a monoclonal antibody, a potent cytotoxic drug, and a linker that connects them.[12] The hydrophilicity of the PEG linker is crucial for the overall properties and efficacy of the ADC.[13]
Below is a diagram illustrating the general workflow for the development of an ADC utilizing a PEG linker like this compound.
Caption: Workflow for ADC development using a PEG linker.
This workflow outlines the key stages in preparing an ADC. The process typically involves the separate preparation of the linker-drug conjugate and the modification of the antibody to expose reactive sites (e.g., free thiols from reduced interchain disulfides). These two components are then reacted in the final conjugation step to form the ADC, which is subsequently purified and characterized. The drug-to-antibody ratio (DAR) is a critical quality attribute that is carefully controlled and measured.[14]
Conclusion
This compound is a valuable tool in drug development and bioconjugation due to its well-defined structure and inherent hydrophilicity. While quantitative data on its hydrophilicity is not widely published, the experimental protocols provided in this guide offer a clear path for researchers to determine these crucial parameters. The hydrophilic nature of the this compound linker is instrumental in improving the solubility, stability, and pharmacokinetic profile of conjugated molecules, ultimately contributing to the development of more effective and safer therapeutics.
References
- 2. This compound - 浙江瑞奥生物科技有限公司 [ruiaobio.com]
- 3. purepeg.com [purepeg.com]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. medkoo.com [medkoo.com]
- 6. This compound, 869718-81-0 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Amino-PEG8-amine, 82209-36-7 | BroadPharm [broadpharm.com]
- 9. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 10. users.aalto.fi [users.aalto.fi]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Protein PEGylation with Amine-Reactive m-PEG8 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation
PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of the protein, leading to improved therapeutic outcomes. Key advantages of PEGylation include increased serum half-life, reduced immunogenicity, enhanced stability against proteolytic degradation, and improved solubility.[1][2][3][4][5]
This guide provides a detailed, step-by-step protocol for the PEGylation of proteins using an amine-reactive, discrete-length PEG reagent, exemplified by a methoxy-terminated PEG with eight ethylene (B1197577) glycol units (m-PEG8). While the specific reagent "m-PEG8-Amine" would require activation to react with proteins, this guide will focus on the more common and direct approaches using amine-reactive derivatives such as m-PEG8-NHS ester or m-PEG8-aldehyde, which target primary amines on the protein surface (e.g., lysine (B10760008) residues and the N-terminus).
Principle of Amine-Reactive PEGylation
The most common strategies for PEGylating proteins target the abundant primary amine groups found on lysine residues and the N-terminal alpha-amine. Two primary chemical approaches are widely used:
-
N-Hydroxysuccinimide (NHS) Ester Chemistry: PEG-NHS esters react with primary amines under neutral to slightly basic conditions (pH 7-8.5) to form stable amide bonds.[6][7] This is a robust and widely used method for protein modification.
-
Reductive Amination: PEG aldehydes or ketones react with primary amines to form an intermediate Schiff base, which is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[8][9] This method can offer greater selectivity for the N-terminus under controlled pH conditions (typically pH 5.5-7.4).[8][9]
Experimental Workflow Overview
The overall process of protein PEGylation involves several key stages, from initial reaction setup to final characterization of the purified conjugate.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Protocol for Protein PEGylation [jenkemusa.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Surface Modification of Nanoparticles with m-PEG8-Amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-polyethylene glycol (8)-amine (m-PEG8-Amine). PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a widely utilized strategy in drug delivery and nanotechnology to enhance the biocompatibility, stability, and circulation time of nanoparticles.[1][2] The this compound linker, with its discrete chain length, offers precise control over the surface modification process, leading to reproducible nanoparticle characteristics.
Introduction to this compound Modification
Surface modification of nanoparticles with this compound is a critical step in the development of advanced drug delivery systems. The hydrophilic and flexible nature of the PEG chain creates a hydrated layer on the nanoparticle surface. This "stealth" coating sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS) and prolonging systemic circulation time.[1][3] This extended circulation allows for greater accumulation of nanoparticles at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[4]
The terminal amine group of this compound allows for its covalent conjugation to nanoparticles with surface carboxyl groups through a stable amide bond. This is typically achieved using carbodiimide (B86325) chemistry, such as the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).[5][6]
Key Applications:
-
Drug Delivery: Enhancing the pharmacokinetic profile of therapeutic-loaded nanoparticles.[2][7]
-
Gene Delivery: Improving the stability and cellular uptake of gene vectors.[8][9]
-
Diagnostics: Reducing non-specific binding in biosensing and imaging applications.
-
Biomedical Implants: Improving the biocompatibility of implanted materials.
Experimental Protocols
General Workflow for Surface Modification
The following diagram illustrates the general workflow for the surface modification of carboxylated nanoparticles with this compound.
Caption: General workflow for nanoparticle PEGylation.
Protocol for this compound Conjugation to Carboxylated Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.[10][11][12]
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Reaction tubes
-
Vortexer or sonicator
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
To the nanoparticle dispersion, add EDC and NHS. A 5 to 10-fold molar excess of EDC and NHS relative to the surface carboxyl groups is a good starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Removal of Excess Activation Reagents:
-
Centrifuge the activated nanoparticles to form a pellet. The speed and duration of centrifugation will depend on the nanoparticle size and density.
-
Carefully remove the supernatant containing the excess, unreacted EDC and NHS.
-
Resuspend the nanoparticle pellet in the Conjugation Buffer.
-
-
Conjugation with this compound:
-
Immediately add a solution of this compound in Conjugation Buffer to the activated nanoparticle suspension. A 10 to 50-fold molar excess of this compound is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of PEGylated Nanoparticles:
-
Purify the PEGylated nanoparticles from excess reagents by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS). The number of washing steps will depend on the desired purity.
-
After the final wash, resuspend the purified nanoparticles in the desired buffer for storage and characterization.
-
Protocol for Characterization of this compound Modified Nanoparticles
2.3.1. Dynamic Light Scattering (DLS) and Zeta Potential
-
Purpose: To determine the hydrodynamic diameter and surface charge of the nanoparticles before and after modification.
-
Procedure:
-
Disperse a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to determine the surface charge.
-
-
Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.
2.3.2. Transmission Electron Microscopy (TEM)
-
Purpose: To visualize the morphology and size of the nanoparticles.
-
Procedure:
-
Deposit a drop of the diluted nanoparticle suspension onto a TEM grid.
-
Allow the grid to dry.
-
Image the nanoparticles using a transmission electron microscope.
-
-
Expected Outcome: TEM images will confirm the size and shape of the nanoparticles and can show the presence of a PEG shell, although this is often difficult to visualize directly.
2.3.3. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To confirm the covalent attachment of this compound.
-
Procedure:
-
Lyophilize the nanoparticle samples (unmodified and modified).
-
Acquire the FTIR spectra of the lyophilized powders.
-
-
Expected Outcome: The appearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and the C-O-C ether stretch of the PEG backbone (~1100 cm⁻¹) in the modified nanoparticle spectrum confirms successful conjugation.
2.3.4. Quantification of Surface PEG Density
Several methods can be used to quantify the amount of PEG on the nanoparticle surface.[13]
-
Fluorescamine or Ninhydrin Assay: These assays quantify the number of unreacted this compound molecules in the supernatant after the conjugation reaction. The amount of conjugated PEG is then calculated by subtracting the unreacted amount from the initial amount.[13]
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of the sample as a function of temperature. The weight loss corresponding to the degradation of the PEG layer can be used to quantify the amount of PEG on the nanoparticle surface.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with m-PEG-Amine. The exact values will vary depending on the nanoparticle type, size, and the specific reaction conditions.
Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification
| Nanoparticle Type | Modification Status | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA | Unmodified | 150 ± 5 | 0.15 ± 0.02 | -35 ± 3 |
| This compound Modified | 165 ± 7 | 0.18 ± 0.03 | -10 ± 2 | |
| Silica | Unmodified | 100 ± 4 | 0.12 ± 0.01 | -45 ± 4 |
| This compound Modified | 112 ± 5 | 0.14 ± 0.02 | -15 ± 3 | |
| Iron Oxide | Unmodified | 50 ± 3 | 0.20 ± 0.04 | -25 ± 2 |
| This compound Modified | 60 ± 4 | 0.22 ± 0.05 | -5 ± 1 |
Table 2: Effect of PEG Chain Length and Surface Density on Nanoparticle Properties
| Nanoparticle | PEG Molecular Weight | PEG Surface Density (chains/nm²) | Hydrodynamic Diameter (nm) | Protein Adsorption (%) | Cellular Uptake (%) |
| Chitosan (B1678972) | N/A (Unmodified) | 0 | 112.8 | >90 | 85 |
| 750 Da | 0.5 | 135.2 | 60 | 65 | |
| 2000 Da | 0.3 | 150.1 | 45 | 50 | |
| 5000 Da | 0.2 | 171.2 | 25 | 30 |
Data adapted from studies on PEGylated chitosan nanoparticles for illustrative purposes.[14]
Cellular Uptake and Signaling Pathways
The surface modification of nanoparticles with PEG significantly influences their interaction with cells and their subsequent intracellular fate. PEGylated nanoparticles are primarily taken up by cells through various endocytic pathways.[1][3][8][9]
Caption: Cellular uptake and trafficking of PEGylated nanoparticles.
Once internalized, nanoparticles can influence various cellular signaling pathways. The specific pathways affected depend on the nanoparticle core material, the encapsulated therapeutic agent, and the cell type.
Caption: Potential signaling pathways affected by nanoparticles.
For instance, nanoparticles delivering chemotherapeutic agents can induce apoptosis through the PI3K/AKT/mTOR pathway.[15] Others may modulate inflammatory responses via the NF-κB pathway or affect the cellular redox balance through the Nrf2 signaling pathway.[7][16][17]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Incomplete activation of carboxyl groups. | Optimize EDC/NHS concentration and reaction time. Ensure the pH of the activation buffer is optimal (pH 6.0). |
| Inactive this compound. | Use fresh, high-quality this compound. Store the reagent properly to prevent degradation. | |
| Nanoparticle Aggregation | Insufficient PEG surface coverage. | Increase the molar excess of this compound during conjugation. |
| Inappropriate buffer conditions. | Ensure the ionic strength and pH of the buffer are suitable for maintaining nanoparticle stability. | |
| Inconsistent Results | Variability in nanoparticle starting material. | Characterize the initial carboxylated nanoparticles thoroughly before each experiment. |
| Inconsistent reaction conditions. | Maintain precise control over temperature, pH, and reaction times. |
Conclusion
The surface modification of nanoparticles with this compound is a robust and reproducible method for enhancing their therapeutic potential. By following the detailed protocols and characterization techniques outlined in these application notes, researchers can effectively develop and optimize PEGylated nanoparticles for a wide range of biomedical applications. Careful control over the reaction parameters and thorough characterization of the final product are essential for achieving desired in vitro and in vivo outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-reactivities in conjugation reactions involving iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticles in Combating Neuronal Dysregulated Signaling Pathways: Recent Approaches to the Nanoformulations of Phytochemicals and Synthetic Drugs Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioengineer.org [bioengineer.org]
Application Notes and Protocols for m-PEG8-Amine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-polyethylene glycol-amine with an eight-unit ethylene (B1197577) glycol chain (m-PEG8-Amine) is a versatile monofunctional PEGylation reagent crucial in the development of targeted drug delivery systems. Its discrete PEG length provides a balance of hydrophilicity and a defined spacer arm, making it an ideal linker for conjugating targeting moieties, drugs, and nanoparticles. The terminal amine group offers a reactive handle for covalent attachment to various functional groups, enabling the construction of sophisticated drug delivery platforms.
These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, complete with detailed experimental protocols, quantitative data, and visual diagrams to guide researchers in this field.
Key Applications of this compound in Targeted Drug Delivery
The primary amine group of this compound is reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), allowing for its incorporation into a variety of drug delivery systems.[1][2] The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules.[1][2]
Key applications include:
-
Surface Functionalization of Nanoparticles: this compound is widely used to modify the surface of nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), liposomes, and micelles. This PEGylation strategy offers several advantages:
-
"Stealth" Properties: The hydrophilic PEG layer reduces opsonization by serum proteins, thereby decreasing clearance by the reticuloendothelial system (RES) and prolonging circulation time in the bloodstream.
-
Improved Stability: PEGylation prevents nanoparticle aggregation, enhancing their colloidal stability in biological fluids.
-
Attachment of Targeting Ligands: The terminal amine group serves as a conjugation point for targeting ligands like antibodies, peptides, or small molecules, enabling active targeting of specific cells or tissues.
-
-
Linker for Antibody-Drug Conjugates (ADCs): this compound can be used as a component of the linker in ADCs, which connect a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen.[3] The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.
-
Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins with this compound can enhance their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.
-
Nucleic Acid Delivery: Cationic polymers or lipids modified with this compound can be used to create nanocarriers for the delivery of siRNA, mRNA, or plasmid DNA. The PEG component provides stability and shielding, while the amine groups can be used for further functionalization or to interact with the nucleic acid cargo.
Quantitative Data Summary
The following tables summarize typical quantitative data for drug delivery systems functionalized with short-chain PEG-amines, including those with eight PEG units. These values can serve as a reference for expected outcomes in experimental design.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Nanoparticle Type | Targeting Ligand | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLGA-PEG-COOH | None | 115 - 165 | 0.15 - 0.21 | -20 to -30 | [4] |
| PLGA-PEG-Aptamer | A10 RNA Aptamer | ~150 | ~0.15 | Not Reported | [4] |
| Curcumin-loaded m-PEG/PCL Micelles | None | 73.8 | Not Reported | -12 | [5] |
| Doxorubicin-loaded Magnetosomes | None | 83.98 | Not Reported | Negative | [2] |
| Paclitaxel-loaded Liposomes | RGD Peptide | < 100 | Not Reported | Not Reported | [6] |
| Amine-coated Nanoparticles | None | Not Reported | Not Reported | +10 to +30 (pH dependent) | [7] |
Table 2: Drug Loading and Release Characteristics
| Nanocarrier System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Curcumin-loaded m-PEG/PCL Micelles | Curcumin | 23 ± 1.25 | 88 ± 3.32 | Sustained release | [5] |
| Paclitaxel-loaded PSA-PEG Nanoparticles | Paclitaxel | Varies with polymer ratio | Varies with polymer ratio | Sustained release over 24h | [8] |
| Doxorubicin-loaded PLGA-co-PEG Nanoparticles | Doxorubicin | Not Reported | Not Reported | Biphasic, diffusion-controlled | [9] |
| Paclitaxel-loaded Liposomes | Paclitaxel | Not Reported | > 90 | Sustained release over 48h | [10] |
| Doxorubicin from PEGylated PLGA Nanoparticles | Doxorubicin | Not Reported | Not Reported | Sustained release over 10 days | [11] |
Experimental Protocols
Protocol 1: Conjugation of this compound to PLGA Nanoparticles
This protocol describes the surface functionalization of pre-formed carboxylated PLGA nanoparticles with this compound using EDC/NHS chemistry.
Materials:
-
Carboxyl-terminated PLGA nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Deionized water
-
Centrifuge
Procedure:
-
Activation of PLGA Nanoparticles:
-
Resuspend 10 mg of carboxylated PLGA nanoparticles in 1 mL of Activation Buffer.
-
Add 4 mg of EDC and 2 mg of NHS to the nanoparticle suspension.
-
Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer to a concentration of 10 mg/mL.
-
Add a 20-fold molar excess of the this compound solution to the activated nanoparticle suspension.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles three times with deionized water by repeated centrifugation and resuspension to remove unreacted reagents.
-
-
Characterization:
-
Resuspend the final nanoparticle pellet in a suitable buffer.
-
Characterize the this compound functionalized PLGA nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS). Successful conjugation is typically indicated by a slight increase in particle size and a shift in zeta potential towards neutral.
-
The degree of PEGylation can be quantified using techniques like 1H NMR or quantitative assays for amines (e.g., TNBSA assay).
-
Experimental Workflow for PLGA Nanoparticle Functionalization
References
- 1. Effects of particle size and release property of paclitaxel-loaded nanoparticles on their peritoneal retention and therapeutic efficacy against mouse malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 869718-81-0 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradable m-PEG/PCL Core-Shell Micelles: Preparation and Characterization as a Sustained Release Formulation for Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using m-PEG8-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic and diagnostic properties of biomolecules. The covalent attachment of PEG chains can improve solubility, increase systemic circulation time by reducing renal clearance, and decrease the immunogenicity of proteins, peptides, and nanoparticles.[1][2][3] m-PEG8-Amine is a discrete (monodisperse) PEG linker containing a terminal primary amine group and a methoxy-capped terminus. This eight-unit PEG spacer is hydrophilic, providing a balance of solubility enhancement and a defined spacer length for various bioconjugation applications.[4][5]
The primary amine group of this compound allows for its conjugation to molecules containing accessible carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[4][6] This makes it a versatile tool in drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs), and for the functionalization of surfaces and nanoparticles.[7][][9] These application notes provide an overview of the common techniques and detailed protocols for using this compound in bioconjugation.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a component of a linker to attach a cytotoxic payload to an antibody. The PEG spacer can enhance the solubility and stability of the final ADC.[10][11]
-
Protein and Peptide Modification: Covalent attachment of this compound to proteins or peptides can improve their pharmacokinetic properties.[1]
-
Nanoparticle and Surface Functionalization: Modifying the surfaces of nanoparticles or other materials with this compound can reduce non-specific protein binding and improve their biocompatibility in biological systems.[1][5][9][12]
-
Diagnostic Probes: The linker can be used to attach imaging agents or labels to targeting molecules for diagnostic applications.[]
Chemical Reaction Principles
The primary amine of this compound is a nucleophile that can react with electrophilic groups to form stable covalent bonds. The two most common conjugation strategies are:
-
Amide bond formation with Carboxylic Acids: This reaction requires the activation of the carboxylic acid group using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This activated ester subsequently reacts with the primary amine of this compound to form a stable amide bond.[13][14]
-
Amide bond formation with NHS Esters: this compound can react directly with molecules that have been pre-activated with an NHS ester. This reaction is efficient at neutral to slightly basic pH (7.2-8.5) and results in a stable amide linkage.[15][16][17]
Quantitative Data Presentation
The efficiency of bioconjugation with this compound is dependent on several factors including the pH, temperature, reaction time, and the molar ratio of reactants. It is crucial to empirically determine the optimal conditions for each specific application. The following tables provide a template for summarizing key quantitative parameters.
Table 1: Reaction Conditions for this compound Conjugation
| Parameter | Carboxylic Acid Activation (EDC/NHS) | NHS Ester Reaction |
| pH | Activation: 4.7-6.0; Conjugation: 7.2-7.5 | 7.2 - 8.5 |
| Temperature | Room Temperature (20-25°C) or 4°C | Room Temperature (20-25°C) or 4°C |
| Reaction Time | Activation: 15 min; Conjugation: 2h - overnight | 30 min - 2 hours at RT; Overnight at 4°C |
| Molar Excess of PEG | 10- to 50-fold over the target molecule | 5- to 20-fold over the target molecule |
Table 2: Characterization of this compound Conjugates (Example: ADC)
| Parameter | Method | Typical Range |
| Drug-to-Antibody Ratio (DAR) | HIC, RP-HPLC, Mass Spectrometry | 2 - 4 |
| Conjugation Efficiency (%) | SDS-PAGE, SEC, Mass Spectrometry | > 90% (optimized) |
| Purity (%) | SEC-HPLC | > 95% |
| Aggregate Content (%) | SEC-HPLC | < 5% |
Experimental Protocols
Note: These protocols are generalized and should be optimized for your specific molecules and application.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Protein
This protocol describes a two-step process involving the activation of carboxylic acid groups on a protein with EDC and Sulfo-NHS, followed by reaction with this compound.
Materials and Reagents:
-
Protein containing accessible carboxylic acid groups
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis cassettes for buffer exchange
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
Procedure:
-
Preparation of Protein: Dissolve the protein in Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.
-
Preparation of Reagents:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 100 mM stock solution of EDC in Activation Buffer.
-
Prepare a 100 mM stock solution of Sulfo-NHS in Activation Buffer.
-
-
Activation of Carboxylic Acids:
-
In a reaction tube, add the protein solution.
-
Add EDC and Sulfo-NHS to the protein solution at a final molar excess (typically 10- to 20-fold over the protein).
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation Reaction:
-
Immediately add the this compound stock solution to the activated protein. A 10- to 50-fold molar excess of this compound over the protein is recommended for initial experiments. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
Purification: Remove excess this compound and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).
Protocol 2: Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol describes the direct reaction of this compound with a molecule that has been pre-functionalized with an NHS ester.
Materials and Reagents:
-
NHS ester-activated molecule
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis cassettes
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-activated molecule in Conjugation Buffer.
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO and then dilute with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of the NHS ester-activated molecule.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional): Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method such as a desalting column, dialysis, or chromatography.
Purification and Characterization
Purification of the PEGylated conjugate is crucial to remove unreacted PEG reagent and byproducts.[18] The choice of method depends on the properties of the conjugate.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated molecule from smaller, unreacted this compound.[19]
-
Ion Exchange Chromatography (IEX): Can separate molecules based on differences in charge. PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated and non-PEGylated forms.[20]
-
Hydrophobic Interaction Chromatography (HIC): Useful for separating molecules based on hydrophobicity. This is a key method for determining the drug-to-antibody ratio in ADCs.
-
Reverse Phase Chromatography (RP-HPLC): Often used for analyzing the purity of the conjugate.
Characterization of the final conjugate is essential to confirm successful conjugation and purity.
-
SDS-PAGE: Can show an increase in molecular weight, indicating successful PEGylation.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Provides an accurate mass of the conjugate, confirming the number of attached PEG molecules.[21][22]
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, in some cases, the degree of conjugation if the attached molecule has a distinct chromophore.
Visualizations
Caption: Workflow for conjugating this compound to a carboxylic acid via EDC/NHS chemistry.
Caption: General workflow for reacting this compound with an NHS ester-activated molecule.
References
- 1. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 869718-81-0 | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. labinsights.nl [labinsights.nl]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. confluore.com [confluore.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]
- 22. enovatia.com [enovatia.com]
Application Note: m-PEG8-Amine for Peptide Modification and Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development, particularly for therapeutic peptides and proteins. This modification enhances the pharmacokinetic and pharmacodynamic properties of the parent molecule. Benefits include improved solubility, extended circulation half-life, reduced immunogenicity, and increased stability against proteolytic degradation.[1][2][3] m-PEG8-Amine is a discrete (monodisperse) PEGylation reagent featuring a methoxy-capped chain of eight ethylene (B1197577) glycol units and a terminal primary amine group. Its defined length (spacer arm: 29.7 Å) and hydrophilic nature make it an excellent choice for precise and controlled modification of peptides.[4][5] The terminal amine group allows for covalent conjugation to carboxylic acids or activated esters on a peptide, enabling a wide range of labeling and modification strategies.[6]
Core Applications of this compound
-
Improving Pharmacokinetics: Attaching this compound increases the hydrodynamic volume of a peptide. This alteration can reduce renal clearance, thereby extending the peptide's circulating half-life in vivo.[7][8]
-
Enhancing Solubility: The hydrophilic PEG chain can significantly improve the aqueous solubility of hydrophobic peptides, which is often a challenge in formulation and delivery.[2]
-
Site-Specific Labeling: The amine group can be used to conjugate various functional molecules, such as fluorescent dyes or biotin, to a peptide that has been pre-activated with an NHS ester.
-
Surface Modification: this compound is used to functionalize surfaces like nanoparticles or microarrays, reducing non-specific protein binding and providing a hydrophilic spacer for the attachment of biomolecules.[5][]
Reaction Chemistry
The primary amine (-NH2) on this compound serves as a versatile nucleophile for forming stable amide bonds. The two most common conjugation strategies for peptide modification are:
-
Reaction with Carboxylic Acids: In the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as N-hydroxysuccinimide (NHS), the carboxylic acid groups (e.g., C-terminus, or Aspartic/Glutamic acid side chains) on a peptide can be activated to form an NHS ester, which then readily reacts with the amine of this compound.[10][11]
-
Reaction with Activated NHS Esters: this compound can react directly with a pre-activated N-hydroxysuccinimide (NHS) ester on a peptide or labeling reagent. This reaction is highly efficient at neutral to slightly basic pH and forms a stable amide linkage.[12][13]
Quantitative Data: Reaction Parameters
The following tables summarize key quantitative parameters for the primary conjugation reactions involving this compound. Optimal conditions should be determined empirically for each specific peptide and application.
Table 1: Parameters for Coupling this compound to Peptide Carboxylic Acids (EDC/NHS Chemistry)
| Parameter | Recommended Value/Range | Notes |
| pH | 4.5 - 6.0 (Activation Step) | EDC-mediated activation of carboxyl groups is most efficient at a slightly acidic pH.[10] |
| 7.2 - 8.5 (Coupling Step) | The reaction of the activated NHS ester with the amine is optimal at this pH.[14] | |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C overnight to minimize potential degradation of sensitive peptides. |
| Reaction Time | 15 min (Activation); 2-4 hours (Coupling) | Reaction progress should be monitored by HPLC or LC-MS.[10] |
| Molar Excess (EDC/NHS) | 2- to 10-fold over peptide | Ensures efficient activation of the carboxylic acid groups. |
| Molar Excess (this compound) | 5- to 20-fold over peptide | Drives the reaction towards the desired PEGylated product. |
| Solvent | Anhydrous, non-amine buffer (e.g., MES) for activation, followed by PBS for coupling. | EDC is sensitive to hydrolysis.[5] |
Table 2: Parameters for Coupling this compound to NHS-Activated Peptides/Labels
| Parameter | Recommended Value/Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).[15] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C can be performed overnight.[14] |
| Reaction Time | 30 min - 4 hours at RT; Overnight at 4°C | Monitor progress to determine the optimal time for the specific substrate.[13] |
| Molar Excess (this compound) | 5- to 20-fold over NHS-activated molecule | The optimal ratio should be determined empirically.[14] |
| Solvent | Non-amine containing buffer (e.g., PBS). | If the peptide is dissolved in an organic solvent, keep the final concentration below 10% to avoid denaturation.[14] |
Experimental Protocols & Workflows
Protocol 1: Conjugation of this compound to a Peptide's Carboxylic Acid
This protocol describes the covalent attachment of this compound to a peptide's C-terminus or acidic residues (Asp, Glu) using EDC and Sulfo-NHS.
Methodology:
-
Reagent Preparation:
-
Equilibrate EDC, Sulfo-NHS, and this compound to room temperature before opening.
-
Dissolve the peptide in Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a final concentration of 1-5 mg/mL.
-
Prepare a 10-fold molar excess of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve a 20-fold molar excess of this compound in Reaction Buffer (e.g., 0.1 M Phosphate (B84403), 0.15 M NaCl, pH 7.5).
-
-
Activation of Peptide:
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the peptide solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately add the this compound solution to the activated peptide mixture. The pH of the mixture should rise to ~7.2-7.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5, to a final concentration of 20-50 mM) to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.
-
-
Purification and Analysis:
Protocol 2: Labeling of an NHS-Activated Peptide with this compound
This protocol is for reacting this compound with a peptide that has been pre-functionalized with an NHS ester group.
Methodology:
-
Reagent Preparation:
-
Dissolve the NHS-activated peptide in a non-amine containing buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5) to a final concentration of 1-10 mg/mL.[13]
-
Equilibrate the vial of this compound to room temperature.
-
Immediately before use, dissolve this compound in a compatible solvent (e.g., DMSO or the reaction buffer) to create a stock solution for a 10- to 20-fold molar excess.[18]
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the peptide solution.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.[14]
-
Monitor the reaction progress using HPLC to determine the optimal reaction time.
-
-
Purification and Analysis:
Protocol 3: General Purification of PEGylated Peptides
Purification is critical to remove unreacted peptide, excess PEG reagent, and reaction byproducts. The choice of method depends on the size difference and physicochemical properties of the components.
Common Methodologies:
-
Size Exclusion Chromatography (SEC): This is the most common and effective method. It separates molecules based on their hydrodynamic radius. The larger PEGylated peptide will elute earlier than the smaller, unreacted peptide and the excess this compound.[][21]
-
Ion Exchange Chromatography (IEX): PEGylation often shields the surface charges of a peptide, altering its interaction with IEX resins. This change in retention time can be exploited to separate PEGylated species from the unmodified peptide.[21][22]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): The addition of the hydrophilic PEG chain typically reduces the retention time of a peptide on a hydrophobic C8 or C18 column, allowing for separation. This is also the primary method for analyzing reaction progress and final purity.[]
-
Dialysis / Ultrafiltration: For larger peptides, dialysis or centrifugal ultrafiltration devices with an appropriate molecular weight cutoff (MWCO) can be used to remove the small this compound reagent (MW = 383.5 Da).[23]
References
- 1. worldscientific.com [worldscientific.com]
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 869718-81-0 | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 7. Applications of PEGs in Drug Delivery & Diagnostics [jenkemusa.com]
- 8. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 20. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) Using m-PEG8-Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers, particularly monodisperse PEGs like m-PEG8-Amine, have gained prominence in ADC development. The incorporation of a PEG spacer can enhance the hydrophilicity of the ADC, which is especially beneficial when working with hydrophobic payloads, thereby preventing aggregation and improving the drug-to-antibody ratio (DAR). Furthermore, the hydrophilic nature of PEG creates a hydration shell that can prolong the ADC's circulation half-life and reduce immunogenicity.
These application notes provide detailed protocols for the synthesis, characterization, and evaluation of ADCs developed using an this compound linker. The methodologies described herein cover the conjugation of the linker to a payload, subsequent conjugation to a monoclonal antibody, and comprehensive in vitro and in vivo evaluation of the resulting ADC.
Key Advantages of Using this compound Linkers in ADCs
-
Increased Hydrophilicity: The eight-unit PEG chain significantly improves the water solubility of the ADC, mitigating aggregation issues often associated with hydrophobic payloads.
-
Improved Pharmacokinetics: The hydrophilic PEG linker can shield the ADC from premature clearance, leading to a longer circulation half-life and increased exposure of the tumor to the therapeutic agent.
-
Higher Drug-to-Antibody Ratio (DAR): By improving the solubility of the overall construct, PEG linkers can enable the attachment of a higher number of drug molecules per antibody without compromising stability.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker and payload, potentially reducing the immunogenic response against the ADC.
Experimental Protocols
Protocol 1: Two-Step Conjugation of Payload and Antibody using this compound Linker
This protocol describes a two-step process for generating an ADC. First, the this compound linker is conjugated to a carboxylic acid-containing payload. Second, the amine group on the other end of the PEG linker is used to conjugate to the antibody via activation of its carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC/NHS chemistry.
Part A: Conjugation of this compound to a Carboxylic Acid-Containing Payload (e.g., a derivative of MMAE)
Materials:
-
This compound
-
Carboxylic acid-containing payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 4.5-5.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching solution: Dithiothreitol (DTT) if using EDC
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the payload solution. If using DCC, add DCC (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group of the payload.
-
Dissolve this compound (1.5 equivalents) in DMF or DMSO.
-
Add the this compound solution to the activated payload mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction if necessary (e.g., with DTT for EDC).
-
Purify the payload-linker conjugate by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm the desired molecular weight.
Part B: Conjugation of Payload-Linker to Antibody
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Purified payload-m-PEG8-Amine conjugate from Part A
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Exchange the antibody buffer to the Activation Buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add EDC (e.g., 50-fold molar excess over the antibody) and Sulfo-NHS (e.g., 50-fold molar excess over the antibody) to the antibody solution to activate the carboxyl groups on the antibody.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Immediately remove excess EDC and Sulfo-NHS and exchange the buffer to the Coupling Buffer (pH 7.2-7.5) using a desalting column.
-
Dissolve the payload-m-PEG8-Amine conjugate in the Coupling Buffer.
-
Add the payload-linker conjugate to the activated antibody solution at a desired molar ratio (e.g., 10 to 20-fold molar excess over the antibody).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the resulting ADC from unconjugated payload-linker and other reagents using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterize the purified ADC for concentration, aggregation (by SEC), and Drug-to-Antibody Ratio (DAR).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Reversed-Phase HPLC (RP-HPLC)
This protocol describes the determination of the average DAR of a cysteine-linked ADC after reduction of the interchain disulfide bonds. A similar principle can be applied to lysine-conjugated ADCs, often involving enzymatic digestion followed by LC-MS analysis. For this protocol, we will focus on a common method for analyzing reduced ADCs.
Materials:
-
Purified ADC
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution
-
RP-HPLC system with a suitable column (e.g., C4 or C8)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
UV detector
Procedure:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Tris-HCl buffer.
-
Add a reducing agent (e.g., DTT to a final concentration of 10 mM) to the ADC solution.
-
Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the heavy and light chains.
-
Inject the reduced ADC sample onto the RP-HPLC system.
-
Elute the light and heavy chains using a gradient of Mobile Phase B. For example, a linear gradient from 20% to 60% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
The chromatogram will show peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, etc.).
-
Integrate the peak areas for each species.
-
Calculate the average DAR using the following formula:
DAR = (Σ [Area(Hn) * n] + Σ [Area(Ln) * n]) / (Σ Area(Hn) + Σ Area(Ln))
Where 'n' is the number of drug molecules conjugated to the respective chain. For a typical IgG1 with interchain cysteine conjugation, the light chain can have 0 or 1 drug molecule, and the heavy chain can have 0, 1, 2, or 3. The exact possible conjugation sites depend on the antibody and conjugation method. For lysine (B10760008) conjugation, the distribution will be broader.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic potential of the ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.[1]
Materials:
-
Target and non-target cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted test articles. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using appropriate software.
Protocol 4: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of an ADC in a murine model.
Materials:
-
Tumor-bearing mice (e.g., xenograft model with human cancer cells)
-
ADC solution in a sterile, injectable vehicle
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Equipment for euthanasia and tissue collection
-
Analytical method for quantifying ADC levels in plasma (e.g., ELISA or LC-MS/MS)
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of mice (e.g., 5 mg/kg).
-
At predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr), collect blood samples from a subset of mice (typically 3-5 mice per time point) via retro-orbital or tail vein sampling.[2]
-
Process the blood to obtain plasma by centrifugation and store the plasma samples at -80°C until analysis.
-
At the final time point, euthanize the animals and collect tissues of interest (e.g., tumor, liver, spleen) for biodistribution analysis if required.
-
Quantify the concentration of the total antibody and/or conjugated antibody in the plasma samples using a validated analytical method such as ELISA.
-
Plot the plasma concentration-time data and perform non-compartmental or compartmental analysis to determine key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).
Data Presentation
The following tables summarize representative quantitative data for ADCs developed with PEG linkers. The specific values can vary significantly based on the antibody, payload, target antigen, and cell line.
Table 1: Representative Drug-to-Antibody Ratio (DAR) of a PEGylated ADC
| Analytical Method | Average DAR | DAR Distribution |
| RP-HPLC | 3.8 | DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5% |
| Hydrophobic Interaction Chromatography (HIC) | 3.9 | Consistent with RP-HPLC |
| LC-MS | 3.85 | Provides mass confirmation for each DAR species |
Table 2: Representative In Vitro Cytotoxicity (IC50) of a HER2-Targeted ADC with a PEG8 Linker and MMAE Payload
| Cell Line | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | High | 15.5 |
| NCI-N87 | High | 95.3[3] |
| BT-474 | High | 25.8 |
| MDA-MB-468 | Low/Negative | >10,000 |
| Free MMAE | - | 0.5 |
Table 3: Representative Pharmacokinetic Parameters of a PEGylated ADC in Mice
| Parameter | ADC with PEG8 Linker | Non-PEGylated ADC |
| Clearance (CL) | 0.2 mL/h/kg | 0.8 mL/h/kg |
| Volume of Distribution (Vd) | 50 mL/kg | 65 mL/kg |
| Terminal Half-life (t½) | 150 hours | 60 hours |
Note: The data presented in these tables are illustrative and based on typical findings for PEGylated ADCs. Actual results will vary depending on the specific ADC and experimental conditions.
Visualization of Signaling Pathway
A common payload used in ADCs is Monomethyl Auristatin E (MMAE), which is a potent inhibitor of tubulin polymerization. The following diagram illustrates the proposed signaling pathway for MMAE-induced apoptosis.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Liposomes with m-PEG8-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of liposomes with methoxy-polyethylene glycol (8)-Amine (m-PEG8-Amine). This process, known as PEGylation, is a critical step in the development of advanced drug delivery systems. By attaching PEG chains to the liposome (B1194612) surface, their systemic circulation time can be significantly prolonged, and with a terminal amine group, further conjugation of targeting ligands is made possible.[1][2][3]
Introduction to Liposome Functionalization with this compound
Liposomes are versatile, biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs.[4] However, conventional liposomes are often rapidly cleared from the bloodstream by the mononuclear phagocyte system (MPS).[3][4] Surface modification with polyethylene (B3416737) glycol (PEG) creates a hydrophilic layer that sterically hinders the binding of opsonins, thereby reducing MPS uptake and extending circulation half-life.[2][3][5] This "stealth" effect allows for greater accumulation of the liposomal drug at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[1]
The use of a hetero-functional PEG, such as this compound, provides the dual benefit of the stealth characteristic from the methoxy-terminated PEG and a reactive primary amine group at the distal end. This amine group serves as a chemical handle for the covalent attachment of various targeting moieties, including antibodies, peptides, or small molecules, to achieve active targeting to specific cells or tissues.[6][7]
Key Applications
Functionalization of liposomes with this compound is a foundational step for a variety of advanced therapeutic applications:
-
Targeted Cancer Therapy: Amine-terminated liposomes can be conjugated with antibodies or antibody fragments that recognize tumor-specific antigens, leading to enhanced delivery of chemotherapeutics directly to cancer cells and minimizing off-target toxicity.[3][8]
-
Gene Delivery: The amine group can be used to attach ligands that facilitate entry into specific cell types for the targeted delivery of genetic material like siRNA.[3]
-
Neurodegenerative Diseases: For diseases like Alzheimer's, liposomes can be functionalized with targeting ligands, such as transferrin, to facilitate transport across the blood-brain barrier.[9]
-
Antimicrobial and Antifungal Therapies: Encapsulation of antimicrobial agents in long-circulating liposomes can improve their therapeutic index.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on PEGylated liposomes. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, liposome composition, and model systems.
Table 1: Influence of PEG Molecular Weight and Density on Liposome Properties
| Liposome Formulation | PEG Molecular Weight (Da) | PEG Surface Density (mol%) | Circulation Half-life | Observations | Reference |
| PEGylated Micelles | 5,000 | - | 4.6 min | Increasing PEG MW from 2 to 20 kDa prevented aggregation and increased circulation time. | [2] |
| PEGylated Micelles | 10,000 | - | 7.5 min | - | [2] |
| PEGylated Micelles | 20,000 | - | 17.7 min | - | [2] |
| PEGylated Liposomes | 750 | - | Comparable to non-PEGylated | Shorter PEG chains are less effective at prolonging circulation. | [2] |
| PEGylated Liposomes | 5,000 | - | Prolonged circulation | Significant improvement in circulation time compared to 750 Da PEG. | [2] |
| PEGylated Liposomes | - | 6 - 15 | Insignificant difference | Doubling the amount of PEG did not further increase circulation time in some studies. | [2] |
Table 2: In Vitro Cytotoxicity of Targeted PEGylated Liposomes
| Cell Line | Liposome Formulation | Targeting Ligand | Encapsulated Drug | IC50 Value | Reference |
| U87MG | APTEDB-PEG2000/PEG2000 LS | APTEDB | Doxorubicin | High | [8] |
| U87MG | APTEDB-PEG2000/PEG1000 LS | APTEDB | Doxorubicin | Low | [8] |
| SCC-7 | APTEDB-PEG1000/PEG1000 LS | APTEDB | Doxorubicin | High | [8] |
| SCC-7 | APTEDB-PEG1000/PEG550 LS | APTEDB | Doxorubicin | Low | [8] |
| MDA-MB-231 | DSPE-PEG-MAL with anti-CD44 | anti-CD44 | - | 52% decrease in viability | [10] |
Experimental Protocols
Preparation of this compound Functionalized Liposomes
This protocol describes the preparation of liposomes incorporating DSPE-PEG-Amine via the lipid film hydration method, followed by extrusion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (CHOL)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000-Amine) (Note: this compound is a shorter chain PEG, DSPE-PEG2000-Amine is a commonly used analogue)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DSPC, CHOL, and DSPE-PEG2000-Amine in chloroform at a desired molar ratio (e.g., 55:40:5).
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under vacuum at a temperature above the lipid phase transition temperature (for DSPC, >55°C) until a thin, uniform lipid film is formed on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. The volume of PBS will determine the final lipid concentration.
-
The resulting suspension contains multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is extruded through polycarbonate membranes.
-
Assemble the extruder with two stacked 100 nm polycarbonate membranes.
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder 10-20 times.
-
The resulting solution contains unilamellar liposomes of approximately 100-120 nm in diameter.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS).
-
Visualize the liposome morphology using Transmission Electron Microscopy (TEM).
-
Conjugation of a Targeting Ligand to Amine-Functionalized Liposomes
This protocol describes a general method for conjugating a carboxyl-containing targeting ligand to the amine-functionalized liposomes using EDC/NHS chemistry.
Materials:
-
Amine-functionalized liposomes
-
Targeting ligand with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)
Protocol:
-
Activation of the Targeting Ligand:
-
Dissolve the targeting ligand in the activation buffer.
-
Add a molar excess of EDC and NHS to the ligand solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxyl groups, forming an NHS ester.
-
-
Conjugation to Liposomes:
-
Add the activated ligand solution to the amine-functionalized liposome suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing. The primary amine on the liposome surface will react with the NHS ester to form a stable amide bond.
-
-
Quenching of Unreacted Sites:
-
Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove unconjugated ligand and byproducts by passing the liposome suspension through an SEC column.
-
Collect the fractions containing the functionalized liposomes.
-
-
Characterization of Conjugation:
-
Confirm the successful conjugation of the ligand using appropriate methods, such as SDS-PAGE (for protein ligands), UV-Vis spectroscopy, or fluorescence assays if the ligand is labeled.
-
Visualizations
References
- 1. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino-PEG8-amine, 82209-36-7 | BroadPharm [broadpharm.com]
- 8. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 9. Transferrin-Functionalized Liposomes for the Delivery of Gallic Acid: A Therapeutic Approach for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for m-PEG8-Amine Reactions to Achieve Optimal Yield
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition tables for the use of m-PEG8-Amine in bioconjugation, aimed at achieving high reaction yields. The information is targeted towards professionals in research and drug development who are looking to leverage PEGylation to enhance the therapeutic properties of biomolecules.
This compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative with a terminal primary amine group and a methoxy-capped terminus. This reagent is particularly useful for introducing a hydrophilic eight-unit PEG spacer onto molecules containing reactive groups such as carboxylic acids (or their activated esters) and carbonyls (aldehydes or ketones). The inclusion of the PEG spacer can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule.[1][2]
Core Reaction Chemistries
This compound primarily participates in two key types of reactions for bioconjugation:
-
Amide Bond Formation: The primary amine of this compound reacts with activated carboxylic acids, most commonly N-hydroxysuccinimidyl (NHS) esters, to form a stable amide bond. This is a widely used method for labeling proteins, peptides, and other amine-reactive molecules.[2]
-
Reductive Amination: The amine group can react with an aldehyde or ketone to form an unstable Schiff base, which is then reduced to a stable secondary amine linkage using a reducing agent.[3][4] This reaction is particularly useful for site-specific modifications under controlled pH conditions.[4]
Data Presentation: Optimizing Reaction Conditions
To achieve optimal yield, it is crucial to control several reaction parameters. The following tables summarize the key reaction conditions for the primary applications of this compound.
Table 1: Reaction Conditions for Amide Bond Formation with NHS Esters
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | The reaction is most efficient at a slightly basic pH where the primary amine is deprotonated and thus more nucleophilic.[5] Buffers should not contain primary amines (e.g., Tris, glycine).[6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (typically 30 min - 4 hours). Reactions at 4°C can be performed overnight to accommodate sensitive biomolecules.[5] |
| Molar Excess of NHS Ester | 5 to 20-fold over this compound | The optimal ratio should be determined empirically for each specific substrate. A higher excess can drive the reaction to completion but may require more rigorous purification.[5] |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) | The NHS ester may require initial dissolution in a dry, water-miscible organic solvent like DMSO or DMF before addition to the aqueous reaction mixture.[7] |
| Reaction Time | 30 min - 4 hours at RT; Overnight at 4°C | Progress can be monitored by analytical techniques such as chromatography to determine the optimal time.[5] |
| Quenching | Addition of amine-containing buffer | To stop the reaction, an excess of an amine-containing buffer like Tris or glycine (B1666218) (20-50 mM final concentration) can be added to react with any remaining NHS ester.[5] |
Table 2: Reaction Conditions for Reductive Amination with Aldehydes/Ketones
| Parameter | Recommended Condition | Notes |
| pH | 6.0 - 8.0 | The formation of the intermediate Schiff base is pH-dependent and is typically optimal in a slightly acidic to neutral pH range.[4] |
| Temperature | Room Temperature (20-25°C) | The reaction is generally carried out at room temperature. |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) | These are mild reducing agents that selectively reduce the imine in the presence of the carbonyl group.[3][8] |
| Molar Excess of this compound | 1.5 to 10-fold over the carbonyl-containing molecule | The optimal ratio will depend on the specific substrates and should be determined experimentally. |
| Solvent | Aqueous buffer or organic solvent | The choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred. For small molecules, solvents like DCE, DCM, or THF may be used with NaBH(OAc)₃.[8] |
| Reaction Time | 2 - 24 hours | The reaction progress should be monitored to determine completion. |
Experimental Protocols
The following are detailed protocols for the two primary reaction types involving this compound.
Protocol 1: Amide Bond Formation with an NHS Ester-Activated Molecule
This protocol describes the conjugation of this compound to a molecule containing an NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer, pH 7.2-8.5)
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Solutions:
-
Dissolve the NHS ester-activated molecule in the amine-free reaction buffer to the desired concentration.
-
Immediately before use, dissolve the this compound in the reaction buffer. If solubility is an issue, a small amount of DMSO or DMF can be used for initial dissolution before adding to the buffer.
-
-
Initiate Conjugation:
-
Add the desired molar excess of the dissolved this compound to the solution of the NHS ester-activated molecule with gentle stirring.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30 minutes to 4 hours or at 4°C overnight. Protect from light if either component is light-sensitive.
-
-
Quenching (Optional):
-
To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Allow quenching to proceed for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and byproducts using a suitable purification method such as size-exclusion chromatography, dialysis, or HPLC.
-
Protocol 2: Reductive Amination with an Aldehyde-Containing Molecule
This protocol details the conjugation of this compound to a molecule containing an aldehyde group.
Materials:
-
This compound
-
Aldehyde-containing molecule
-
Reaction Buffer (e.g., Phosphate buffer, pH 6.0-8.0)
-
Sodium Cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Purification system
Procedure:
-
Prepare Solutions:
-
Dissolve the aldehyde-containing molecule in the reaction buffer to the desired concentration.
-
Dissolve the this compound in the reaction buffer.
-
-
Schiff Base Formation:
-
Add a 1.5 to 10-fold molar excess of the this compound solution to the aldehyde-containing molecule solution.
-
Allow the mixture to incubate at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.
-
-
Reduction:
-
Add a freshly prepared solution of sodium cyanoborohydride to the reaction mixture. A typical final concentration is 20-50 mM.
-
-
Incubation:
-
Continue to incubate the reaction mixture at room temperature for an additional 2 to 24 hours. The reaction progress should be monitored.
-
-
Purification:
-
Purify the resulting conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
-
Visualizations
The following diagrams illustrate the workflow and chemical principles described in these application notes.
Caption: General experimental workflow for this compound conjugation.
Caption: Key reaction pathways for this compound conjugation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Characterization of m-PEG8-Amine Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. m-PEG8-Amine is a monodisperse PEG linker containing eight ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a terminal amine group. This reagent is frequently used to conjugate to carboxylic acids, activated esters, or other reactive groups on small molecules, peptides, or proteins. Accurate and thorough characterization of the resulting conjugates is a critical quality attribute to ensure identity, purity, and consistency.
These application notes provide a comprehensive overview and detailed protocols for the analytical techniques used to characterize this compound and its conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound conjugates. Proton (¹H) NMR is particularly useful for confirming the presence of the PEG backbone and verifying the successful formation of the new covalent bond upon conjugation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Deuterium Oxide (D₂O)).[1] The choice of solvent depends on the solubility of the conjugate.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (adjust to improve signal-to-noise).
-
Relaxation Delay (d1): 1-5 seconds.
-
Temperature: 298 K.
-
-
Data Analysis:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate all relevant peaks. Compare the integration of the PEG backbone protons to the protons of the conjugated molecule to confirm the ratio.
-
Identify key chemical shifts. A new peak corresponding to the newly formed linkage (e.g., an amide proton signal around 8.8 ppm in DMSO-d₆) confirms successful conjugation.[2]
-
Data Presentation: Expected ¹H NMR Chemical Shifts
The following table summarizes the expected chemical shifts for an this compound molecule. Upon conjugation, shifts in protons adjacent to the amine group and new signals from the conjugated moiety will be observed.
| Assignment | Structure Fragment | Expected Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Methoxy Protons | CH₃-O- | ~3.38 | Singlet |
| PEG Backbone | -O-CH₂-CH₂-O- | ~3.51 - 3.67 | Multiplet |
| Protons adjacent to Methoxy | CH₃-O-CH₂- | ~3.55 | Triplet |
| Protons adjacent to Amine | -CH₂-NH₂ | ~2.85 | Triplet |
Note: Chemical shifts are approximate and can be influenced by the solvent and the nature of the conjugate.[3]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the this compound conjugate, thereby verifying a successful reaction and determining the degree of PEGylation (i.e., the number of PEG chains attached to the target molecule).
Experimental Protocol: LC-MS (ESI-QTOF)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common method for analyzing PEG conjugates.
-
Chromatographic Separation (HPLC/UPLC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.[1]
-
Mobile Phase A: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.[1]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection (ESI-QTOF):
-
Ionization Mode: Positive ion mode is generally used for amine-containing compounds.[1]
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Cone Voltage: 30 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Mass Range: m/z 100 - 2000.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the conjugate.
-
Extract the mass spectrum for the peak of interest.
-
Identify the molecular ion peak, typically observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts.
-
Compare the experimentally determined monoisotopic mass with the theoretical mass of the expected conjugate.
-
Experimental Protocol: MALDI-TOF MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for analyzing heterogeneous PEGylation products and higher molecular weight conjugates.[4][5]
-
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 Acetonitrile:Water with 0.1% TFA.[4]
-
Cationizing Agent (Optional but recommended for PEGs): Prepare a solution of sodium trifluoroacetate (B77799) (NaTFA) in ethanol.[4]
-
Spotting: Mix the matrix solution, analyte solution (dissolved in a suitable solvent), and cationizing agent. A common ratio is 5:1:1 (v/v/v).[4] Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
Instrument Parameters:
-
Laser: Nitrogen laser (337 nm).
-
Mode: Positive ion, reflector or linear mode depending on the mass range.
-
Accelerating Voltage: ~20 kV.
-
-
Data Analysis:
-
Acquire the mass spectrum and identify the series of peaks corresponding to the PEG conjugate, often seen as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.
-
The peaks will be separated by 44.03 Da, corresponding to the mass of one ethylene glycol monomer unit.
-
Determine the average molecular weight from the peak distribution.
-
Data Presentation: Mass Spectrometry Results Summary
| Analyte | Technique | Expected Ion | Theoretical Mass (Da) | Observed m/z |
| This compound | ESI-MS | [M+H]⁺ | 383.26 | User-determined |
| This compound | ESI-MS | [M+Na]⁺ | 405.24 | User-determined |
| m-PEG8-Conjugate | ESI/MALDI | [M+H]⁺ or [M+Na]⁺ | Calculated based on conjugate | User-determined |
Note: The molecular weight of this compound is 383.48 g/mol .[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of this compound conjugates and for separating the final product from starting materials and impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is the primary method for purity assessment.
-
System Configuration:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detector: UV detector, monitoring at 214 nm (for amide bonds) or another wavelength appropriate for a chromophore in the conjugate.[1]
-
-
Chromatographic Conditions:
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., Water/ACN mixture).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the conjugate by dividing the peak area of the product by the total peak area of all components.
-
The retention time of the conjugate will differ from the starting materials. Typically, PEGylation increases the hydrophilic character, leading to an earlier elution time compared to a more hydrophobic parent molecule.
-
Data Presentation: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Identity |
| This compound Conjugate | User-determined | User-determined | Product |
| Starting Material 1 | User-determined | User-determined | Impurity |
| Starting Material 2 | User-determined | User-determined | Impurity |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a sample, providing confirmatory evidence of successful conjugation.
Experimental Protocol: FTIR-ATR
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Sample Preparation:
-
Place a small amount of the solid conjugate or a drop of the concentrated liquid sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Collect the spectrum and perform a background subtraction.
-
Identify characteristic absorption bands. The key is to observe the disappearance of a reactant's functional group peak and the appearance of a new peak corresponding to the linkage formed.
-
Data Presentation: Key FTIR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Significance |
| PEG Backbone | C-O-C Stretch | ~1100 | Confirms presence of PEG chain.[8][9] |
| Amide (if formed) | C=O Stretch | ~1650 | Confirms formation of an amide bond. |
| Amide (if formed) | N-H Bend | ~1540 | Confirms formation of an amide bond. |
| Carboxylic Acid (reactant) | O-H Stretch | 2500-3300 (broad) | Disappearance indicates reaction completion. |
| Carboxylic Acid (reactant) | C=O Stretch | ~1700-1725 | Disappearance indicates reaction completion. |
| Primary Amine (reactant) | N-H Stretch | 3300-3500 (two bands) | Disappearance or change indicates reaction. |
Visualizations (Graphviz DOT Language)
Analytical Workflow for Conjugate Characterization
Caption: Overall workflow from synthesis to characterization of this compound conjugates.
Logic Diagram for Analytical Technique Selection
Caption: Decision tree for selecting the appropriate analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. bath.ac.uk [bath.ac.uk]
- 5. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 869718-81-0 | BroadPharm [broadpharm.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Applications of m-PEG8-Amine in Proteomics Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of proteomics, the precise modification and analysis of proteins are paramount to understanding their function, interactions, and role in disease. m-PEG8-Amine, a methoxy-terminated polyethylene (B3416737) glycol with an eight-unit PEG chain and a terminal amine group, has emerged as a versatile tool in this domain. Its defined length, hydrophilicity, and reactive amine handle make it an invaluable component in various proteomics applications, including protein labeling, cross-linking, and the development of targeted protein degraders. This document provides detailed application notes and protocols for the use of this compound in proteomics research, aimed at empowering researchers to leverage this reagent for novel discoveries.
Key Applications in Proteomics
The primary utility of this compound in proteomics stems from its ability to be readily conjugated to other molecules, thereby imparting specific functionalities. The terminal amine can be reacted with various cross-linkers or activated esters to attach it to proteins or other probes. The PEG8 linker itself offers several advantages, including increased solubility of the modified protein or peptide and reduced steric hindrance, which can be crucial for subsequent analytical steps such as mass spectrometry.[1]
Protein Labeling for Quantitative Proteomics
This compound can be incorporated into labeling reagents, often through activation of its amine group to react with a reporter molecule or by reacting it with an amine-reactive moiety on a protein. A common strategy involves the use of N-hydroxysuccinimide (NHS) esters to label the primary amines of proteins (N-terminus and lysine (B10760008) side chains). By incorporating a stable isotope-labeled version of a PEG linker, differential labeling of protein samples can be achieved for quantitative mass spectrometry analysis.
Chemical Cross-linking for Studying Protein-Protein Interactions
Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and elucidating the structure of protein complexes.[2][3][4] Bifunctional cross-linkers containing an this compound moiety can be synthesized to covalently link interacting proteins. The defined length of the PEG8 spacer provides a known distance constraint, aiding in the structural modeling of protein complexes.[3] In situ cross-linking using membrane-permeable reagents allows for the study of protein interactions within their native cellular environment.[3]
Linker for Proteolysis-Targeting Chimeras (PROTACs)
Perhaps one of the most significant applications of this compound is in the field of targeted protein degradation.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[7] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[6][8][9] PEG linkers, including PEG8, are widely used due to their ability to modulate the physicochemical properties of the PROTAC and to span the required distance for productive ternary complex formation.[8][10]
Quantitative Data on PROTAC Linker Length
The length of the PEG linker in a PROTAC has a profound impact on its degradation efficiency, often measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[10][11][12] The optimal linker length is target-dependent and must be determined empirically.[8][10]
| Target Protein | Linker | DC50 (nM) | Dmax (%) |
| BRD4 | PEG3 | 55 | 85 |
| PEG4 | 20 | 95 | |
| PEG5 | 15 | >98 | |
| PEG6 | 30 | 92 | |
| ERα | 12-atom | >1000 | <20 |
| 16-atom | <1000 | >80 | |
| TBK1 | <12-atom | Inactive | - |
| 21-atom | 3 | 96 | |
| 29-atom | 292 | 76 |
This table summarizes synthesized data from multiple sources comparing PROTACs with varying PEG linker lengths for different protein targets. The data for BRD4-targeting PROTACs suggest that a PEG5 linker provides the optimal degradation potency in that specific context. For ERα and TBK1, different linker lengths were found to be optimal, highlighting the target-specific nature of linker optimization.[8][10][11]
Experimental Protocols
Protocol 1: General Protein Labeling with an this compound Containing Probe
This protocol describes the labeling of primary amines on a protein with a generic probe that has been activated with an NHS ester and contains an this compound linker.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer)
-
This compound containing NHS ester probe
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein sample in an amine-free buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the this compound containing NHS ester probe in anhydrous DMSO.
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the NHS ester probe solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted probe and byproducts using a desalting spin column or by dialysis against a suitable buffer.
-
Analysis: The labeled protein is now ready for downstream analysis, such as LC-MS/MS for identification of modification sites.
Protocol 2: Chemical Cross-linking of a Protein Complex
This protocol provides a general workflow for cross-linking a purified protein complex using a homobifunctional NHS ester cross-linker containing an this compound spacer.
Materials:
-
Purified protein complex (0.1-1 mg/mL)
-
Cross-linker (e.g., BS3-PEG8, a hypothetical bifunctional NHS ester with a PEG8 spacer)
-
Cross-linking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents
-
In-gel digestion reagents (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Buffer Exchange: Ensure the purified protein complex is in an amine-free buffer.
-
Cross-linking Reaction: Add the cross-linker to the protein complex solution at a final concentration of 0.5-2 mM. Incubate for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
SDS-PAGE Analysis: Analyze the cross-linked sample by SDS-PAGE to observe the formation of higher molecular weight species.
-
In-gel Digestion: Excise the cross-linked protein bands from the gel and perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the cross-linked peptides. Specialized software is required for the analysis of cross-linking data.
Protocol 3: Evaluation of PROTAC-mediated Protein Degradation
This protocol describes a Western blot-based assay to determine the DC50 and Dmax of a PROTAC containing an this compound linker.
Materials:
-
Cell line expressing the target protein
-
PROTAC with this compound linker
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Loading Control: Strip the membrane and re-probe with the antibody for the loading control.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[10]
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC, utilizing a linker such as this compound, induces the degradation of a target protein of interest (POI).
Conclusion
This compound is a highly adaptable and valuable reagent in the proteomics toolkit. Its defined length and hydrophilic properties make it an excellent choice for a variety of applications, from enhancing the solubility of labeled proteins to providing the optimal spacing for efficient targeted protein degradation. The protocols and data presented here provide a foundation for researchers to design and execute experiments that can lead to a deeper understanding of the proteome and accelerate the development of novel therapeutics. As the field of proteomics continues to evolve, the rational application of versatile tools like this compound will be crucial for continued progress.
References
- 1. This compound, 869718-81-0 | BroadPharm [broadpharm.com]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. brucelab.gs.washington.edu [brucelab.gs.washington.edu]
- 4. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Stable Amide Bonds with m-PEG8-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are extensively utilized in drug development and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules and research compounds. m-PEG8-Amine is a monodisperse PEG linker containing a terminal primary amine group, making it an ideal candidate for conjugation to molecules possessing a carboxylic acid moiety. The formation of a stable amide bond between the amine of this compound and a carboxylic acid is a robust and widely adopted strategy in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized small molecules.[1]
This document provides detailed application notes and protocols for the efficient and stable conjugation of this compound to carboxylic acid-containing molecules using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Chemical Reaction Pathway
The conjugation of this compound to a carboxylic acid-containing molecule via EDC/NHS chemistry is a two-step process:
-
Activation of Carboxylic Acid: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amide Bond Formation: This unstable intermediate reacts with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester. The NHS ester then readily reacts with the primary amine of this compound to form a stable amide bond, releasing NHS as a byproduct.[2]
Data Presentation
Table 1: Recommended Reagent Molar Ratios for Amide Coupling
| Reagent | Molar Excess over Carboxylic Acid-Containing Molecule | Purpose |
| EDC | 2 - 10 fold | Ensures efficient activation of the carboxylic acid.[2] |
| NHS/Sulfo-NHS | 2 - 5 fold | Stabilizes the activated intermediate and improves coupling efficiency.[2] |
| This compound | 10 - 50 fold | Drives the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically.[3] |
Table 2: Comparison of Analytical Techniques for Conjugate Characterization
| Analytical Technique | Information Provided | Resolution | Sensitivity | Throughput | Key Advantages & Disadvantages |
| RP-HPLC/UPLC | Purity, presence of impurities, retention time. | High | Moderate (ng range) | High | Robust, quantitative, easily automated. May not resolve structurally similar impurities.[4] |
| LC-MS (ESI-TOF/Orbitrap) | Molecular weight confirmation, impurity identification. | High (mass accuracy < 5 ppm) | High (pg to ng range) | Moderate | Provides definitive identity confirmation. Ionization suppression can affect quantification.[4][5] |
| ¹H NMR | Detailed molecular structure, connectivity, relative quantification of components. | Atomic level | Low (mg range) | Low | Unambiguous structure elucidation. Complex spectra for large molecules, lower sensitivity.[4] |
| FTIR | Presence of key functional groups. | Functional group level | Moderate (µg to mg) | High | Fast, non-destructive, provides a molecular fingerprint. Provides limited structural detail, not easily quantifiable.[4] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Carboxylic Acid-Containing Small Molecule in an Organic Solvent
This protocol is suitable for small molecules soluble in organic solvents like DMF or DMSO.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase column for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.
-
-
Conjugation with this compound:
-
In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF or DCM.
-
Add the activated NHS ester solution to the this compound solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by reverse-phase column chromatography to isolate the pure conjugate.
-
Protocol 2: Conjugation of this compound to a Protein in an Aqueous Buffer
This protocol is designed for proteins and other biomolecules that are soluble in aqueous buffers.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
This compound
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Buffer Exchange:
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column or dialysis.
-
-
Activation of Protein Carboxyl Groups:
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer immediately before use.
-
Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer immediately before use.
-
In a reaction tube, combine the protein solution with EDC and Sulfo-NHS. Refer to Table 1 for recommended molar ratios.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation with this compound:
-
Immediately after activation, add this compound to the activated protein solution. The pH of the final reaction mixture should be between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.
-
The molar ratio of this compound to the protein should be optimized for the specific application. A 10-20 fold molar excess is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis with a suitable molecular weight cutoff (MWCO).
-
Troubleshooting
Conclusion
The formation of stable amide bonds using this compound is a versatile and effective strategy for the modification of a wide range of molecules. The protocols provided herein offer a robust starting point for achieving successful conjugation. However, for critical applications, optimization of the reaction conditions, including molar ratios, pH, and incubation time, is highly recommended to achieve the desired degree of PEGylation and ensure the quality and consistency of the final conjugate. Careful characterization using a combination of analytical techniques is essential to validate the identity, purity, and stability of the this compound conjugate.
References
- 1. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EDC/NHS Coupling of m-PEG8-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent coupling of a carboxyl-containing molecule to m-PEG8-Amine using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This method results in the formation of a stable amide bond.
Introduction to EDC/NHS Coupling Chemistry
EDC/NHS chemistry is a widely used "zero-length" crosslinking method that facilitates the formation of a stable amide bond between a carboxylic acid and a primary amine.[1] The reaction proceeds in two main steps. First, EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[2] This intermediate is unstable in aqueous solutions and can hydrolyze, leading to low coupling efficiency.[1][2] To overcome this, NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[1][2] This semi-stable ester has a half-life of minutes to hours in aqueous buffer and readily reacts with a primary amine, such as the one on this compound, to form a stable amide bond.[1] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer of this compound can enhance the solubility and reduce non-specific binding of the resulting conjugate.[1]
Quantitative Data Summary
For successful conjugation, optimizing the reaction conditions is crucial. The following table summarizes the recommended molar ratios and reaction conditions for the EDC/NHS coupling of a carboxyl-containing molecule to this compound.
| Reagent/Parameter | Recommended Molar Ratio/Condition | Purpose | Reference(s) |
| EDC | 2-10 fold molar excess over the carboxyl-containing molecule | To ensure efficient activation of the carboxylic acid. | [3] |
| NHS/sulfo-NHS | 2-5 fold molar excess over the carboxyl-containing molecule | To stabilize the activated intermediate and improve coupling efficiency. | [3] |
| This compound | 1-20 fold molar excess over the carboxyl-containing molecule | To drive the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically. | [3] |
| Activation pH | 4.5 - 6.0 | The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment. | [3][4] |
| Coupling pH | 7.2 - 8.0 | The reaction of the NHS-ester with the primary amine of this compound is most efficient at a neutral to slightly alkaline pH. | [1][4] |
| Activation Time | 15 - 30 minutes at room temperature | Sufficient time for the formation of the amine-reactive NHS ester. | [3] |
| Coupling Time | 2 hours to overnight at room temperature or 4°C | Allows for efficient conjugation of the activated molecule to this compound. | [3] |
Experimental Protocols
This section details a standard two-step protocol for conjugating a carboxyl-containing molecule (e.g., a protein, peptide, or small molecule) to this compound.
Materials and Reagents:
-
Carboxyl-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[3][4]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[3]
-
Desalting columns or dialysis equipment for purification[3]
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[3][5]
-
Prepare stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.[3]
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Dissolve this compound in Coupling Buffer.
-
-
Activation of the Carboxyl-Containing Molecule:
-
In a reaction tube, combine the solution of the carboxyl-containing molecule with EDC and NHS/sulfo-NHS. Refer to the table above for recommended molar ratios.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[3]
-
-
Conjugation to this compound:
-
Immediately after activation, add the solution of this compound to the activated carboxyl-containing molecule.
-
Adjust the pH of the final reaction mixture to be between 7.2 and 8.0 using the Coupling Buffer if necessary.[1]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[4]
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.[3] Other quenching reagents like Tris, lysine, or glycine (B1666218) can also be used.[4]
-
-
Purification of the Conjugate:
Visualizations
EDC/NHS Coupling Reaction Pathway
Caption: EDC/NHS reaction mechanism for amide bond formation.
Experimental Workflow for EDC/NHS Coupling
Caption: General workflow for EDC/NHS coupling to this compound.
References
Troubleshooting & Optimization
how to avoid aggregation during m-PEG8-Amine labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during m-PEG8-Amine labeling, with a primary focus on preventing and mitigating aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for labeling?
This compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative with a terminal amine group. The "m" stands for methoxy, which caps (B75204) one end of the PEG chain, preventing it from reacting. The "PEG8" indicates that there are eight repeating ethylene (B1197577) glycol units, providing a hydrophilic spacer. The terminal amine group is reactive towards several functional groups on biomolecules, most commonly carboxylic acids (e.g., on aspartic and glutamic acid residues of proteins) through the use of carbodiimide (B86325) chemistry (EDC/NHS).[1] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the labeled molecule.[2]
Q2: What are the primary causes of aggregation during this compound labeling?
Aggregation during this compound labeling is often a result of suboptimal reaction conditions that lead to undesirable intermolecular cross-linking or conformational changes in the biomolecule. Key causes include:
-
High Molar Excess of Reagents: A high concentration of this compound, EDC, and NHS can lead to an uncontrolled and extensive modification of the protein surface, which may induce aggregation.
-
Suboptimal pH: The pH of the reaction buffer is critical. For EDC/NHS chemistry, the activation of carboxylic acids is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine-PEG is more efficient at a neutral to slightly basic pH (7.0-8.5). Operating outside the optimal pH range for your specific protein can lead to instability and aggregation.
-
Inappropriate Buffer Composition: The presence of extraneous nucleophiles, such as Tris or glycine, in the reaction buffer can compete with the this compound, reducing labeling efficiency and potentially leading to side reactions.
-
Protein Concentration: High concentrations of the target protein can increase the likelihood of intermolecular cross-linking, leading to aggregation.
-
Temperature: Elevated temperatures can accelerate the reaction rate but may also promote protein denaturation and aggregation.
Q3: My protein aggregated immediately after adding the this compound and coupling reagents. What should I do?
Immediate aggregation upon addition of reagents is a common issue. Here’s a step-by-step troubleshooting approach:
-
Stop the Reaction: If possible, immediately quench the reaction to prevent further aggregation. This can be done by adding a quenching reagent like hydroxylamine (B1172632) or a buffer containing a high concentration of a primary amine (e.g., Tris).
-
Analyze the Aggregates: Characterize the nature of the aggregates. Are they soluble or insoluble? Size-exclusion chromatography (SEC) is an excellent method to quantify the extent of aggregation.[]
-
Optimize Reaction Conditions: Before attempting the reaction again, perform small-scale optimization experiments focusing on the following parameters:
-
Molar Ratios: Reduce the molar excess of this compound, EDC, and NHS.
-
pH: Screen a range of pH values for both the activation and coupling steps to find the optimal balance between reaction efficiency and protein stability.
-
Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.
-
Protein Concentration: Test a lower concentration of your target protein.
-
Q4: Can I rescue my PEGylated protein if it has already aggregated?
In some cases, it is possible to remove aggregates from a labeled protein preparation. The most effective method is Size Exclusion Chromatography (SEC) . SEC separates molecules based on their size, allowing for the separation of monomeric PEGylated protein from larger aggregates. It is advisable to perform purification steps at a low temperature (e.g., 4°C) to minimize further aggregation.
Q5: How can I prevent aggregation from the start?
Proactive measures are the best approach to avoid aggregation:
-
Use a Monofunctional PEG: this compound is monofunctional, which is advantageous as it cannot cross-link two protein molecules. If you were using a bifunctional PEG-amine, switching to a monofunctional version is a critical first step.
-
Stepwise Addition of Reagents: Instead of adding the full amount of reagents at once, consider a stepwise or gradual addition. This can help to maintain a lower instantaneous concentration of the reactive species and allow for more controlled labeling.
-
Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can help to stabilize the protein and prevent aggregation. Common examples include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and certain amino acids (e.g., arginine, glycine).
Quantitative Data Summary
The following tables provide a summary of key reaction parameters and their impact on labeling and aggregation, based on literature recommendations. It is crucial to empirically determine the optimal conditions for your specific biomolecule.
Table 1: Recommended Reaction Conditions for this compound Labeling via EDC/NHS Chemistry
| Parameter | Recommended Range | Rationale & Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated activation of carboxylic acids. MES buffer is a common choice. |
| Coupling pH | 7.0 - 8.5 | Balances the reactivity of the amine on the PEG with the stability of the activated NHS-ester. |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | A higher ratio can increase the degree of PEGylation but also the risk of aggregation. Start with a lower ratio and optimize. |
| Molar Ratio (EDC:Protein) | 10:1 to 50:1 | A molar excess is required to drive the activation of carboxyl groups. |
| Molar Ratio (NHS:Protein) | 20:1 to 100:1 | NHS is used in excess to stabilize the activated intermediate. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help maintain protein stability and control the reaction rate. |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Monitor reaction progress to determine the optimal time. |
| Buffer Choice | PBS, MES, HEPES | Must be free of primary amines (e.g., Tris, glycine) which will compete in the reaction. |
Table 2: Effect of Stabilizing Excipients on Protein Aggregation
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the native state. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Can suppress non-specific protein-protein interactions and reduce aggregation. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Labeling of a Protein with this compound
This protocol is designed to minimize protein cross-linking by activating the protein's carboxyl groups first, followed by the addition of the amine-PEG.
Materials:
-
Protein of interest in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
This compound.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in Activation Buffer.
-
Activation of Protein Carboxyl Groups:
-
Add a 10- to 50-fold molar excess of EDC to the protein solution.
-
Immediately add a 20- to 100-fold molar excess of NHS or Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, perform a rapid buffer exchange into Coupling Buffer using a desalting column.
-
Conjugation with this compound:
-
Immediately add a 5- to 20-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.
Visualizations
Diagram 1: Experimental Workflow for this compound Labeling
Workflow for this compound labeling of a protein.
Diagram 2: Troubleshooting Decision Tree for Aggregation
Troubleshooting decision tree for aggregation issues.
References
Technical Support Center: Optimizing Buffer Conditions for m-PEG8-Amine Reactions
Welcome to the technical support center for m-PEG8-Amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the conjugation of this compound to your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an NHS-activated molecule?
The optimal pH for the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine, such as this compound, is between 7.2 and 8.5.[1][2] A slightly alkaline pH ensures that the primary amine of the this compound is deprotonated and thus sufficiently nucleophilic to efficiently react with the NHS ester.[2] At pH values below 7, the amine group is more likely to be protonated (-NH3+), rendering it unreactive.[3] Conversely, at pH values above 8.5, the hydrolysis of the NHS ester can significantly increase, which reduces the overall reaction efficiency.[3][4]
Q2: Which buffers should I use for my this compound conjugation reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester-activated molecule.[5][6]
Recommended Buffers:
Buffers to Avoid:
Q3: My molecule has a carboxylic acid group. How do I couple it with this compound?
To couple this compound with a molecule containing a carboxylic acid, you must first activate the carboxylic acid to make it reactive towards the amine. This is commonly achieved using a two-step process with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (or its water-soluble analog, Sulfo-NHS).[3][8]
-
Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0. A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[3][8]
-
Coupling Step: After the activation, the pH of the reaction mixture should be raised to between 7.2 and 8.0 for the subsequent reaction with this compound.[8][9] This pH range is optimal for the amine reaction.[8]
Q4: How can I stop or "quench" the PEGylation reaction?
To stop the reaction, you can add a small molecule containing a primary amine.[1][9] Common quenching reagents include Tris or glycine.[1][7] These will react with any remaining unreacted NHS-activated molecules. A final concentration of 20-50 mM of the quenching agent is typically sufficient.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Reaction pH: The pH of the buffer is outside the optimal range of 7.2-8.5 for NHS-ester reactions. | Verify the pH of your reaction buffer. Ensure it is within the recommended range to allow for a deprotonated and nucleophilic this compound.[2] |
| Presence of Competing Amines: Your buffer (e.g., Tris, glycine) or sample contains primary amines that are reacting with your activated molecule. | Perform a buffer exchange on your sample into an amine-free buffer like PBS or HEPES before initiating the conjugation reaction.[5][8] | |
| Hydrolysis of NHS Ester: The NHS-activated molecule is sensitive to moisture and can hydrolyze, rendering it inactive. This is accelerated at high pH.[3][8] | Prepare solutions of the activated molecule immediately before use.[1] Ensure the reaction pH does not exceed 8.5.[3] | |
| Inactive this compound: The reagent may have degraded over time. | Use a fresh vial of this compound. Store the reagent as recommended, typically at -20°C and protected from moisture.[6][10] | |
| Precipitation or Aggregation During Reaction | High Concentration of Organic Solvent: If this compound is dissolved in an organic solvent like DMSO or DMF, adding too much to the aqueous reaction can cause protein precipitation. | Keep the final concentration of the organic solvent in the reaction mixture below 10%.[1] |
| Over-PEGylation: Excessive PEGylation of a protein can sometimes lead to reduced solubility. | Decrease the molar excess of the PEG reagent used in the reaction.[2] | |
| Instability of the Conjugate: The newly formed PEGylated molecule may have different solubility characteristics. | Screen different buffer conditions for the reaction or consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound reactions with NHS-activated molecules.
Table 1: Recommended Reaction Conditions for NHS Ester-Amine Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often cited as optimal for NHS ester labeling.[1] Avoid buffers containing primary amines.[1] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions at room temperature are faster. Reactions at 4°C can be performed overnight to potentially minimize protein denaturation.[1] |
| Reaction Time | 30 min - 4 hours at RT; Overnight at 4°C | The optimal time should be determined empirically by monitoring the reaction progress.[1] |
| Molar Excess of PEG Reagent | 5 to 20-fold over the amine-containing molecule | The optimal ratio should be determined empirically for each specific application.[1] |
Table 2: Impact of pH on Two-Step Carboxylic Acid Activation and Amine Coupling
| pH Range | Activation Step (EDC/NHS) Efficiency | Conjugation Step (NHS-ester + Amine) Efficiency | Notes |
| 4.5 - 6.0 | Optimal | Low | Ideal for activating the carboxylic acid. Amine groups are largely protonated and unreactive.[8] |
| 6.0 - 7.0 | Moderate | Moderate | A compromise pH where neither step is at its peak efficiency.[8] |
| 7.0 - 8.0 | Low | Optimal | Ideal for the reaction with primary amines. EDC activation is less efficient.[8] |
| > 8.0 | Very Low | High, but with competing hydrolysis | The increased rate of NHS-ester hydrolysis can significantly reduce the yield of the desired conjugate.[8] |
Experimental Protocols & Visualizations
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Molecule
This protocol provides a general guideline for labeling a molecule containing a pre-activated NHS ester with this compound.
Materials:
-
This compound
-
NHS-ester activated molecule
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve your NHS-ester activated molecule in the reaction buffer.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[7]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted this compound and byproducts using an appropriate purification method, such as size-exclusion chromatography or dialysis.[1]
-
Protocol 2: Two-Step Conjugation of this compound to a Carboxylic Acid
This protocol outlines the activation of a carboxylated molecule and subsequent conjugation to this compound.
Materials:
-
Molecule with a carboxylic acid group
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (0.1 M MES, pH 4.7-6.0)[11]
-
Conjugation Buffer (PBS, pH 7.2-7.5)[11]
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)[11]
-
Purification supplies (e.g., desalting columns)
Procedure:
-
Prepare Molecule: Dissolve your carboxylated molecule in the Activation Buffer.
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Immediately add the activated molecule solution to a solution of this compound prepared in Conjugation Buffer. Alternatively, adjust the pH of the activation reaction to 7.2-7.5 before adding the this compound.
-
Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]
-
-
Quench and Purify:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
purification challenges with m-PEG8-Amine bioconjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG8-Amine bioconjugates. The following information is designed to address common challenges encountered during the purification of these molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the purification of this compound bioconjugates.
Q1: What are the most common impurities in my this compound conjugation reaction?
The most common impurities include unreacted this compound, the unconjugated biomolecule (e.g., protein, peptide), and potential side-reaction products such as multi-PEGylated species if your biomolecule has multiple amine groups. Hydrolysis of activated esters (if used for conjugation) can also be a source of impurities.
Q2: I'm seeing a broad peak or multiple peaks for my conjugate on my chromatogram. What could be the cause?
Broad or multiple peaks can be attributed to several factors:
-
Heterogeneity of the Conjugate: PEGylation can result in a mixture of species, including mono-, di-, and multi-PEGylated conjugates, as well as positional isomers. This is a common cause of peak broadening.[1][]
-
Aggregation: The bioconjugate may be aggregating. This can be assessed using Size Exclusion Chromatography (SEC).[3]
-
Polydispersity of the PEG Reagent: While this compound is a discrete molecule, using polydisperse PEG reagents in other contexts can lead to broader peaks.[1]
-
On-Column Issues: Slow mass transfer on the chromatography column can also lead to peak broadening. Increasing the column temperature (e.g., to 45°C) may improve peak shape.[1][4]
Q3: How can I effectively remove unreacted this compound from my bioconjugate?
Due to the significant size difference between the bioconjugate and the free this compound, several techniques are effective:
-
Size Exclusion Chromatography (SEC): This is a primary method for separating the larger bioconjugate from the smaller, unreacted PEG reagent.[]
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a scalable method that uses a membrane to retain the larger conjugate while allowing smaller molecules like unreacted PEG and buffer salts to pass through.[5][6][7][8][9]
-
Dialysis: While potentially time-consuming, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can effectively remove small molecules.[10][11]
Q4: My purification yield is low. What are the potential causes and solutions?
Low recovery of your bioconjugate can be due to several factors:
-
Non-specific Binding: The conjugate may be irreversibly binding to the chromatography column matrix.[1] Consider adjusting your elution conditions, such as increasing the salt concentration in Ion Exchange Chromatography (IEX) or decreasing it in Hydrophobic Interaction Chromatography (HIC).[12]
-
Precipitation: The bioconjugate might be precipitating on the column. This can sometimes be mitigated by adjusting buffer conditions or the concentration of organic modifiers in the mobile phase.[1]
-
Aggregation: If the conjugate is aggregating, it may be lost during filtration steps or precipitate out of solution.
Q5: How do I choose the right chromatography method for my this compound bioconjugate?
The choice of chromatography method depends on the properties of your bioconjugate and the impurities you need to remove. A multi-step approach is often most effective.[12]
-
Size Exclusion Chromatography (SEC): Ideal for initial bulk separation of the large conjugate from small, unreacted reagents.[][12]
-
Ion Exchange Chromatography (IEX): Useful for separating species with different net charges, such as mono-PEGylated from multi-PEGylated forms or from the unconjugated biomolecule. The neutral PEG chain can "shield" charges on the biomolecule, altering its elution profile.[][12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity. It is particularly useful for analyzing purity and separating positional isomers.[1][][4][13]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity and can be a useful alternative or complementary step to IEX and SEC.[]
Data Presentation: Comparison of Purification Techniques
The following table summarizes the primary applications and key considerations for common purification techniques for this compound bioconjugates.
| Purification Technique | Primary Application | Key Considerations |
| Size Exclusion Chromatography (SEC) | Removal of unreacted this compound and other small molecules.[] | Column pore size must be appropriate for the size of the conjugate. Sample volume should be limited to 2-5% of the column volume for optimal resolution.[1] |
| Ion Exchange Chromatography (IEX) | Separation of mono-, di-, and multi-PEGylated species; removal of unconjugated protein.[][12] | The PEG chain can shield charges, altering elution. A shallow salt gradient often provides better resolution.[1] |
| Reversed-Phase HPLC (RP-HPLC) | High-resolution purity analysis and separation of positional isomers.[1][] | Can be denaturing for some proteins. C4 or C18 columns are commonly used. Elevated temperatures (e.g., 45°C) can improve peak shape.[1][4] |
| Tangential Flow Filtration (TFF) | Concentration, buffer exchange, and removal of small molecule impurities. Highly scalable.[5][7][8] | Requires optimization of transmembrane pressure and cross-flow rate. Membrane MWCO must be chosen carefully. |
| Dialysis | Removal of small molecules and buffer exchange. | Can be slow. Requires a significant volume of buffer. Risk of sample loss. |
Experimental Protocols
The following are generalized protocols for common purification techniques. These should be optimized for your specific bioconjugate.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
Objective: To separate the this compound bioconjugate from unreacted, smaller molecules.
Materials:
-
SEC column with an appropriate molecular weight range
-
HPLC system
-
SEC Running Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
0.22 µm syringe filter
Methodology:
-
Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at a constant flow rate.
-
Filter the crude conjugation reaction mixture through a 0.22 µm syringe filter to remove any precipitates.
-
Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume.[12]
-
Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Collect fractions as the sample elutes. The larger bioconjugate will elute before the smaller, unreacted this compound.
-
Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify those containing the purified conjugate.
-
Pool the fractions containing the pure product.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
Objective: To separate bioconjugates based on charge (e.g., mono- vs. multi-PEGylated species).
Materials:
-
IEX column (anion or cation exchange, depending on the pI of the conjugate)
-
HPLC or FPLC system
-
Binding Buffer (low ionic strength, e.g., 20 mM Tris, pH 8.0)
-
Elution Buffer (high ionic strength, e.g., 20 mM Tris, 1 M NaCl, pH 8.0)
-
0.22 µm syringe filter
Methodology:
-
If necessary, perform a buffer exchange on the crude reaction mixture into the Binding Buffer using a desalting column or TFF.
-
Equilibrate the IEX column with Binding Buffer until the conductivity and pH are stable.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with Binding Buffer until the UV absorbance returns to baseline to remove any unbound material.
-
Elute the bound conjugate using a linear gradient of Elution Buffer (e.g., 0-100% over 20 column volumes). A shallow gradient is often recommended for better resolution.[1]
-
Collect fractions across the gradient.
-
Analyze the fractions by SDS-PAGE, RP-HPLC, or mass spectrometry to identify the desired conjugate species.
-
Pool the relevant fractions.
Protocol 3: Analysis by Reversed-Phase HPLC (RP-HPLC)
Objective: To assess the purity of the bioconjugate and separate closely related species.
Materials:
-
RP-HPLC column (e.g., C4 or C18, suitable for protein separations)
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filter
Methodology:
-
Set the column temperature, for example, to 45°C.[1]
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the column.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5-95% B over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
The retention time will be influenced by the degree of PEGylation, with more PEGylated species often eluting at different times than the unconjugated molecule.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. blob.phenomenex.com [blob.phenomenex.com]
- 5. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 6. Purification of Antibody Drug Conjugates with the µPULSE-TFF [formulatrix.com]
- 7. Tangential Flow Filtration (TFF) – Clarification to Final Processing | Sartorius [sartorius.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. repligen.com [repligen.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
side reactions of m-PEG8-Amine and how to prevent them
Welcome to the technical support center for m-PEG8-Amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in your experiments. Here, you will find information on potential side reactions and detailed strategies to prevent them, ensuring the success and reproducibility of your work.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker containing a methoxy-capped chain of eight ethylene (B1197577) glycol units and a terminal primary amine group.[1][2] The primary amine is a versatile functional group that readily reacts with various electrophilic groups, making it a valuable tool in bioconjugation, drug delivery, and surface modification.[3][4] Its primary applications include its use as a linker in antibody-drug conjugates (ADCs) and PROTACs, where the hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5]
Q2: What are the most common functional groups that react with this compound?
A2: The primary amine of this compound is a nucleophile that reacts with a variety of electrophilic functional groups, most notably:
-
Activated Esters (e.g., NHS esters): Reacts with primary amines at pH 7.2-8.5 to form stable amide bonds.[6][7]
-
Carboxylic Acids: Can be coupled to the amine in the presence of carbodiimide (B86325) activators like EDC to form amide bonds.[1][8]
-
Aldehydes and Ketones: Reacts to form an initial imine (Schiff base), which can then be reduced to a stable secondary amine linkage.[2][9]
-
Isothiocyanates: React with the amine to form stable thiourea (B124793) linkages.[10]
Q3: I am observing low conjugation efficiency when reacting this compound with an NHS ester. What could be the cause?
A3: Low conjugation efficiency with NHS esters is a common issue that can stem from several factors:
-
Hydrolysis of the NHS ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them unreactive. Always use freshly prepared or properly stored NHS ester reagents.[6][11]
-
Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of 7.2-8.5.[12] At lower pH, the amine group of this compound will be protonated and thus less nucleophilic. At higher pH, the rate of NHS ester hydrolysis increases significantly.[12]
-
Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with this compound for reaction with the NHS ester, leading to lower yields.[12][13]
-
Steric hindrance: The accessibility of the reactive sites on your target molecule can influence conjugation efficiency.
Q4: Can this compound participate in side reactions other than the intended conjugation?
A4: Yes, several side reactions can occur, potentially leading to undesired products and reduced yield of the target conjugate. These include:
-
Reaction with non-target amino acid residues: While the primary reaction is typically with lysine (B10760008) residues and the N-terminus of proteins, side reactions with other nucleophilic amino acid side chains like tyrosine, serine, and threonine can occur under certain conditions.[14][15]
-
Cross-reactivity with other reagents: If used in a reaction mixture with other reactive molecules, such as maleimides at a pH above 7.5, the amine group can act as a competing nucleophile.[11]
-
Formation of N-methyl and N-formyl adducts: Oxidative degradation of the PEG chain can generate formaldehyde (B43269) and formic acid as impurities. These can react with the primary amine of this compound or other amine-containing molecules in your reaction to form N-methylated and N-formylated byproducts.[16][17]
Q5: How can I prevent the oxidative degradation of this compound?
A5: To minimize oxidative degradation, proper storage and handling are crucial:
-
Storage: Store this compound at -20°C or lower, protected from light and moisture.[4][5] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended.
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture.[8] Prepare solutions fresh and use them promptly.
-
Use of Antioxidants: In some cases, the addition of antioxidants can be considered, but their compatibility with the downstream application must be verified.
-
Metal Chelators: Since transition metals can catalyze oxidation, the use of chelating agents like EDTA can sometimes be beneficial, especially in amine scrubbing systems, though their use in bioconjugation needs careful consideration.[18]
Troubleshooting Guides
Problem 1: Low Yield in Conjugation Reactions
| Potential Cause | Troubleshooting/Prevention Strategy |
| Degradation of this compound | Store this compound at -20°C, protected from light and moisture. Allow to come to room temperature before opening to prevent condensation. Prepare solutions fresh for each experiment. |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is within the optimal range for the specific chemistry. For NHS esters, use a pH of 7.2-8.5.[12] For reductive amination, a pH of around 6-7 is often optimal for imine formation. |
| Competing Nucleophiles in Buffer | Avoid using buffers containing primary amines (e.g., Tris, glycine). Use buffers like PBS, HEPES, or borate (B1201080) instead.[8][13] |
| Inefficient Activation of Carboxylic Acids | If coupling to a carboxylic acid, ensure efficient activation with EDC/NHS. Perform the activation at a slightly acidic pH (e.g., 6.0) before adding the this compound and adjusting the pH to 7.2-7.5.[19] |
| Low Reactant Concentration | If reaction rates are slow, consider increasing the concentration of one or both reactants.[13] |
Problem 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting/Prevention Strategy |
| Reaction with Non-Target Amino Acids | Optimize the reaction pH to favor reaction with the intended functional group. For example, maintaining a pH between 7.2 and 8.5 favors reaction with primary amines over other nucleophiles when using NHS esters. |
| N-methylation or N-formylation | Use high-purity this compound. Store the reagent properly to prevent oxidative degradation. Consider purging buffers with an inert gas to remove dissolved oxygen.[16][17] |
| Cross-linking of Biomolecules | If your target molecule has multiple reactive sites, control the stoichiometry by adjusting the molar ratio of this compound to your target molecule. A lower molar excess of the PEG reagent can reduce cross-linking.[13] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an NHS Ester-Activated Molecule
-
Preparation of Reactants:
-
Dissolve the NHS ester-activated molecule in an appropriate amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.
-
Immediately before use, dissolve this compound in the same reaction buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the NHS ester-activated molecule solution.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C overnight.
-
-
Quenching:
-
(Optional) Quench any unreacted NHS ester by adding a small molecule primary amine like Tris or glycine to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess this compound and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or other appropriate purification methods.
-
Protocol 2: Preventing Side Reactions During Conjugation
-
Buffer Selection:
-
Always use amine-free buffers such as PBS, HEPES, or borate for the conjugation reaction to avoid competition with this compound.[8]
-
-
pH Control:
-
Carefully monitor and maintain the pH of the reaction mixture within the optimal range for the specific chemistry being employed. For NHS ester reactions, a pH of 8.0-8.5 is often a good starting point.[12]
-
-
Use of Fresh Reagents:
-
Prepare solutions of this compound and the activated molecule immediately before starting the conjugation to minimize degradation.[20]
-
-
Inert Atmosphere:
-
For reactions that are particularly sensitive to oxidation, consider performing the reaction under an inert atmosphere (e.g., by purging the reaction vessel and buffers with argon or nitrogen).
-
Visualizing Workflows and Pathways
Caption: A generalized workflow for a typical bioconjugation experiment using this compound.
Caption: Key preventative measures to minimize side reactions when using this compound.
Caption: A diagram illustrating the desired reaction of this compound versus potential side reactions.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 869718-81-0 | BroadPharm [broadpharm.com]
- 3. NH2-PEG8-NH2 (Amino-PEG8-Amine, CAS: 82209-36-7) - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amino-PEG8-amine, 82209-36-7 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
- 16. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 18. WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents [patents.google.com]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of m-PEG8-Amine Conjugates
Welcome to the technical support center for m-PEG8-Amine and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of your PEGylated molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound and its reactive derivatives?
A1: Proper storage and handling are critical to maintain the reagent's activity and prevent degradation.[1][2] It is recommended to store this compound and its derivatives, such as NHS esters, at -15°C or lower in a dark, dry environment, preferably under an inert atmosphere like nitrogen or argon.[1] Reactive derivatives are often sensitive to moisture; therefore, vials should be stored with a desiccant.[1][2] Before use, allow the container to warm slowly to room temperature before opening to prevent moisture condensation, which can hydrolyze and inactivate the reagent.[1][2] For reactive esters, it is best to dissolve the reagent immediately before use and avoid preparing stock solutions for long-term storage.[2][3]
Q2: What are the primary degradation pathways for this compound conjugates?
A2: The stability of the final conjugate is influenced by both the PEG backbone and the linkage chemistry used. The two primary degradation pathways are:
-
Oxidative Degradation: The polyethylene (B3416737) glycol chain itself is susceptible to oxidation, especially when exposed to atmospheric oxygen, transition metals, heat, or light.[1][4] This process can initiate a radical chain reaction, leading to chain cleavage and the formation of impurities like aldehydes and formic acid, which can compromise the integrity and function of the conjugate.[4][5]
-
Linker Hydrolysis: The stability of the bond connecting the this compound to the molecule of interest is crucial. While the amide bond formed from an amine-reactive precursor (like an NHS ester) is generally stable, other types of linkers, particularly esters, can be susceptible to hydrolysis.[6][7] The rate of hydrolysis is often dependent on pH and temperature.[8][9]
Q3: Which factors have the most significant impact on the stability of my conjugate?
A3: Several factors influence the stability of the final conjugate:
-
pH: The pH of the storage and application buffer is critical. Sub-optimal pH can accelerate the hydrolysis of certain linkers.[8][10]
-
Temperature: Elevated temperatures can increase the rates of both hydrolysis and oxidative degradation.[9][11] Long-term storage should always be at low temperatures (e.g., ≤ -15°C).[1]
-
Buffer Composition: The components of your buffer can interact with the conjugate. For example, primary amines like Tris in a buffer can compete with the intended conjugation reaction if using an amine-reactive PEG derivative.[2][12]
-
Presence of Oxidizing Agents: Exposure to oxygen and metal ions can catalyze the oxidative degradation of the PEG backbone.[4][13]
-
Light Exposure: Some PEG derivatives, particularly those with maleimide (B117702) or acrylate (B77674) groups, are light-sensitive and should be protected from light to prevent degradation.[1]
Q4: My conjugate is showing signs of aggregation. What could be the cause?
A4: Aggregation or precipitation of a PEG conjugate can arise from a high degree of labeling, which alters the protein's surface properties and solubility. Using a large molar excess of the PEGylation reagent can lead to the modification of too many sites on the molecule. To mitigate this, it is recommended to reduce the molar excess of the this compound reagent and optimize the reaction time to better control the extent of modification.[10]
Q5: How does the choice of linker chemistry affect the stability of the final conjugate?
A5: The conjugation strategy and the resulting chemical bond have a dramatic impact on the stability of the PEG-protein conjugate.[14] For instance, amide bonds, typically formed by reacting an amine with an NHS-activated carboxyl group, are very stable under physiological conditions.[3] In contrast, linkers containing ester bonds are designed to be degradable and will be cleaved more readily.[6] Thioether bonds, formed from the reaction of a maleimide with a thiol, are generally stable, but can undergo retro-Michael addition under certain conditions.[15] The choice of linker should be tailored to the specific application, considering whether a stable or a cleavable conjugate is desired.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Inactive PEG Reagent: The reactive group (e.g., NHS-ester on a precursor) has hydrolyzed due to improper storage or handling (moisture exposure).[2] 2. Incorrect Buffer pH: The reaction pH is outside the optimal range for the specific chemistry (e.g., pH < 7 for NHS ester reaction). 3. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[2][3] | 1. Use fresh reagent. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[2] Prepare reagent solutions immediately before use.[3] 2. Ensure the reaction buffer pH is optimal for your conjugation chemistry. For coupling this compound to an EDC/NHS-activated carboxyl group, the amine reaction is most efficient at pH 7.2-8.0.[12] 3. Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer.[2] |
| Product Aggregation / Precipitation | 1. Over-PEGylation: A high degree of labeling has altered the protein's solubility characteristics. 2. Solvent Incompatibility: The organic solvent used to dissolve the PEG reagent (e.g., DMSO, DMF) is causing the protein to precipitate when added to the aqueous reaction mixture.[16] | 1. Reduce the molar excess of the PEGylation reagent. Perform a titration to find the optimal reagent-to-protein ratio. 2. Keep the final concentration of the organic solvent in the reaction mixture below 10%.[10] Add the dissolved reagent slowly to the protein solution while gently mixing.[16] |
| Conjugate Instability During Storage | 1. Hydrolysis of Linker: The chemical bond linking the PEG to the molecule is not stable under the storage conditions (e.g., incorrect pH).[8] 2. Oxidative Degradation: The PEG chain is degrading due to exposure to oxygen, trace metals, or light.[1][4] 3. Suboptimal Storage Temperature: Storage at 4°C or room temperature is accelerating degradation. | 1. Confirm the stability of your chosen linker at the intended storage pH. Store in a buffer where the linkage is most stable. 2. De-gas buffers before use and store the final conjugate under an inert atmosphere (argon or nitrogen). If possible, add a chelating agent like EDTA to sequester metal ions. Store protected from light.[1][17] 3. Store the final conjugate at -20°C or -80°C for long-term stability.[1][18] |
graph Troubleshooting_Decision_Tree { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.5,5!", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Node Definitions start [label="Low Yield or\nInstability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="Is Reagent Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are Reaction\nConditions Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_storage [label="Are Storage\nConditions Correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_reagent [label="Use Fresh Reagent.\nStore Properly at <= -15°C\nwith Desiccant.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=plaintext, align=left]; sol_ph [label="Adjust pH (e.g., 7.2-8.0).\nUse Amine-Free Buffer\n(PBS, HEPES).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=plaintext, align=left]; sol_ratio [label="Optimize Molar Ratio\nto Reduce Aggregation.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=plaintext, align=left]; sol_storage [label="Store at -20°C or -80°C.\nProtect from Light/O2.\nUse Optimal Buffer.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=plaintext, align=left];
// Edges start -> check_reagent; check_reagent -> sol_reagent [label="No"]; check_reagent -> check_conditions [label="Yes"];
check_conditions -> sol_ph [label="No (pH/Buffer)"]; check_conditions -> sol_ratio [label="No (Aggregation)"]; check_conditions -> check_storage [label="Yes"];
check_storage -> sol_storage [label="No"]; }
Caption: Troubleshooting decision tree for this compound conjugation.
Section 3: Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound and Reactive Precursors
| Parameter | Recommendation | Rationale | Reference(s) |
| Storage Temperature | ≤ -15°C (or as specified by manufacturer) | Minimizes degradation reactions (hydrolysis, oxidation). | [1][19] |
| Atmosphere | Store under inert gas (Nitrogen or Argon). | Prevents oxidative degradation of the PEG chain. | [1] |
| Moisture | Store in a dry environment with desiccant. | Prevents hydrolysis of moisture-sensitive reactive groups (e.g., NHS esters). | [1][2][3] |
| Light | Store in the dark. | Protects light-sensitive functional groups from degradation. | [1] |
| Handling | Equilibrate vial to room temperature before opening. | Prevents condensation of moisture inside the container. | [1][2] |
| Solution Storage | Prepare solutions of reactive PEGs immediately before use. Do not store in solution. | Reactive groups like NHS esters readily hydrolyze in aqueous and organic solvents. | [2][3] |
Table 2: Influence of Reaction Parameters on Amine Conjugation (via EDC/NHS Chemistry)
| Parameter | Optimal Range / Condition | Impact on Stability and Efficiency | Reference(s) |
| Activation pH | 4.5 - 6.0 | Most efficient for EDC/NHS activation of carboxyl groups. | [12] |
| Conjugation pH | 7.2 - 8.0 | Most efficient for reaction of activated carboxyls (NHS esters) with primary amines. | [12] |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES, Borate) | Prevents competition from buffer molecules, increasing yield with the target amine. | [2][12] |
| Molar Excess of PEG | 10 to 50-fold (protein-dependent) | A higher excess drives the reaction to completion but can lead to over-labeling and aggregation. Requires optimization. | [10][15] |
| Quenching Agent | Tris, Glycine, Hydroxylamine | Stops the reaction by consuming unreacted activated groups, preventing further modification or side reactions. | [12][19] |
Section 4: Experimental Protocols
Protocol 1: General Protocol for this compound Conjugation to a Carboxylated Surface via EDC/NHS Chemistry
This two-step protocol describes the activation of a molecule or surface containing carboxylic acid groups, followed by conjugation to this compound.[12]
Materials:
-
Molecule/surface with carboxyl groups
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5
-
Dry, water-miscible solvent (e.g., DMSO or DMF)
Procedure:
-
Prepare this compound Solution: As this compound can be a liquid or low-melting solid, prepare a stock solution (e.g., 100 mg/mL) in a dry solvent like DMSO to facilitate handling.[12]
-
Equilibrate Reagents: Allow EDC, Sulfo-NHS, and the this compound solution to warm to room temperature before use.[12]
-
Activate Carboxyl Groups:
-
Dissolve the carboxylated molecule in ice-cold Activation Buffer.
-
Add EDC and Sulfo-NHS. A common starting point is a 5- to 10-fold molar excess of EDC/Sulfo-NHS over the number of carboxyl groups.
-
Incubate the reaction for 15-30 minutes at room temperature.[19]
-
-
Conjugation Reaction:
-
Immediately after activation, perform a buffer exchange into cold Conjugation Buffer (pH 7.2-7.5) using a desalting column to remove excess EDC and byproducts. This step also raises the pH for efficient amine coupling.[12]
-
Add the desired molar excess of the this compound solution to the activated molecule.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-ester groups.[12]
-
Purification: Remove unreacted this compound and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Caption: General experimental workflow for this compound conjugation.
Protocol 2: Stability Assessment of a PEG-Conjugate using HPLC
This protocol provides a general method for evaluating the stability of a purified conjugate over time under different stress conditions.
Materials:
-
Purified this compound conjugate
-
A set of buffers at different pH values (e.g., pH 5.0, 7.4, 9.0)
-
Temperature-controlled incubators (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable detector (e.g., UV, CAD)[20]
-
Size-Exclusion (SEC) or Reverse-Phase (RP) HPLC column
Procedure:
-
Establish Baseline (T=0): Analyze the freshly purified conjugate by HPLC to determine its initial purity and characterize its peak retention time and area. This is the 100% reference point.
-
Set Up Stability Study:
-
Aliquot the purified conjugate into separate vials.
-
Resuspend or dilute the conjugate in the different test buffers (e.g., pH 5.0, 7.4, 9.0).
-
Place the sets of vials into incubators at the desired temperatures (e.g., 4°C, 25°C, 37°C). Protect samples from light if necessary.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove one vial from each condition.
-
Analyze the sample by HPLC using the same method established at T=0.
-
-
Data Analysis:
-
Monitor the chromatograms for changes over time.
-
Quantify the area of the main conjugate peak. A decrease in this peak area indicates degradation.
-
Look for the appearance of new peaks, which may correspond to degradation products or dissociated components.
-
Calculate the percentage of remaining intact conjugate at each time point relative to the T=0 sample. Plot the percentage of intact conjugate versus time for each condition to determine degradation kinetics.[9]
-
Section 5: Visualizing Degradation Pathways
The long-term stability of this compound conjugates is primarily challenged by oxidation of the PEG backbone and hydrolysis of the chemical linker.
Caption: Primary degradation pathways for this compound conjugates.
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]
- 7. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
dealing with solubility issues of m-PEG8-Amine
Welcome to the technical support center for m-PEG8-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the handling and solubility of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal primary amine group and a methoxy (B1213986) group at the other end. The PEG spacer is hydrophilic, which helps to increase the solubility of conjugated molecules in aqueous media.[1][2] Its primary amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls (aldehydes and ketones).[1][3][4] This makes it a valuable tool in bioconjugation, including the development of antibody-drug conjugates (ADCs), surface modification of nanoparticles, and increasing the in vivo stability and reducing the immunogenicity of proteins.[2][5][][7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored at -20°C and protected from light and moisture.[1][2][3][4][5][8][9][10] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the compound.[2][11][12] When handling, it is recommended to work in a well-ventilated area or a chemical fume hood and use appropriate personal protective equipment, including gloves and safety goggles.[8][9][13]
Q3: In which solvents is this compound soluble?
A3: this compound is generally soluble in water and a variety of organic solvents.[1] The hydrophilic nature of the PEG chain contributes to its aqueous solubility.[1] For preparing stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly recommended.[2][11] It is also reported to be soluble in dichloromethane (B109758) (DCM).[3][4] One supplier specifies a solubility of up to 200 mg/mL in DMSO, although ultrasonic assistance may be required to achieve this concentration.[5] It is also noted that the hygroscopic nature of DMSO can affect the solubility of the product, so using newly opened DMSO is recommended.[5]
Troubleshooting Guide: Solubility Issues
Dealing with solubility challenges is a common hurdle in bioconjugation. Below are some common issues encountered with this compound and steps to resolve them.
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound powder in an aqueous buffer. | The concentration may be too high for direct dissolution in an aqueous medium. | Prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO or DMF first. Then, dilute the stock solution into your aqueous buffer.[2][11][14][15] |
| Precipitation occurs when diluting a DMSO/DMF stock solution into an aqueous buffer. | "Solvent shock" can cause the compound to crash out of solution if the dilution is done too quickly. The final concentration in the aqueous buffer may be above its solubility limit. | Add the organic stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid mixing.[14][16] Consider lowering the final concentration of the this compound in the aqueous buffer.[14] Keep the final percentage of the organic solvent low (ideally below 5%).[15] |
| The aqueous solution of this compound is cloudy or hazy. | The compound may not be fully dissolved or could be forming aggregates. The pH of the buffer might not be optimal. | Gentle warming (e.g., to 37°C) with agitation can help to dissolve the compound.[14][15] Brief sonication in a water bath can also be effective, but be cautious if working with temperature-sensitive biomolecules.[14][15] Ensure the pH of your buffer is suitable for your intended reaction; for reactions with NHS esters, a pH of 7.2-8.5 is typical.[17] |
| Inconsistent results in conjugation reactions. | The this compound may have degraded due to improper storage or handling, particularly exposure to moisture. | Always allow the reagent vial to come to room temperature before opening.[2][11][12] Prepare stock solutions in anhydrous solvents.[2][11] For moisture-sensitive applications, consider capping the stock solution with a septum and using a syringe for removal.[2][11] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.[2][11]
-
Weigh: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Dissolve: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Mix: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.[14][15]
-
Storage: Store the unused stock solution at -20°C.[11] To minimize exposure to air and moisture, consider capping the vial with a septum and using a syringe to withdraw the solution for subsequent experiments.[2][11]
Protocol 2: General Procedure for Conjugation of this compound to a Carboxylic Acid-Containing Molecule
This protocol provides a general workflow for conjugating this compound to a molecule containing a carboxylic acid group using EDC/NHS chemistry.
Materials:
-
This compound stock solution (from Protocol 1)
-
Carboxylic acid-containing molecule
-
Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) or similar non-amine, non-carboxylate buffer.[2]
-
Conjugation Buffer: Phosphate-buffered saline (PBS, pH 7.2-7.5) or another amine-free buffer.[2][16]
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching solution (e.g., hydroxylamine, Tris, or glycine)[2]
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule in the Activation Buffer. b. Add EDC and NHS (or Sulfo-NHS) to the solution. A molar excess of EDC and NHS over the carboxylic acid is typically used. c. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
Conjugation Reaction: a. Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer. b. Immediately add the desired molar excess of the this compound stock solution to the activated molecule solution. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: a. Add a quenching solution to terminate the reaction and consume any unreacted NHS esters. b. Incubate for 30 minutes at room temperature.
-
Purification: a. Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or other chromatographic techniques to remove excess reagents and byproducts.
Visualizations
References
- 1. This compound, 869718-81-0 | BroadPharm [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amino-PEG8-amine, 82209-36-7 | BroadPharm [broadpharm.com]
- 4. Mal-PEG8-Amine, TFA salt | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
- 8. This compound|869718-81-0|MSDS [dcchemicals.com]
- 9. broadpharm.com [broadpharm.com]
- 10. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. axispharm.com [axispharm.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
strategies to control the degree of PEGylation with m-PEG8-Amine
Welcome to the technical support center for m-PEG8-Amine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully controlling the degree of PEGylation and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a monodisperse, discrete polyethylene (B3416737) glycol (dPEG®) reagent with a terminal amine group. It consists of a chain of eight ethylene (B1197577) glycol units with a methoxy (B1213986) cap at one end and a primary amine at the other. This reagent is primarily used for the PEGylation of molecules containing reactive carboxylic acids or activated esters (e.g., NHS esters). The amine group of this compound reacts with these functional groups to form a stable amide bond, thereby covalently attaching the PEG chain to the target molecule. This modification can improve the solubility, stability, and pharmacokinetic properties of the modified compound.
Q2: How can I control the degree of PEGylation when using this compound?
A2: Controlling the degree of PEGylation, or the number of PEG chains attached to your molecule, is crucial for maintaining its biological activity. Several factors influence the extent of PEGylation:
-
Molar Ratio of Reactants: The ratio of this compound to your target molecule is a primary determinant of the degree of PEGylation. Using a higher molar excess of the PEG reagent will generally result in a higher degree of PEGylation. It is recommended to perform small-scale optimization experiments with varying molar ratios to find the optimal condition for your specific application.[1][2]
-
Reaction pH: The pH of the reaction buffer can significantly impact the reactivity of the target functional groups. For reactions with NHS esters, a pH range of 7-9 is typically optimal for the reaction with primary amines.[1][3][4] For carboxyl groups activated with carbodiimides (like EDC), the reaction is often carried out at a slightly acidic pH (4.5-5.5) to activate the carboxyl group, followed by the addition of the amine at a more neutral pH (7.2-7.5).
-
Reaction Time and Temperature: The duration and temperature of the reaction also affect the outcome. Longer reaction times and higher temperatures can lead to a higher degree of PEGylation, but may also increase the risk of side reactions or degradation of the target molecule. Optimization of these parameters is recommended.[5]
-
Concentration of Reactants: Higher concentrations of both the target molecule and the PEG reagent can increase the reaction rate and potentially the degree of PEGylation.
Q3: My PEGylation reaction is inefficient, resulting in a low yield of the desired product. What could be the cause?
A3: Low PEGylation efficiency can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q4: How do I remove unreacted this compound and other byproducts from my final product?
A4: Purification is a critical step to obtain a homogenous PEGylated product. Due to the relatively small size of this compound, several standard purification techniques can be effective:
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated molecule from the smaller, unreacted this compound.[][7][8]
-
Dialysis and Ultrafiltration: These techniques are useful for removing small molecules like unreacted PEG and salts. The choice of membrane molecular weight cutoff (MWCO) is crucial and should be significantly smaller than your target molecule but large enough to allow the free PEG to pass through.[7][9]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller target molecules, RP-HPLC can provide high-resolution separation of the PEGylated product from unreacted starting materials.[][8]
-
Ion Exchange Chromatography (IEX): If your target molecule has a net charge, IEX can be used to separate the PEGylated product, as the attachment of the neutral PEG chain can alter the molecule's overall charge.[][7][8]
Q5: How can I confirm that my molecule has been successfully PEGylated and determine the degree of PEGylation?
A5: Several analytical techniques can be used to characterize your PEGylated product:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein targets, a successful PEGylation will result in a noticeable increase in the apparent molecular weight, causing the band to shift upwards on the gel.[8][10]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide the exact molecular weight of the PEGylated conjugate, allowing for the precise determination of the number of attached PEG chains.[11][12][13]
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to assess the purity of the final product and quantify the degree of PEGylation by analyzing the peak areas of the different species.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, 1H NMR can be used to quantify the degree of PEGylation by comparing the integrals of signals from the PEG chain and the target molecule.[12][15][16]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during PEGylation with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low PEGylation Yield | 1. Inactive Reagents: Hydrolysis of activated esters (e.g., NHS ester) on the target molecule or degradation of this compound. | • Use fresh reagents. • Ensure proper storage of reagents as per the manufacturer's instructions. • Perform the reaction in anhydrous solvents if using NHS esters. |
| 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. | • Optimize the reaction pH for the specific coupling chemistry.[17] • Perform small-scale experiments at different temperatures (e.g., 4°C, room temperature) and for varying durations. | |
| 3. Steric Hindrance: The target functional group may be in a sterically hindered position, preventing efficient access for the PEG reagent. | • Consider using a longer PEG linker if the target site is buried. • If possible, introduce a more accessible functional group on your target molecule through site-directed mutagenesis (for proteins). | |
| High Degree of Polydispersity (Multiple PEG Chains Attached) | 1. High Molar Excess of PEG: Using a large excess of this compound can lead to multiple PEGylations on molecules with several reactive sites. | • Reduce the molar ratio of this compound to the target molecule.[1] • Perform a titration experiment to find the optimal molar ratio for the desired degree of PEGylation. |
| 2. Long Reaction Time: Extended reaction times can allow for the PEGylation of less reactive sites. | • Reduce the reaction time. Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, SDS-PAGE) to determine the optimal endpoint. | |
| Difficulty in Purifying the PEGylated Product | 1. Inappropriate Purification Method: The chosen method may not be suitable for the size and properties of the conjugate and unreacted PEG. | • For small molecules, RP-HPLC often provides the best resolution.[] • For larger molecules like proteins, a combination of SEC and IEX is often effective.[8] • Ensure the MWCO of the dialysis membrane is appropriate. |
| 2. Aggregation of the PEGylated Product: The PEGylated molecule may be prone to aggregation, making purification difficult. | • Optimize the buffer conditions (pH, ionic strength, additives) to improve the solubility and stability of the conjugate. • Perform purification at a lower temperature. |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein with an Activated NHS Ester
This protocol provides a general guideline for the PEGylation of a protein containing lysine (B10760008) residues using an NHS-ester activated target molecule and this compound.
Materials:
-
Protein with activated NHS ester groups
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC column)
Procedure:
-
Protein Preparation: Dissolve the NHS-ester activated protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to the desired concentration.
-
PEGylation Reaction: Add the desired molar excess of the this compound solution to the protein solution. Mix gently by inversion or slow vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The optimal time and temperature should be determined empirically.
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from unreacted this compound and quenching reagent using a suitable method such as size exclusion chromatography (SEC).
-
Analysis: Analyze the purified fractions using SDS-PAGE and Mass Spectrometry to confirm PEGylation and determine the degree of modification.
Protocol 2: Characterization of PEGylation by SDS-PAGE
Materials:
-
Unmodified protein (control)
-
PEGylated protein sample
-
SDS-PAGE precast gels and running buffer
-
Protein loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other suitable protein stain
Procedure:
-
Sample Preparation: Mix a small aliquot of the unmodified protein, the crude PEGylation reaction mixture, and the purified PEGylated protein with protein loading buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples and molecular weight standards onto the SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Analysis: Compare the migration of the PEGylated protein bands to the unmodified protein control. A successful PEGylation will result in a clear upward shift in the apparent molecular weight of the protein. The presence of multiple bands above the unmodified protein may indicate different degrees of PEGylation.
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. idosi.org [idosi.org]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of PEGylated Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted m-PEG8-Amine from final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound from my final product?
A1: The most common and effective methods for removing unreacted this compound leverage differences in size, charge, or solubility between the PEGylated product and the unreacted PEG-amine. These techniques include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Tangential Flow Filtration (TFF), and Dialysis.[][2][3] For smaller, non-protein-based products, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) might also be effective.[4]
Q2: My product is a large protein. Which method is best for removing the much smaller this compound?
A2: For large proteins, size-based separation methods are highly efficient. Size Exclusion Chromatography (SEC) is a preferred method as it separates molecules based on their hydrodynamic radius, effectively separating the large PEGylated protein from the small unreacted this compound.[][] Tangential Flow Filtration (TFF) and dialysis are also excellent and often more cost-effective and scalable options for this purpose.[2][6]
Q3: Can I use Ion Exchange Chromatography (IEX) to remove unreacted this compound?
A3: Yes, IEX can be a powerful tool, especially since this compound possesses a primary amine group.[7] This amine group will be protonated at acidic to neutral pH, giving it a positive charge. If your PEGylated product has a different charge or is neutral, IEX can provide a high degree of separation. The PEG chains on your product may also shield its surface charges, further enhancing the separation from the charged, unreacted PEG-amine.[][2]
Q4: Is precipitation a viable method for removing excess this compound?
A4: Precipitation can be an effective method. One innovative approach involves the addition of a lyotropic salt (e.g., ammonium (B1175870) sulfate) to induce the formation of micelles from the PEGylated product.[6][8] These larger micellar structures can then be separated from the soluble, unreacted this compound by microfiltration.[6][8] Another strategy is to use specific solvents to selectively precipitate either the product or the unreacted PEG.[9]
Q5: How can I confirm that all the unreacted this compound has been removed?
A5: Several analytical techniques can be used to detect and quantify residual this compound. A highly sensitive method is two-dimensional liquid chromatography (2D-LC) coupled with a charged aerosol detector, which can quantify non-chromophoric compounds like PEG.[10][11][12] Mass spectrometry can also be used to detect the presence of the low molecular weight PEG-amine.[13][14]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low product recovery after Size Exclusion Chromatography (SEC) | The SEC resin pore size is not optimal, leading to co-elution or product loss. | Select a resin with an appropriate molecular weight exclusion limit that allows the PEGylated product to elute in the void volume while the smaller this compound is retained.[][15] |
| Non-specific binding of the product to the SEC resin. | Consider using a different base matrix for the SEC resin or modifying the mobile phase with additives to reduce non-specific interactions.[16] | |
| Unreacted this compound is still present after dialysis. | The molecular weight cutoff (MWCO) of the dialysis membrane is too large. | Choose a dialysis membrane with a MWCO that is significantly smaller than your PEGylated product but large enough to allow the free this compound to pass through. For this compound (MW ≈ 420 Da), a 1 kDa MWCO membrane should be effective while retaining a larger product.[16][17] |
| Insufficient dialysis time or buffer volume. | Increase the duration of dialysis and perform multiple buffer changes with a large volume of fresh buffer to ensure a sufficient concentration gradient for diffusion.[16] | |
| Product precipitates during Tangential Flow Filtration (TFF). | The concentration of the product in the retentate is too high. | Monitor the concentration of the product during the TFF process and adjust the processing volume or perform diafiltration steps to maintain solubility.[18][19] |
| Buffer conditions (pH, ionic strength) are not optimal for product solubility. | Ensure the buffer used for TFF is one in which your product is highly soluble and stable. | |
| Poor separation using Ion Exchange Chromatography (IEX). | The pH of the buffers is not optimal for differential binding. | Adjust the pH of the loading and elution buffers to maximize the charge difference between your PEGylated product and the unreacted this compound. The amine on the PEG will be positively charged below its pKa. |
| The ionic strength of the elution buffer is too high, causing premature elution. | Use a gradient elution with a gradually increasing salt concentration to achieve finer separation.[] |
Purification Method Comparison
| Method | Principle of Separation | Typical Efficiency for Small PEG Removal | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Volume | High | High resolution, mild conditions.[][] | Limited sample volume, potential for non-specific binding, can be time-consuming for large volumes.[3][15] |
| Ion Exchange Chromatography (IEX) | Charge | High | High capacity and resolution, can separate based on the degree of PEGylation.[][2] | Requires charged species, buffer conditions are critical, product must be stable over a range of pH and salt concentrations. |
| Tangential Flow Filtration (TFF) / Diafiltration | Molecular Weight | High | Highly scalable, cost-effective for large volumes, can be used for buffer exchange simultaneously.[6][18] | Can lead to product concentration and potential precipitation, membrane fouling can be an issue.[19][20] |
| Dialysis | Molecular Weight | Moderate to High | Simple, gentle on the product.[2] | Slow, requires large volumes of buffer, not easily scalable.[17] |
| Precipitation / Microfiltration | Solubility / Size | High | Fast and scalable.[6][8] | Requires careful optimization of salt and solvent concentrations, potential for product co-precipitation.[9] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your large PEGylated product from the small this compound.
-
Buffer Preparation: Prepare a mobile phase buffer in which your product is soluble and stable. The buffer should be filtered and degassed.[15]
-
System Equilibration: Equilibrate the SEC column with the mobile phase buffer at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase buffer.
-
Injection and Elution: Inject the sample onto the column. The larger PEGylated product will elute first, followed by the smaller unreacted this compound.[]
-
Fraction Collection: Collect fractions and analyze them for the presence of your product and the unreacted PEG.
-
Analysis: Pool the fractions containing the purified product.
Protocol 2: Tangential Flow Filtration (TFF) with Diafiltration
-
System and Membrane Selection: Select a TFF system and a membrane with a Molecular Weight Cut-Off (MWCO) that retains your PEGylated product while allowing the this compound to pass through into the permeate.
-
System Setup and Equilibration: Assemble the TFF system and equilibrate the membrane with the diafiltration buffer.
-
Concentration (Optional): Concentrate the initial reaction mixture to a smaller volume to reduce the amount of diafiltration buffer needed.
-
Diafiltration: Add diafiltration buffer to the retentate at the same rate as the permeate is being removed. This washes out the unreacted this compound.[19]
-
Monitoring: Monitor the permeate for the presence of this compound to determine the endpoint of the diafiltration process.
-
Final Concentration and Recovery: Once the unreacted PEG is removed, concentrate the product to the desired final volume and recover it from the system.
Visual Workflows
Caption: Workflow for removal of unreacted this compound using Size Exclusion Chromatography.
Caption: Workflow for removal of unreacted this compound using Tangential Flow Filtration.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound, 869718-81-0 | BroadPharm [broadpharm.com]
- 8. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccesspub.org [openaccesspub.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Removal of Polyethylene Glycols from Protein Samples using Titanium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. harvardapparatus.com [harvardapparatus.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. repligen.com [repligen.com]
- 19. duoningbio.com [duoningbio.com]
- 20. mdpi.com [mdpi.com]
impact of pH on m-PEG8-Amine conjugation efficiency
Welcome to the technical support center for m-PEG8-Amine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the impact of pH on the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a molecule using an NHS ester?
The optimal pH for reacting an amine, such as in this compound, with an N-hydroxysuccinimide (NHS) ester is in the range of 7.2 to 9.0.[1][2][3][4] For many applications, a more specific pH of 8.3-8.5 is recommended to ensure the primary amine is deprotonated and sufficiently nucleophilic for an efficient reaction.[5][6]
Q2: What happens if the reaction pH is too low?
If the pH is too low (e.g., below 7.0), the primary amine group of the this compound will be predominantly protonated (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester, leading to very low or no conjugation yield.[7]
Q3: What are the consequences of the reaction pH being too high?
While a slightly alkaline pH is necessary, a pH above 8.5-9.0 significantly increases the rate of hydrolysis of the NHS ester.[7] In this competing reaction, water molecules attack and consume the NHS ester, rendering it inactive before it can conjugate to the this compound. This side reaction reduces the overall efficiency of the conjugation.[2][8][9][10][11] The half-life of an NHS ester can decrease to as little as 10 minutes at a pH of 8.6.[2][7]
Q4: Which buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:
-
Sodium Bicarbonate Buffer, pH 8.3-9.0.[13]
-
Borate Buffer, pH 8.0-9.0.[2]
-
HEPES Buffer, pH 7.2-8.5.[2]
Q5: Are there any buffers I should absolutely avoid?
Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218).[3][5][13] The primary amines in these buffers will compete with your this compound for reaction with the NHS ester, significantly reducing your conjugation yield.[5][13] These reagents are, however, useful for quenching the reaction.[2][5]
Q6: How can I stop or "quench" the conjugation reaction?
To stop the reaction, you can add a quenching reagent that will react with any remaining unreacted NHS esters. A final concentration of 20-50 mM of a primary amine-containing buffer like Tris-HCl or glycine is effective.[3][5] Alternatively, hydroxylamine (B1172632) can be used.[13]
Troubleshooting Guide
This section provides solutions to common problems encountered during this compound conjugation experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conjugation Yield | Suboptimal pH: The reaction pH is too low (<7.2), leaving the amine protonated and unreactive. | Ensure the buffer pH is within the optimal range of 7.2-8.5.[3][5] |
| Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS or HEPES before the reaction.[13][14] | |
| Hydrolysis of NHS Ester: The reaction pH is too high (>8.5), or the NHS ester reagent was exposed to moisture before use. | Lower the pH to the 7.2-8.5 range. Always prepare fresh NHS ester solutions immediately before use and ensure reagents are warmed to room temperature before opening to prevent condensation.[3][12] | |
| Excessive Aggregation/Precipitation | High Reagent Concentration: The concentration of the protein or the PEG reagent is too high, favoring intermolecular crosslinking. | Perform a titration to find the optimal reagent concentration. Consider reducing the protein concentration.[3] |
| Solvent Shock: The NHS ester, dissolved in an organic solvent (DMSO/DMF), was added too quickly to the aqueous protein solution. | Add the dissolved NHS ester dropwise to the protein solution while gently stirring to prevent protein precipitation.[14] | |
| Non-specific Labeling | Reaction pH is too high: At pH levels above 7.5, side reactions with other nucleophiles (e.g., thiols) can occur. | For heterobifunctional linkers, maintain the pH in the optimal range for each reactive group to ensure specificity.[5] |
Experimental Protocols
General Protocol for this compound Conjugation to an NHS-Ester Activated Protein
This protocol provides a general guideline. Molar excess and reaction times may require optimization for your specific application.
Materials:
-
Protein with NHS-ester activation in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Conjugation Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.[3]
-
Purification tools (e.g., desalting column, dialysis cassette).
Procedure:
-
Preparation: Ensure the NHS-ester activated protein is in the appropriate Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Reagent Dissolution: Dissolve the this compound in the Conjugation Buffer.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[3][5]
-
Purification: Remove excess, unreacted PEG reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Caption: Chemical pathways for this compound conjugation at different pH levels.
Caption: Step-by-step workflow for a typical this compound conjugation experiment.
Caption: A decision workflow for troubleshooting low conjugation yield.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: m-PEG8-Amine EDC/NHS Chemistry
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing m-PEG8-Amine in EDC/NHS conjugation chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two main steps of the EDC/NHS reaction with this compound?
A1: A two-step pH process is highly recommended for optimal results. The activation of the carboxyl group is most efficient in a slightly acidic environment, typically between pH 4.5 and 7.2.[1][2][3] The subsequent reaction of the activated NHS-ester with the this compound is most efficient at a pH range of 7.2 to 8.5, with a pH of 8.3-8.5 often cited as optimal.[4]
Q2: Which buffers should I use for the activation and coupling steps?
A2: Buffer selection is critical to avoid interference with the reaction.
-
Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) is the most commonly recommended buffer for this step.[1][5]
-
Coupling Step (pH 7.2-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers are suitable.[2][6] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the this compound, reducing conjugation efficiency.[2][7]
Q3: My EDC and/or NHS reagents are old. Can I still use them?
A3: It is highly recommended to use fresh, high-quality EDC and NHS. These reagents are sensitive to moisture and can lose activity over time.[8] To ensure optimal performance, allow the reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[1] Storing EDC and NHS desiccated at -20°C is recommended.[1]
Q4: How can I stop or "quench" the reaction?
A4: To terminate the conjugation reaction, you can add a quenching reagent that reacts with the excess, unreacted NHS-esters. Common quenching reagents include buffers containing primary amines such as Tris, glycine, or lysine (B10760008) at a final concentration of 20-50 mM.[4] Hydroxylamine can also be used and will hydrolyze unreacted NHS-esters.[1]
Q5: What are the common methods for purifying the final this compound conjugate?
A5: The choice of purification method depends on the properties of your conjugate. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules like excess this compound and byproducts.[9]
-
Dialysis or Diafiltration: Useful for removing small molecule impurities.[9]
-
Ion-Exchange Chromatography (IEX): Can be used if the conjugate has a different net charge compared to the starting material.[9]
-
Hydrophobic Interaction Chromatography (HIC): An option if the PEGylation significantly alters the hydrophobicity of the molecule.[9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound EDC/NHS conjugation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow vials to warm to room temperature before opening.[8] |
| Incorrect pH for activation or conjugation. | Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.5.[3] | |
| Presence of primary amines (e.g., Tris) in the buffer. | Use amine-free buffers such as PBS, MES, or HEPES for the reaction.[2] | |
| Hydrolysis of the NHS-ester intermediate. | Perform the conjugation step immediately after activation. Work quickly, especially at higher pH where hydrolysis is faster.[4][6] | |
| Insufficient molar excess of reagents. | Optimize the molar ratio of EDC, NHS, and this compound. A 5- to 20-fold molar excess of the PEG reagent over the molecule to be conjugated is a common starting point.[4] | |
| Product Aggregation/Precipitation | High degree of PEGylation leading to changes in solubility. | Reduce the molar excess of this compound. Optimize the reaction time to control the extent of modification.[4] |
| Suboptimal buffer conditions (pH, ionic strength). | Ensure the buffer conditions are suitable for the stability of all molecules involved in the conjugation.[4] | |
| Non-Specific Labeling | Reaction pH is too high, leading to side reactions. | While the amine coupling is more efficient at higher pH, consider a slightly lower pH (e.g., 7.2-7.5) to balance efficiency and specificity.[4] |
| Difficulty in Purification | Inappropriate purification method. | Select a purification method based on the size and charge differences between the conjugate and impurities. SEC is often a good first choice.[9] |
| Co-elution of product and unreacted starting material. | Optimize the purification parameters (e.g., gradient in IEX, column length in SEC). Consider a multi-step purification strategy. |
Experimental Protocols
Two-Step Aqueous Conjugation of a Carboxyl-Containing Molecule with this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Molecule with a carboxyl group
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0[1]
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[4]
-
Desalting columns
Procedure:
Step 1: Reagent Preparation
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.[1]
-
Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL). EDC solutions are not stable and should be used promptly.[4]
-
Dissolve the carboxyl-containing molecule in the Activation Buffer.
-
Dissolve the this compound in the Coupling Buffer.
Step 2: Activation of the Carboxyl Group (pH 5.0-6.0)
-
To the solution of the carboxyl-containing molecule, add the EDC solution. A 2- to 10-fold molar excess of EDC over the carboxyl groups is a common starting point.[10]
-
Immediately add the NHS solution. A 1.25- to 2.5-fold molar excess of NHS over EDC is typically used.[10]
-
Incubate the reaction for 15-30 minutes at room temperature.[3]
Step 3: Removal of Excess Activation Reagents (Optional but Recommended)
-
To prevent side reactions, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.[1]
Step 4: Conjugation with this compound (pH 7.2-7.5)
-
If the desalting step was skipped, raise the pH of the activated molecule solution to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer.
-
Immediately add the this compound solution to the activated molecule solution. The molar ratio of PEG to the target molecule should be optimized, with a 5- to 20-fold excess being a common starting point.[4]
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or overnight at 4°C.[4]
Step 5: Quenching the Reaction
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.[4]
-
Incubate for 15-30 minutes at room temperature.[4]
Step 6: Purification
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.[9]
Quantitative Data Summary
The following tables provide recommended starting parameters for your experiments. These may require further optimization for your specific molecules.
Table 1: Reaction Conditions for Carboxyl Group Activation
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 7.2 | Optimal activation is typically at the lower end of this range (pH 4.5-6.0).[1] |
| Buffer | 0.1 M MES | Avoid buffers with amines or carboxylates.[1] |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 15 - 30 minutes | [3] |
| Molar Excess of EDC | 2 - 10 fold over carboxyl groups | To ensure efficient activation.[10] |
| Molar Excess of NHS | 1.25 - 2.5 fold over EDC | To stabilize the activated intermediate.[10] |
Table 2: Reaction Conditions for Amine Coupling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5.[4] |
| Buffer | PBS, HEPES, Borate, Carbonate | Avoid buffers containing primary amines.[2][6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions at 4°C can be performed overnight.[4] |
| Reaction Time | 30 min - 2 hours at RT; Overnight at 4°C | Progress should be monitored to determine the optimal time.[4] |
| Molar Excess of this compound | 5 - 20 fold over the target molecule | The optimal ratio should be determined empirically.[4] |
Visualizations
Caption: The reaction mechanism of EDC/NHS chemistry for amide bond formation.
Caption: A general experimental workflow for a two-step EDC/NHS conjugation.
Caption: A troubleshooting decision tree for low conjugation yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
preventing hydrolysis of activated esters in m-PEG8-Amine reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of activated esters in reactions involving m-PEG8-Amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when reacting an activated ester with this compound?
The primary challenge is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[][2][3][4][5] The activated ester, most commonly an N-hydroxysuccinimide (NHS) ester, is susceptible to hydrolysis, which converts the reactive ester back to a non-reactive carboxylic acid.[2] This side reaction reduces the yield of the desired PEGylated product.[2]
Q2: How does pH affect the reaction between an activated ester and this compound?
The pH of the reaction is a critical factor that influences both the rate of aminolysis and the rate of hydrolysis.
-
Aminolysis: The reaction with the amine is most efficient at a neutral to slightly basic pH, typically in the range of 7.0 to 8.5.[6][7] A pH of 8.3-8.5 is often recommended as an ideal balance between the reaction rate and the stability of the NHS-ester.[6][8] This is because the primary amine of the this compound needs to be in its unprotonated (-NH2) form to act as an effective nucleophile.[6] At a pH below 7.0, the amine is more likely to be protonated (-NH3+), rendering it unreactive.[7]
-
Hydrolysis: The rate of hydrolysis of the activated ester significantly increases as the pH becomes more alkaline.[2][6] This makes the activated ester less stable at the higher pH values required for efficient amine coupling.[6]
Q3: What is the recommended pH for the conjugation reaction?
For the reaction of an NHS-activated molecule with this compound, a pH range of 7.2 to 8.5 is generally recommended.[][9] A common practice is to perform the reaction in a buffer at pH 7.2-7.5.[10] If a two-step protocol is used (activating a carboxyl group first), the activation step is best performed at an acidic pH (4.5-6.0) to maximize the formation of the NHS-ester, followed by raising the pH to the 7.2-8.0 range for the conjugation to the amine.[6][7]
Q4: Which buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the activated ester.[6][11][12]
-
Recommended Buffers: Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, carbonate-bicarbonate buffer, and HEPES buffer are suitable choices.[6][9]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris and glycine, must be avoided in the conjugation step.[2][6][11][12] However, they can be used to quench the reaction.[2][13][14]
Q5: How does temperature affect the reaction?
Higher temperatures generally increase the rate of both aminolysis and hydrolysis.[15] Reactions are often performed at room temperature for 0.5 to 4 hours or at 4°C for longer periods (e.g., 2-4 hours or overnight).[9][13][14] Performing the reaction at a lower temperature can help to minimize the rate of hydrolysis.
Q6: How can I minimize hydrolysis of my activated ester stock solution?
Activated esters are moisture-sensitive.[12] It is best to prepare the activated ester solution immediately before use.[8][16] If you need to store a stock solution, dissolve the activated ester in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store it at -20°C with a desiccant.[2][8][12] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[11][12][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of PEGylated Product | Hydrolysis of the activated ester. | - Optimize the reaction pH to be in the range of 7.2-8.0.[6] - Decrease the reaction temperature. - Use freshly prepared activated ester solution.[8][16] - Ensure the use of anhydrous solvents for stock solutions.[2] |
| Incorrect buffer composition. | - Use a non-amine buffer such as PBS, borate, or HEPES for the conjugation reaction.[6][9] - Ensure that the biomolecule to be conjugated is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or desalting.[2] | |
| Suboptimal reactant concentrations. | - Increase the molar excess of the this compound. However, be aware that a large excess may complicate purification. - More dilute protein solutions may require a greater molar excess of the activated ester to achieve the same level of modification.[12] | |
| Poor quality of reagents. | - Use high-purity this compound and activated ester. - Store reagents under the recommended conditions (e.g., -20°C with desiccant for activated esters).[12] | |
| Presence of Multiple Products or Aggregates | Cross-linking of the target molecule. | If the target molecule has multiple reactive sites, intermolecular cross-linking can occur. - Optimize the molar ratio of the PEG reagent to the target molecule. Start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and gradually increase it.[18] - Consider a stepwise addition of the activated PEG reagent.[18] |
| No Reaction or Incomplete Reaction | Protonated amine groups. | - Ensure the reaction pH is above 7.0 to deprotonate the primary amine of the this compound.[7] |
| Inactive activated ester. | - Test the reactivity of the activated ester. The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which can be detected by an increase in absorbance at 260 nm.[2][11][19] |
Data Summary
The following tables summarize key quantitative data related to the stability and reactivity of NHS esters.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Half-life | Temperature | Reference |
| 7.0 | 4-5 hours | 0°C | [9][14] |
| 7.4 | > 120 minutes | Not Specified | [20] |
| 8.0 | 1 hour | Not Specified | [10] |
| 8.6 | 10 minutes | 4°C | [9][10][14] |
| 9.0 | < 9 minutes | Not Specified | [20] |
Table 2: Comparison of Hydrolysis and Amidation Half-lives (t½) at Room Temperature
| Compound | pH | t½ Hydrolysis (min) | t½ Amidation (min) | Amide Yield | Reference |
| P3-NHS | 8.0 | 210 | 80 | 80-85% | [21] |
| 8.5 | 180 | 20 | 80-85% | [21] | |
| 9.0 | 125 | 10 | 80-85% | [21] | |
| P4-NHS | 8.0 | 190 | 25 | 87-92% | [21] |
| 8.5 | 130 | 10 | 87-92% | [21] | |
| 9.0 | 110 | 5 | 87-92% | [21] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of an NHS-Ester Activated Molecule with this compound
Materials:
-
NHS-ester activated molecule
-
This compound
-
Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.0 (e.g., PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Anhydrous DMSO or DMF (if needed for dissolving the activated ester)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS-ester activated molecule in the Reaction Buffer. If it has poor aqueous solubility, first dissolve it in a minimal amount of anhydrous DMSO or DMF and then add it to the Reaction Buffer. The final concentration of the organic solvent should ideally not exceed 10%.[12][13]
-
Dissolve the this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the NHS-ester activated molecule solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[8] The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
Purification:
-
Purify the PEGylated product from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[2]
-
-
Analysis:
-
Confirm the successful conjugation using analytical techniques such as SEC-HPLC or LC-MS.[22]
-
Visualizations
Caption: Competing reaction pathways for an activated ester.
Caption: Troubleshooting workflow for low PEGylation yield.
References
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. echemi.com [echemi.com]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. benchchem.com [benchchem.com]
- 19. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with m-PEG8-Amine
Welcome to the Technical Support Center for m-PEG8-Amine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing your conjugation reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive partners for this compound?
A1: this compound is a versatile linker that readily reacts with several functional groups. Its primary amine group can form stable covalent bonds with:
-
Activated Esters (e.g., NHS esters): To form a stable amide bond.
-
Carboxylic Acids: In the presence of carbodiimide (B86325) coupling agents like EDC, to form an amide bond.
-
Aldehydes and Ketones: Through reductive amination to form a stable secondary amine linkage.
Q2: What is the optimal pH for reacting this compound?
A2: The optimal pH depends on the functional group you are reacting it with.
-
With NHS Esters: The reaction is most efficient at a pH between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often cited as optimal for labeling with NHS esters.[1]
-
With Carboxylic Acids (EDC/NHS chemistry): This is a two-step process. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.7-6.0.[2] The subsequent reaction of the activated acid (now an NHS ester) with this compound is most efficient at a pH of 7.2-8.0.[2]
-
With Aldehydes/Ketones (Reductive Amination): For general reaction with any available amine, a pH range of 5.5 to 9.5 can be used. To selectively target an N-terminal α-amine on a protein, a more acidic pH of 5.5 to 6.5 is recommended.[3]
Q3: What is a typical reaction time and temperature for this compound conjugations?
A3: Reaction time and temperature are interdependent and also depend on the reactive partner.
-
With NHS Esters: Reactions are typically carried out for 30 minutes to 4 hours at room temperature (20-25°C).[1] Alternatively, the reaction can proceed overnight at 4°C.[1]
-
With Carboxylic Acids (EDC/NHS): After the initial 15-minute activation step at room temperature, the conjugation reaction with the amine can proceed for 2 hours at room temperature or overnight at 4°C.[2]
-
With Aldehydes/Ketones (Reductive Amination): The initial Schiff base formation can take 30-60 minutes at 4°C, followed by the reduction step which can proceed for 2-24 hours at 4°C.
Q4: What solvents should be used to dissolve this compound and its reactants?
A4: this compound is soluble in water and other polar organic solvents like DMSO and DMF.[4] When reacting with molecules that are not readily soluble in aqueous buffers, it is recommended to first dissolve them in a dry, water-miscible organic solvent such as DMSO or DMF before adding them to the aqueous reaction mixture. The final concentration of the organic solvent in the reaction should ideally be kept below 10% to avoid denaturation of proteins.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The pH of the reaction mixture is outside the optimal range for the specific chemistry being used. | Verify and adjust the pH of your reaction buffer to the recommended range for your specific conjugation (see FAQs). |
| Hydrolysis of Reagents: Activated esters (like NHS esters) are moisture-sensitive and can hydrolyze, rendering them inactive. | Prepare solutions of activated esters immediately before use. Ensure solvents like DMSO or DMF are anhydrous. | |
| Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with NHS esters or activated carboxylic acids. | Use non-amine-containing buffers such as PBS, HEPES, or MES.[1] If your sample is in an amine-containing buffer, perform a buffer exchange before starting the conjugation. | |
| Inactive Reactants: The molecule you are trying to conjugate to this compound may not have available reactive groups. | Confirm the presence and accessibility of the target functional groups (e.g., free carboxylic acids, aldehydes). | |
| Product Aggregation/Precipitation | High Degree of Labeling: Over-conjugation can alter the physicochemical properties of proteins, leading to aggregation. | Reduce the molar excess of the this compound or the other reactant. Optimize the reaction time to control the extent of modification. |
| Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be suitable for the stability of the conjugated molecule. | Ensure the buffer conditions are optimal for the stability of your specific biomolecule. | |
| Non-specific Labeling | Incorrect pH for Maleimide (B117702) Reactions (if applicable): If using a heterobifunctional linker with this compound and a maleimide, a high pH (>7.5) can lead to the maleimide reacting with amines. | For maleimide-thiol reactions, maintain a pH between 6.5 and 7.5 for optimal specificity.[1] |
| Side Reactions of NHS Esters: At higher pH and longer reaction times, NHS esters can have side reactions with other nucleophiles. | Perform the NHS ester reaction at the lower end of the recommended pH range (around 7.2) and for a shorter duration. |
Data Summary: Optimizing Reaction Conditions
The following tables summarize the key quantitative parameters for the primary conjugation reactions involving this compound.
Table 1: Reaction of this compound with NHS Esters
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5[1] | Optimal pH is often cited as 8.3-8.5.[1] Avoid buffers containing primary amines (e.g., Tris, glycine).[1] |
| Temperature | Room Temperature (20-25°C) or 4°C[1] | Room temperature reactions are faster. Reactions at 4°C can be performed overnight.[1] |
| Reaction Time | 30 min - 4 hours at RT; Overnight at 4°C[1] | Progress should be monitored to determine the optimal time. |
| Molar Excess of NHS Ester | 5 to 20-fold over this compound | The optimal ratio should be determined empirically. |
Table 2: Reaction of this compound with Carboxylic Acids (via EDC/NHS)
| Parameter | Recommended Condition | Notes |
| Activation pH (EDC/NHS) | 4.7 - 6.0[2] | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH.[2] |
| Conjugation pH (with Amine) | 7.2 - 8.0[2] | The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH.[2] |
| Temperature | Room Temperature (20-25°C) or 4°C[2] | Room temperature reactions are faster, while reactions at 4°C can proceed overnight. |
| Reaction Time | Activation: 15 min at RT. Conjugation: 2 hours at RT or Overnight at 4°C.[2] | Reaction progress can be monitored using analytical techniques. |
| Molar Ratio (Carboxylic Acid:EDC:NHS) | 1:2:2 | A molar excess of EDC and NHS ensures efficient activation of the carboxylic acid.[2] |
| Molar Excess of Activated Acid | 10-20 fold over this compound | The optimal ratio should be determined empirically for each specific application.[2] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule
Materials:
-
This compound
-
NHS Ester-Activated Molecule
-
Amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer, pH 7.2-8.5)
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in the amine-free reaction buffer to the desired concentration.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in a dry, water-miscible organic solvent to a high concentration.
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the this compound solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagents and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Conjugation of this compound to a Carboxylic Acid-Containing Molecule
Materials:
-
This compound
-
Carboxylic Acid-Containing Molecule
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system
Procedure:
-
Prepare Carboxylic Acid Solution: Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Activate Carboxylic Acid: Add EDC and NHS to the carboxylic acid solution at a 2:2 molar excess relative to the carboxylic acid. Incubate for 15 minutes at room temperature.
-
Prepare this compound Solution: Dissolve this compound in the Conjugation Buffer.
-
Initiate Conjugation: Immediately add the activated carboxylic acid solution to the this compound solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis.
Visualized Workflows
References
Technical Support Center: Characterization of Impurities in m-PEG8-Amine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during conjugation reactions involving m-PEG8-Amine. Understanding and characterizing potential impurities is critical for ensuring the quality, safety, and efficacy of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound reactions?
A1: Impurities in this compound reactions can be broadly categorized as:
-
Unreacted Starting Materials: Excess this compound or the molecule it is being conjugated to (e.g., a protein, peptide, or small molecule with a carboxylic acid or NHS ester).
-
Side-Reaction Products: These depend on the coupling chemistry used. For example, with NHS ester reactions, hydrolyzed NHS ester is a common impurity. In carbodiimide-mediated couplings (e.g., with EDC), byproducts such as N-acylurea and guanidinium (B1211019) derivatives can form.[1][2]
-
PEG-related Impurities: The starting this compound may contain low levels of PEG diol or other PEG derivatives from its synthesis.
-
Aggregates: High degrees of labeling or inappropriate reaction conditions can lead to the aggregation or precipitation of the conjugated product.[3]
Q2: How does pH affect the formation of impurities in reactions with this compound?
A2: pH is a critical factor. When reacting this compound with an NHS ester, the optimal pH is typically between 7.2 and 8.5.[3] At a pH above 9.0, the hydrolysis of the NHS ester increases significantly, which can reduce labeling efficiency and generate the corresponding carboxylic acid as an impurity.[4] For carbodiimide (B86325) coupling reactions (e.g., with EDC), the activation of the carboxylic acid is most efficient at a pH of 4.5-7.2, while the reaction of the activated acid with the amine is more efficient at a pH of 7-8.[5][6]
Q3: What are the key byproducts to look for when using EDC/NHS chemistry with this compound?
A3: When coupling a carboxylic acid to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the following byproducts are common:
-
O-acylisourea intermediate: This is an unstable intermediate that can be hydrolyzed back to the starting carboxylic acid or rearrange to form an unreactive N-acylurea.[5]
-
EDC-urea byproduct: A soluble urea (B33335) derivative is formed from EDC during the reaction.[5]
-
Hydrolyzed NHS ester: The NHS ester formed in situ can hydrolyze back to the carboxylic acid and NHS.
-
Guanidinium byproduct: A side-reaction can occur where the this compound reacts with the EDC coupling reagent.[1]
Q4: Can I use buffers like Tris or glycine (B1666218) in my this compound conjugation reaction?
A4: No, it is crucial to use an amine-free buffer when reacting this compound with an activated ester like an NHS ester.[7] Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with the activated ester, leading to lower yields of the desired conjugate and the formation of unwanted side products. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolysis of activated ester (e.g., NHS ester): The reagent may have been exposed to moisture, or the reaction pH is too high.[4] 2. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the reaction.[7] 3. Suboptimal reaction pH: The pH may not be in the optimal range for the specific coupling chemistry.[3] 4. Inactive this compound: Improper storage or handling of the reagent. | 1. Use fresh, high-quality reagents and anhydrous solvents for stock solutions. Ensure the reaction pH is within the recommended range (typically 7.2-8.5 for NHS esters).[3] 2. Perform buffer exchange into an amine-free buffer such as PBS or HEPES.[7] 3. Adjust the pH of the reaction buffer to the optimal range for your specific conjugation. 4. Use a fresh vial of this compound and ensure it has been stored under the recommended conditions (-20°C, desiccated). |
| Presence of Multiple Peaks in HPLC Analysis | 1. Incomplete reaction: Unreacted starting materials are present. 2. Formation of side-products: Hydrolysis of activated esters or formation of byproducts from coupling agents.[1][2] 3. Over-labeling or multiple labeling sites: If the target molecule has multiple reaction sites. | 1. Increase the reaction time or the molar excess of one of the reactants. 2. Optimize reaction conditions (pH, temperature, buffer) to minimize side reactions. Purify the product using appropriate chromatography techniques.[8] 3. Reduce the molar excess of the labeling reagent to achieve a lower degree of labeling. |
| Product Aggregation or Precipitation | 1. High degree of labeling: This can lead to changes in the physicochemical properties of the molecule, reducing its solubility.[3] 2. High concentration of organic solvent: If the this compound is dissolved in a high concentration of an organic solvent like DMSO or DMF.[7] 3. Unstable protein/molecule: The molecule being conjugated may be unstable under the reaction conditions. | 1. Decrease the molar excess of the this compound in the reaction. 2. Keep the volume of the added organic solvent stock solution low, ideally less than 10% of the total reaction volume.[7] 3. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Experimental Protocols
Protocol 1: Characterization of Impurities by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for analyzing the purity of an this compound conjugation product and detecting unreacted starting materials and byproducts.
-
System: An HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would be 5-95% Mobile Phase B over 30 minutes. This should be optimized for your specific conjugate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength appropriate for your molecule (e.g., 214 nm for peptides or 280 nm for proteins).
-
Sample Preparation: Dissolve the reaction mixture in a minimal amount of the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the identification of impurities by determining their molecular weights.
-
System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).
-
Column and Mobile Phases: As described for HPLC.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.
-
Data Analysis: The masses of the observed peaks can be compared to the theoretical masses of the expected product, starting materials, and potential byproducts.
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide detailed structural information to confirm the identity of the desired product and characterize impurities.
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample should be purified to isolate the compound of interest and then dissolved in an appropriate deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Experiments: ¹H NMR is used to identify the characteristic peaks of the this compound and the conjugated molecule. 2D NMR experiments (e.g., COSY, HSQC) can be used for more detailed structural assignment.
Visualizations
Caption: Workflow for the purification and characterization of impurities.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
enhancing the reproducibility of m-PEG8-Amine conjugations
This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of m-PEG8-Amine conjugations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the conjugation of molecules to primary amines using this compound, often via an N-hydroxysuccinimide (NHS) ester intermediate.
Q1: What is the optimal pH for conjugating an m-PEG8-NHS ester to a primary amine?
A1: The reaction of an NHS ester with a primary amine is most efficient at a pH between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often considered optimal for labeling.[1] It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[1] Phosphate-buffered saline (PBS) or HEPES are suitable non-amine containing buffers.[1]
Q2: I am observing low or no conjugation efficiency. What are the possible causes and solutions?
A2: Low conjugation efficiency can stem from several factors:
-
Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. It is recommended to prepare reagent solutions immediately before use and to use high-quality, anhydrous solvents like DMSO or DMF for initial dissolution.[1]
-
Inactive target molecule: The primary amines on your target molecule may not be available for reaction. Ensure that the amine-containing molecule is in an amine-free buffer at the correct pH.[2]
-
Incorrect buffer composition: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will compete with the intended reaction.[1][3] Always use a non-amine containing buffer like PBS or HEPES.[1]
-
Low protein concentration: Reaction kinetics are concentration-dependent. If the protein concentration is too low (e.g., <1-2 mg/mL), the reaction may be inefficient.[3]
Q3: My protein is precipitating during the conjugation reaction. How can I prevent this?
A3: Protein precipitation or aggregation can occur for a few reasons:
-
High degree of PEGylation: Over-modification of the protein can alter its properties and lead to aggregation.[1] To mitigate this, you can reduce the molar excess of the m-PEG8-NHS ester or shorten the reaction time.[1][3]
-
Suboptimal buffer conditions: The buffer's pH and ionic strength should be suitable for the stability of your specific protein.[1]
-
Organic solvent concentration: When dissolving the PEG reagent in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture does not exceed 10% to avoid denaturing the protein.[1][2] Adding the organic solvent dropwise while gently stirring can also help.[3]
-
Reaction temperature: Performing the reaction at a lower temperature (4°C) can sometimes improve protein stability.[3]
Q4: How can I control the reaction to achieve a specific degree of labeling?
A4: Controlling the degree of labeling is crucial for reproducibility. This can be achieved by:
-
Optimizing the molar excess: The ratio of the m-PEG8-reagent to the target molecule is a key factor. A 5 to 20-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point, but this should be determined empirically for your specific system.[1]
-
Controlling the reaction time: Shorter reaction times will generally result in a lower degree of labeling, while longer times will increase it. Typical reaction times range from 30 minutes to 2 hours at room temperature, or overnight at 4°C.[1] Monitoring the reaction's progress is recommended.[1]
Q5: How do I quench the reaction once it has reached the desired endpoint?
A5: To stop the conjugation reaction, you can add a quenching buffer containing a high concentration of a primary amine. Common quenching reagents include Tris-HCl or glycine, typically at a final concentration of 20-50 mM.[1] An incubation period of 15-30 minutes after adding the quenching buffer is usually sufficient to consume any unreacted NHS ester.[1][3]
Data Presentation: Reaction Parameters
The efficiency of this compound conjugations is highly dependent on the reaction conditions. The following tables summarize key quantitative parameters for conjugations involving NHS esters and maleimides, which are often used in conjunction with PEG linkers.
Table 1: Key Parameters for m-PEG8-NHS Ester Conjugation with Primary Amines
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).[1] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C can be performed overnight.[1][2] |
| Reaction Time | 30 min - 4 hours at RT; Overnight at 4°C | Progress should be monitored to determine the optimal time for the desired degree of labeling.[1] |
| Molar Excess of NHS Ester | 5 to 20-fold over the amine-containing molecule | The optimal ratio should be determined empirically for each specific application.[1] |
Table 2: Key Parameters for Maleimide Conjugation with Thiols (for context in bifunctional linkers)
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | This range provides high selectivity for thiols over amines.[1] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are generally complete within 2-4 hours.[1] |
| Reaction Time | 2 - 4 hours at RT; Overnight at 4°C | Reaction progress can be monitored by analytical techniques.[1] |
| Molar Excess of Maleimide | 10 to 20-fold over the thiol-containing molecule | A molar excess helps to drive the reaction to completion.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound conjugations.
Protocol 1: General Procedure for m-PEG8-NHS Ester Conjugation to a Protein
This protocol describes the conjugation of an m-PEG8-NHS ester to a protein containing primary amines.
Materials:
-
Protein containing primary amines
-
m-PEG8-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Non-amine containing buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the non-amine containing buffer at a concentration of 1-10 mg/mL.
-
Prepare the m-PEG8-NHS Ester Solution: Immediately before use, dissolve the m-PEG8-NHS ester in a small amount of anhydrous DMSO or DMF.[1]
-
Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved m-PEG8-NHS ester to the protein solution.[1] The final concentration of the organic solvent should be kept below 10%.[1]
-
Incubate: Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.[1] Incubate for 15-30 minutes at room temperature.[1]
-
Purify the Conjugate: Remove excess, unreacted reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conjugating an m-PEG8-NHS ester to a primary amine-containing molecule.
Caption: Experimental workflow for m-PEG8-NHS ester conjugation.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues during this compound conjugations.
Caption: Troubleshooting guide for this compound conjugations.
References
Validation & Comparative
m-PEG8-Amine vs. Other PEG-Amine Linkers in Bioconjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in bioconjugation for enhancing the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The choice of the PEG linker is critical, influencing the solubility, stability, pharmacokinetics, and efficacy of the resulting bioconjugate. This guide provides an objective comparison of m-PEG8-Amine, a discrete PEG linker, with other PEG-Amine linkers, supported by experimental data and detailed protocols to inform rational drug design and development.
The Role of PEG Linkers in Bioconjugation
PEG linkers are prized for their hydrophilicity, biocompatibility, and ability to shield biomolecules from enzymatic degradation and immune recognition.[1][2] Amine-reactive PEG linkers are commonly used to target primary amines on biomolecules, such as the lysine (B10760008) residues on proteins.[3][4] The length and structure of the PEG chain are key determinants of the bioconjugate's properties.[5][6]
Discrete PEG linkers, like this compound, offer a defined molecular weight and structure, ensuring homogeneity in the final product, which is a significant advantage over traditional polydisperse PEGs.[7] This homogeneity is crucial for consistent and reproducible drug quality.
Quantitative Comparison of PEG-Amine Linker Performance
The selection of a PEG-Amine linker significantly impacts the physicochemical and biological properties of a bioconjugate. The following tables summarize key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths and reactive groups.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Parameter | Short PEG Linkers (e.g., PEG2-PEG4) | Intermediate PEG Linkers (e.g., PEG8-PEG12) | Long PEG Linkers (e.g., >PEG24, 4-10 kDa) | Key Findings & References |
| In Vitro Cytotoxicity | Generally maintains high potency. | Often represents a balance between improved pharmacokinetics and retained potency. | Can exhibit a significant reduction in cytotoxicity. | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload. A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in one study.[3][6] |
| Pharmacokinetics (PK) | Faster clearance, shorter half-life. | Slower clearance, longer half-life, often reaching a plateau of PK improvement. | Significantly prolonged half-life. | The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance.[8] |
| In Vivo Efficacy | May lead to reduced in vivo efficacy due to rapid clearance. | Often shows a significant improvement in in vivo efficacy. | Can lead to the highest in vivo efficacy, but may also be impacted by reduced in vitro potency. | The improved pharmacokinetic profile can lead to sustained exposure to the target tissue, resulting in better therapeutic outcomes.[6][8] |
| Solubility & Aggregation | Less effective at solubilizing hydrophobic payloads. | Balances hydrophilicity and steric hindrance. | Highly effective at improving solubility and reducing aggregation of hydrophobic drugs. | The hydrophilic PEG chain effectively counteracts the payload's hydrophobicity, preventing aggregation.[2][9] |
Table 2: Comparison of Amine-Reactive Chemistries for Bioconjugation
| Linker Chemistry | Target Functional Group | Bond Formed | Key Advantages | Key Disadvantages |
| m-PEG-Amine (for subsequent activation) | Carboxylic acids, activated esters | Amide | Forms a highly stable and irreversible bond.[10][11] | Requires activation of the carboxyl group on the target molecule or the amine on the PEG. |
| m-PEG-NHS Ester | Primary Amines (e.g., Lysine) | Amide | High reactivity with amines, forming a stable bond.[4][10] | Susceptible to hydrolysis in aqueous solutions, which can lower conjugation efficiency. Can lack specificity, leading to a heterogeneous mixture of conjugates.[12] |
| m-PEG-Aldehyde | Primary Amines (e.g., N-terminus) | Secondary Amine (after reduction) | Site-specific conjugation can be achieved at the N-terminus under controlled pH. Forms a stable, irreversible linkage. | Requires a subsequent reduction step.[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates.
Protocol 1: General Procedure for Protein PEGylation using an Amine-Reactive NHS-Ester PEG Linker
This protocol describes the covalent attachment of an N-hydroxysuccinimide (NHS) ester-activated PEG linker to a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
m-PEG-NHS ester (e.g., m-PEG8-NHS ester)
-
Amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer, pH 7.2-8.5)
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography or dialysis)[13]
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired pH (7.2-8.5).[14]
-
PEG-NHS Ester Preparation: Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening. Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[15]
-
Conjugation Reaction: Add the desired molar excess of the dissolved PEG-NHS ester to the protein solution while gently vortexing. A 20-fold molar excess is a common starting point.[15] Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle stirring.[15]
-
Quenching the Reaction: To terminate the conjugation, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.[15]
-
Purification: Remove excess, unreacted PEG-NHS ester and quenching buffer byproducts using size-exclusion chromatography or dialysis.[13][15]
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, which will show a shift to a higher molecular weight compared to the native protein.[13] Further characterization can be performed using techniques like mass spectrometry to determine the degree of PEGylation.[16]
Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE
Procedure:
-
Prepare SDS-PAGE gels of an appropriate acrylamide (B121943) concentration (e.g., 4-12% gradient gel).
-
Load samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein fractions.
-
Run the gel according to standard procedures.
-
Visualize the protein bands using a suitable stain (e.g., Coomassie Blue). A successful PEGylation will result in a distinct band or a smear at a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein.[13]
Visualizing Bioconjugation Concepts
Diagrams created using Graphviz (DOT language) can help illustrate key processes and relationships in bioconjugation.
Caption: A generalized workflow for protein PEGylation.
Caption: Relationship between PEG linker length and ADC properties.
Conclusion
The selection of a PEG-Amine linker is a critical decision in the design of bioconjugates. This compound, as a discrete and intermediate-length linker, offers a favorable balance of properties for many applications, particularly in the development of ADCs. It can enhance solubility and improve pharmacokinetics without drastically reducing the in vitro potency of the conjugated molecule. However, the optimal linker is application-dependent. Shorter PEG linkers may be preferable when maximizing in vitro potency is the primary goal, while longer PEG chains are advantageous for highly hydrophobic molecules or when a significantly extended circulation half-life is required. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to make informed decisions in the rational design of novel and effective bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. purepeg.com [purepeg.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine PEG8 Propionic Acid - JenKem Technology USA [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Protein PEGylation [jenkemusa.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
comparing m-PEG8-Amine to NHS-ester PEG linkers for protein labeling
An Objective Comparison of m-PEG8-Amine and NHS-ester PEG Linkers for Protein Labeling
For researchers, scientists, and drug development professionals, the strategic selection of a PEG linker is a critical step in the development of bioconjugates, influencing the efficacy, stability, and pharmacokinetic profile of the final product. This guide provides a detailed, data-driven comparison between two common classes of PEGylation reagents: this compound and N-hydroxysuccinimide (NHS)-ester PEG linkers, focusing on their application in protein labeling.
Introduction to Amine- and NHS-ester-Reactive PEGylation
Polyethylene glycol (PEG) linkers are widely used in bioconjugation to enhance the therapeutic properties of proteins and peptides.[1][] This process, known as PEGylation, can improve a molecule's solubility, increase its stability against enzymatic degradation, and reduce its immunogenicity.[1][3] The choice of linker is dictated by the available functional groups on the target protein and the desired characteristics of the final conjugate.
NHS-ester PEG linkers are one of the most common types of PEGylation reagents.[4] They feature an N-hydroxysuccinimide ester group that reacts efficiently and specifically with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[4][5][6]
This compound is a methoxy-capped, eight-unit PEG linker with a terminal primary amine. Unlike NHS-esters, the amine group on this linker is not directly reactive with common protein side chains. Instead, it is typically used to conjugate with molecules containing carboxylic acid groups. This reaction requires activation of the carboxyl group, commonly achieved through carbodiimide (B86325) chemistry (e.g., using EDC and NHS), to form a stable amide bond.[7][8]
Head-to-Head Comparison: Chemical and Performance Attributes
The selection between an NHS-ester and an amine-terminated PEG linker depends fundamentally on the conjugation strategy. NHS-esters directly target native amine groups on a protein, while this compound serves as a nucleophile to attack activated carboxyl groups.
| Feature | NHS-ester PEG Linker | This compound Linker |
| Target Functional Group | Primary amines (-NH₂) on lysine residues and N-terminus.[4][5] | Carboxylic acids (-COOH) on aspartic/glutamic acid residues or C-terminus (requires activation).[7][8] |
| Reaction Chemistry | One-step direct acylation.[9] | Two-step: 1) Carboxylic acid activation (e.g., with EDC/NHS), 2) Amine coupling.[9] |
| Bond Formed | Stable amide bond.[3][10] | Stable amide bond.[4] |
| Optimal Reaction pH | 7.0 - 9.0.[5][10] | pH 4.5-5.5 for carboxyl activation (EDC); pH 7.2-7.5 for amine coupling.[9] |
| Reagent Stability | NHS-ester group is moisture-sensitive and prone to hydrolysis; should be used immediately after preparation.[5] | The amine group is stable; the linker has a good shelf life.[11] |
| Conjugate Stability | The resulting amide bond is highly stable.[12] | The resulting amide bond is highly stable.[12] |
| Solubility | The hydrophilic PEG spacer enhances the aqueous solubility of the final conjugate.[1][13] | The hydrophilic PEG spacer enhances the aqueous solubility of the final conjugate.[7][8] |
| Primary Application | General protein labeling via abundant lysine residues.[4][6] | Labeling of proteins via carboxyl groups; surface modification of nanoparticles.[4][14] |
Reaction Mechanisms and Workflow
The distinct chemistries of this compound and NHS-ester PEG linkers dictate their reaction pathways and experimental workflows.
Signaling Pathways and Logical Relationships
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. Amino-PEG8-amine, 82209-36-7 | BroadPharm [broadpharm.com]
- 8. This compound, 869718-81-0 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M-PEG-NHS ester | AxisPharm [axispharm.com]
- 14. youtube.com [youtube.com]
The Decisive Advantage of Definition: A Comparative Guide to Monodisperse m-PEG8-Amine
For researchers, scientists, and drug development professionals, the pursuit of precision and reproducibility is paramount. In the realm of bioconjugation and PEGylation, the choice of linking reagent can profoundly impact the final product's homogeneity, efficacy, and performance. This guide provides a data-driven comparison of monodisperse m-PEG8-Amine against its polydisperse counterparts, highlighting the critical advantages of molecular uniformity.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and small-molecule drugs. It can improve solubility, extend circulation half-life, and reduce immunogenicity.[1][2] However, the nature of the PEG reagent itself—specifically its dispersity—is a crucial and often underestimated factor. Polydisperse PEGs, which consist of a mixture of polymer chains with a range of molecular weights, can lead to heterogeneous final products, complicating synthesis, purification, and characterization.[1] This guide will demonstrate the advantages of using a monodisperse reagent, this compound, which has a precisely defined structure, leading to superior control and reproducibility in drug development.
Unveiling the Impact of Dispersity: A Head-to-Head Comparison
The core advantage of monodisperse this compound lies in its defined molecular weight and structure, which contrasts sharply with the inherent variability of polydisperse PEG-amines.[3] This fundamental difference translates into significant downstream benefits, from reaction outcomes to in-vivo performance.
Key Performance Metrics: Monodisperse vs. Polydisperse PEG
| Feature | Monodisperse this compound | Polydisperse m-PEG-Amine (e.g., MW 2000 Da) |
| Composition | Single, defined molecular weight (383.48 g/mol for this compound)[4] | Mixture of polymers with a distribution of molecular weights (Polydispersity Index (PDI) > 1.0)[1] |
| Product Homogeneity | Produces a single, well-defined conjugate, simplifying characterization and ensuring batch-to-batch consistency.[5][6] | Results in a heterogeneous mixture of conjugates with varying PEG chain lengths, complicating analysis and purification.[7] |
| Pharmacokinetics | Enables precise control over the conjugate's hydrodynamic radius, leading to more predictable and reproducible pharmacokinetic profiles.[8][9] | The mixture of PEG sizes leads to variable pharmacokinetic properties within a single batch, potentially affecting efficacy and safety.[8][9] |
| Reproducibility | High batch-to-batch consistency in the final PEGylated product.[6] | Low batch-to-batch consistency due to the inherent variability of the starting PEG material.[1] |
| Regulatory Perspective | A well-defined molecular entity is easier to characterize and document for regulatory submissions. | The heterogeneous nature of the final product can pose significant challenges for regulatory approval. |
Experimental Evidence: The In-Vivo Advantage of Monodispersity
While direct comparative studies on this compound are limited, compelling evidence from analogous systems highlights the profound impact of PEG dispersity on biological performance. A study on PEGylated gold nanoparticles (AuNPs) provides a stark illustration of these differences.
In this study, AuNPs were functionalized with either monodisperse mPEG-thiol or polydisperse mPEG-thiol. The subsequent in-vitro and in-vivo performance was evaluated.
In-Vitro Protein Adsorption
Monodisperse PEG-AuNPs exhibited significantly lower protein adsorption compared to their polydisperse counterparts. This is attributed to the formation of a uniform and dense PEG layer on the nanoparticle surface, which effectively repels protein binding.[8][9][10]
| Nanoparticle | Relative Protein Adsorption (%) |
| Polydisperse PEG2k-AuNPs | 100% |
| Monodisperse PEG36-AuNPs | ~40% |
| Monodisperse PEG45-AuNPs | ~30% |
| (Data adapted from a comparative study on PEGylated gold nanoparticles.[8][9]) |
This reduced protein adsorption is critical for avoiding rapid clearance by the mononuclear phagocyte system and enhancing circulation time.[2]
Pharmacokinetics and Tumor Accumulation
The in-vivo consequences of these physicochemical differences are significant. Monodisperse PEG-AuNPs demonstrated a markedly longer blood circulation half-life and enhanced accumulation in tumor tissues compared to the polydisperse PEG-AuNPs.[8][9][10]
| Nanoparticle | Blood Half-Life (hours) | Tumor Accumulation (%ID/g at 24h) |
| Polydisperse PEG2k-AuNPs | ~5 | ~4 |
| Monodisperse PEG45-AuNPs | ~16 | ~10 |
| (Data adapted from a comparative study on PEGylated gold nanoparticles in tumor-bearing mice.[8][9]) |
These findings strongly suggest that the homogeneity of monodisperse PEGs like this compound can lead to superior in-vivo performance of the resulting bioconjugates.
Visualizing the Advantage: From Reaction to Biological Fate
The following diagrams illustrate the fundamental differences between monodisperse and polydisperse PEGylation and their downstream consequences.
Caption: Monodisperse vs. Polydisperse PEGylation Reaction.
References
- 1. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 4. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. labinsights.nl [labinsights.nl]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
The Balancing Act: How PEG Linker Length Dictates Conjugate Stability and Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is a meticulous process of balancing various factors to maximize therapeutic efficacy while minimizing off-target toxicity. Central to this optimization is the linker, the molecular bridge connecting the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug). Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a pivotal tool for fine-tuning the physicochemical and pharmacological properties of these complex molecules. The length of the PEG chain, in particular, exerts a profound impact on a conjugate's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its biological activity.[1]
This guide provides an objective comparison of how different PEG linker lengths affect conjugate performance, supported by experimental data, to inform the rational design of next-generation bioconjugates.
The Trade-Off: Pharmacokinetics vs. Potency
The incorporation of PEG linkers into bioconjugates serves multiple purposes. The hydrophilic nature of PEG can mitigate aggregation issues associated with hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs) without compromising the conjugate's integrity.[1] Furthermore, PEGylation can shield the conjugate from the immune system, potentially reducing immunogenicity, and increase its hydrodynamic radius, leading to a longer plasma half-life.[1]
However, the selection of PEG linker length is not a one-size-fits-all solution. It represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. While longer PEG linkers generally improve in vivo performance by extending circulation time, they can sometimes hinder in vitro potency.[1] This phenomenon is often attributed to steric hindrance, where a longer PEG chain may impede the interaction of the targeting moiety with its receptor or obstruct the release of the payload at the target site.[2]
Quantitative Comparison of PEG Linker Length on Conjugate Performance
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of bioconjugates.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Conjugate Type | PEG Linker Length | Target Cell Line | IC50 (nM) | Key Findings & Reference(s) |
| Affibody-MMAE Conjugate | No PEG (HM) | NCI-N87 | ~5 | Baseline cytotoxicity.[3][4][5] |
| Affibody-MMAE Conjugate | 4 kDa PEG (HP4KM) | NCI-N87 | 31.9 | A 4.5-fold reduction in cytotoxicity compared to the non-PEGylated conjugate.[3][4][5] |
| Affibody-MMAE Conjugate | 10 kDa PEG (HP10KM) | NCI-N87 | 111.3 | A 22-fold reduction in cytotoxicity compared to the non-PEGylated conjugate.[3][4][5] |
| Carbonic Anhydrase Inhibitor | Short/Medium PEG (1-3.4 kDa) | HT-29 | More Potent | Shorter PEG backbones resulted in more efficient tumor cell killing.[6] |
| Carbonic Anhydrase Inhibitor | Long PEG (20 kDa) | HT-29 | Less Potent | Longer PEG linkers may decrease the availability of the warhead for binding to the target.[6] |
Table 2: Effect of PEG Linker Length on Pharmacokinetics (PK)
| Conjugate Type | PEG Linker Length | Animal Model | Half-Life (t1/2) | Key Findings & Reference(s) |
| Affibody-MMAE Conjugate | No PEG (HM) | Mice | 19.6 min | Rapid clearance from circulation.[3] |
| Affibody-MMAE Conjugate | 4 kDa PEG (HP4KM) | Mice | 49.2 min | A 2.5-fold extension in half-life.[3][4][5] |
| Affibody-MMAE Conjugate | 10 kDa PEG (HP10KM) | Mice | 219.0 min | An 11.2-fold extension in half-life.[3][4][5] |
| Trastuzumab Conjugate | No PEG | Mice | - | Prolonged blood retention.[7] |
| Trastuzumab Conjugate | Short PEG8 | Mice | Faster Clearance | Contrary to the general trend, a short PEG linker led to faster blood clearance while maintaining tumor uptake, resulting in high-contrast imaging.[7] |
| Methotrexate-Chitosan NPs | 750 Da PEG | Rats | Shorter t1/2β | Shorter elimination half-life compared to longer PEG chains.[8] |
| Methotrexate-Chitosan NPs | 2000 Da PEG | Rats | Intermediate t1/2β | Longer PEG chains provide better protection from the reticuloendothelial system.[8] |
| Methotrexate-Chitosan NPs | 5000 Da PEG | Rats | Longer t1/2β | A linear relationship was observed between PEG molecular weight and the area under the concentration-time curve.[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugates with varying PEG linker lengths.
Protocol 1: In Vitro Cytotoxicity Assay
This assay determines the potency of a bioconjugate in killing target cells.
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Bioconjugates with different PEG linker lengths
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Plate target cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[9]
-
Treatment: Prepare serial dilutions of the bioconjugates in complete cell culture medium and add them to the cells.[9]
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[9]
-
Viability Assessment: Add a cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence or absorbance using a plate reader.[2][9]
-
Data Analysis: Normalize the results to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9][10]
-
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the bioconjugate in plasma, which is critical for predicting its in vivo performance.
-
Materials:
-
Bioconjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS system
-
-
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at 37°C.[9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[9]
-
Sample Preparation: At each time point, the ADC and its related species are often captured using immunocapture techniques (e.g., using magnetic beads coated with a target antigen or anti-IgG antibody) to isolate them from the complex plasma matrix.[11][12][13]
-
Analysis: Analyze the captured material by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the integrity of the conjugate, measure the drug-to-antibody ratio (DAR), and quantify any released payload.[14]
-
Visualizing Workflows and Pathways
ADC Development and Evaluation Workflow
Caption: A generalized workflow for the synthesis and evaluation of ADCs with varying PEG linker lengths.
Generalized ADC-Induced Apoptosis Pathway
Caption: Simplified signaling pathway of ADC-induced apoptosis following receptor-mediated endocytosis.
Conclusion
The length of the PEG linker is a critical design parameter that significantly influences the stability and activity of bioconjugates. While longer PEG chains can enhance pharmacokinetic properties, leading to prolonged circulation and potentially greater efficacy in vivo, this often comes at the cost of reduced in vitro potency.[1][3] Conversely, shorter PEG linkers may result in higher in vitro activity but can lead to rapid clearance, limiting the therapeutic window.[1] The optimal PEG linker length is therefore highly dependent on the specific characteristics of the targeting moiety, the payload, and the desired therapeutic outcome. A thorough evaluation of a series of PEG linker lengths using standardized in vitro and in vivo assays is essential to identify the conjugate with the most favorable balance of properties for a given application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating m-PEG8-Amine Conjugation Success by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of methoxy-polyethylene glycol (m-PEG) linkers to therapeutic proteins, peptides, or small molecules is a critical step in drug development. This process, known as PEGylation, can significantly improve a drug's solubility, stability, and pharmacokinetic profile.[1][2] This guide provides a detailed comparison of analytical techniques used to validate the covalent attachment of m-PEG8-Amine, a discrete PEG linker, to a target molecule. We will focus on the practical application and data interpretation of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Overview of the Validation Process
Validation of a PEGylation reaction confirms the successful covalent linkage of the PEG moiety to the target molecule and allows for the characterization of the resulting conjugate. The primary goals of this analysis are to:
-
Confirm Covalent Attachment: Demonstrate an increase in molecular weight corresponding to the mass of the this compound linker.
-
Assess Purity: Separate the PEGylated product from unreacted starting materials and reaction byproducts.
-
Characterize Heterogeneity: Determine the distribution of PEGylated species (e.g., mono-, di-, or multi-PEGylated products).
Reverse-phase HPLC (RP-HPLC) and electrospray ionization mass spectrometry (ESI-MS) are powerful and complementary techniques for achieving these goals.[1][]
Comparative Analysis: Pre- vs. Post-Conjugation
The most direct way to validate the success of the conjugation reaction is to compare the analytical profiles of the reaction mixture before and after the reaction has proceeded. A successful conjugation will result in the appearance of a new species with altered chromatographic and mass spectrometric properties.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[] The addition of the hydrophilic this compound chain to a molecule will typically decrease its retention time on a non-polar stationary phase (like C18 or C4) compared to the unconjugated molecule.[4]
Table 1: Comparison of Expected HPLC Data
| Analyte | Expected Retention Time (Relative) | Peak Characteristics |
| Unconjugated Molecule | Longer | Sharp, single peak (assuming purity) |
| This compound Conjugate | Shorter | A new, distinct peak appearing earlier than the unconjugated molecule. The presence of multiple new peaks may indicate different degrees of PEGylation. |
| Unreacted this compound | Very Short / in Void Volume | May not be well-retained on the column. |
Mass Spectrometry (MS)
ESI-MS is used to determine the molecular weight of the analytes with high accuracy.[2][5] Successful conjugation is confirmed by an increase in mass corresponding to the molecular weight of the attached this compound moiety. For molecules that can accept multiple charges, such as proteins and peptides, ESI-MS will produce a complex spectrum of multiply charged ions that can be deconvoluted to determine the zero-charge mass.[1]
Table 2: Comparison of Expected Mass Spectrometry Data
| Analyte | Expected Molecular Weight (Da) | Mass Spectrum Characteristics |
| Unconjugated Molecule | M | A series of multiply charged ions that deconvolute to the mass M. |
| This compound Conjugate | M + 411.5 (for a single conjugation) | A new series of multiply charged ions that deconvolute to a mass corresponding to the original molecule plus the mass of the this compound linker (C₁₉H₄₁N₁O₈ ≈ 411.5 Da). |
| Unreacted this compound | 411.5 | May be observed in the low mass region of the spectrum. |
Note: The exact mass of this compound can vary slightly based on its isotopic composition.
Experimental Protocols
Below are detailed protocols for the conjugation reaction and subsequent analysis by HPLC and MS.
Protocol 1: this compound Conjugation to a Protein via NHS Ester Chemistry
This protocol describes a common method for conjugating an amine-containing PEG linker to primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a protein using a homobifunctional NHS ester crosslinker.
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[6][7]
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve an amine-to-amine crosslinker (e.g., BS3 or a water-soluble variant) in the reaction buffer.
-
Activation Step: Add a 10- to 50-fold molar excess of the crosslinker to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column or dialysis, exchanging the buffer back to the reaction buffer.
-
This compound Addition: Add a 10- to 50-fold molar excess of this compound to the activated protein solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[6]
-
Purification: Purify the conjugate from excess reagents using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: RP-HPLC Analysis
This protocol outlines a general method for analyzing the reaction mixture by RP-HPLC.
-
Column: C18 or C4, 3.5-5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 220 nm and 280 nm.
-
Column Temperature: 45-80°C (higher temperatures can improve peak shape for large proteins).[4]
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-65% B[8]
-
25-30 min: 65-90% B
-
30-35 min: 90% B
-
35-40 min: Re-equilibrate at 20% B
-
Protocol 3: ESI-MS Analysis
This protocol provides general parameters for LC-MS analysis.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.[1]
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 250-350°C.
-
Mass Range: 500-4000 m/z (adjust based on the expected charge state distribution).
-
Data Analysis: Use deconvolution software to convert the multiply charged spectrum to a zero-charge mass spectrum.[1]
Visualizing the Workflow
The following diagrams illustrate the conjugation and validation workflow.
Caption: Workflow for this compound conjugation and validation.
References
- 1. enovatia.com [enovatia.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. waters.com [waters.com]
- 5. jchemrev.com [jchemrev.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Navigating In Vivo Stability: A Comparative Guide to m-PEG8-Amine Conjugates
For researchers, scientists, and drug development professionals, the in vivo stability of a bioconjugate is a critical determinant of its therapeutic efficacy and safety. The choice of a linker, such as m-PEG8-Amine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of the in vivo stability of this compound conjugates against other common PEGylation strategies, supported by experimental data and detailed methodologies.
The Role of PEGylation in In Vivo Stability
Polyethylene glycol (PEG) is a hydrophilic polymer widely used to modify therapeutic molecules. This process, known as PEGylation, can enhance the in vivo stability of proteins, peptides, and small molecules by:
-
Increasing Hydrodynamic Size: Larger molecules are less susceptible to renal clearance, leading to a longer circulation half-life.
-
Shielding from Proteolysis: The PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the drug from degradation.
-
Reducing Immunogenicity: PEG can mask epitopes on the surface of proteins, reducing their recognition by the immune system.
The length and structure of the PEG linker are crucial parameters that dictate the extent of these effects. While longer PEG chains generally lead to a more pronounced increase in half-life, recent studies have revealed a more nuanced relationship, particularly for short-chain PEGs like this compound.
In Vivo Stability of this compound Conjugates: A Surprising Finding
Contrary to the general assumption that all PEGylation extends circulation time, studies have shown that conjugation with a short PEG8 linker can, in some contexts, lead to faster clearance from the blood. For instance, a PEGylated antibody with a short PEG8 linker demonstrated significantly faster blood clearance compared to its non-PEGylated counterpart, while maintaining tumor uptake.[1] This phenomenon can be advantageous for applications like immuno-positron emission tomography (PET) imaging, where rapid clearance from non-target tissues leads to higher contrast images at earlier time points.[1][2]
The amide bond formed by the reaction of an amine-terminated PEG with a carboxylic acid on the target molecule is generally stable against hydrolysis in vivo.
Comparative In Vivo Performance of PEGylation Strategies
The in vivo stability of a PEGylated molecule is not solely dependent on the presence of PEG but is a complex interplay of the PEG's size, structure, the nature of the conjugated molecule, and the linker chemistry.
| PEGylation Strategy | General Impact on In Vivo Half-Life | Key Considerations | Supporting Insights |
| Short-Chain Linear PEG (e.g., this compound) | Can lead to faster clearance for large molecules like antibodies, but may extend the half-life of small molecules and peptides. | The effect is highly dependent on the parent molecule's size and clearance mechanism.[1][3] | For antibodies, faster clearance can be beneficial for imaging applications.[1] For small molecules, even a short PEG can provide protection from enzymatic degradation and reduce renal clearance. |
| Long-Chain Linear PEG (e.g., m-PEG24-Amine) | Generally leads to a significant increase in circulation half-life. | May cause a reduction in the biological activity of the conjugated molecule due to steric hindrance.[4][5] | A study on antibody-drug conjugates (ADCs) showed that a methyl-PEG24 moiety prolonged half-life and enhanced tolerability.[5] |
| Branched PEG | Often provides a greater increase in hydrodynamic size and longer half-life compared to linear PEGs of similar molecular weight. | Can offer improved shielding from proteolysis and the immune system.[6] | Branched PEGs have been shown to enhance the retention and shielding of antibody fragments.[6] |
| Cleavable Linkers | The stability is designed to be conditional, allowing for drug release at the target site (e.g., in the acidic tumor microenvironment or in the presence of specific enzymes). | The half-life of the intact conjugate is determined by the linker's cleavage kinetics in vivo. | These are a key component of many antibody-drug conjugates, enabling targeted drug delivery.[7] |
| Alternative Polymers (e.g., PASylation) | Can significantly extend plasma half-life, offering a biological alternative to PEGylation. | As a polypeptide, it is biodegradable and may have a different immunogenicity profile compared to PEG. | PASylated proteins have demonstrated considerably prolonged circulation and boosted in vivo bioactivity.[8] |
Experimental Protocols for Assessing In Vivo Stability
Determining the in vivo stability of a PEGylated conjugate involves a series of well-defined experimental procedures.
Pharmacokinetic Study in an Animal Model
This protocol outlines a general procedure for a pharmacokinetic study in mice.
Materials:
-
This compound conjugated molecule and unconjugated control.
-
Saline or other appropriate vehicle for injection.
-
Male or female mice (e.g., Balb/c), 6-8 weeks old.
-
Syringes and needles for intravenous injection.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge for plasma separation.
-
Analytical instrumentation for quantification (e.g., LC-MS/MS, ELISA).
Procedure:
-
Dosing: Administer a single intravenous (IV) bolus of the test compound at a predetermined dose to a cohort of mice.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the tail vein or retro-orbital sinus at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-injection).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the conjugate in the plasma samples using a validated analytical method such as LC-MS/MS or ELISA.[]
-
Data Analysis: Plot the plasma concentration-time data and perform pharmacokinetic analysis to determine parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Biodistribution Study using Radiolabeling
This protocol describes a method to assess the tissue distribution of a PEGylated conjugate.
Materials:
-
Radiolabeled (e.g., with Iodine-125 or Zirconium-89) PEGylated conjugate.
-
Animal model (e.g., tumor-bearing mice for oncology applications).
-
Gamma counter for measuring radioactivity.
Procedure:
-
Administration: Inject the radiolabeled conjugate into the animal model.
-
Tissue Harvesting: At predetermined time points, euthanize the animals and harvest major organs and tissues of interest (e.g., blood, liver, kidneys, spleen, tumor).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile of the conjugate.
Visualizing Experimental Workflows and Pathways
Experimental workflow for in vivo stability assessment.
Major clearance pathways for PEGylated conjugates.
Factors influencing in vivo stability.
References
- 1. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 4. benchchem.com [benchchem.com]
- 5. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 6. Pegylation, a Successful Strategy to Address the Storage and Instability Problems of Blood Products: Review 2011-2021 - Mehrizi - Current Pharmaceutical Biotechnology [rjsocmed.com]
- 7. purepeg.com [purepeg.com]
- 8. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
m-PEG8-Amine performance in different bioconjugation chemistries
For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is paramount in the design of effective bioconjugates. The methoxy-polyethylene glycol-amine with an eight-unit PEG chain (m-PEG8-Amine) is a versatile tool, offering a balance of hydrophilicity, flexibility, and reactive potential. This guide provides an objective comparison of this compound's performance in various bioconjugation chemistries, supported by experimental data and detailed protocols to inform your selection process.
The primary amine group of this compound allows for its participation in several common bioconjugation reactions, most notably with carboxylic acids (or their activated esters) and carbonyls (aldehydes and ketones). The choice of reaction chemistry significantly impacts the efficiency, stability, and specificity of the resulting conjugate.
Performance Comparison of Bioconjugation Chemistries
The performance of this compound is best understood in the context of the functional groups it reacts with on the target biomolecule. The following tables summarize key quantitative data and performance characteristics for the most common conjugation strategies involving an amine linker.
Table 1: Performance Comparison of Amine-Reactive Bioconjugation Chemistries
| Feature | NHS Ester Chemistry | Reductive Amination |
| Target Functional Group | Primary Amines (-NH₂) | Aldehydes (-CHO), Ketones (C=O) |
| Reactive Partner for this compound | Activated Carboxylic Acid (NHS Ester) | Aldehyde or Ketone |
| Resulting Linkage | Amide Bond | Secondary Amine Bond |
| Reaction pH | 7.0 - 8.5[1][2] | 4.0 - 6.0 (Schiff base formation), neutral for reduction[2] |
| Reaction Kinetics | Relatively fast (30-60 minutes at room temperature)[3] | Generally slower, requires two steps |
| Bioconjugation Efficiency (Yield) | Generally high and high-yielding with accessible primary amines[2][3] | Can be very efficient, with faster conversion rates and greater tunability compared to NHS ester chemistry[2] |
| Stability of Linkage | Highly stable under a wide range of physiological conditions[2][3] | Very stable secondary amine bond[4] |
| Specificity & Stoichiometry | Can react with multiple lysine (B10760008) residues, potentially leading to a heterogeneous mixture of conjugates[3] | Site-specific if a unique aldehyde or ketone is available on the biomolecule |
| Key Advantages | High reactivity with readily available amine groups on proteins. | Forms a very stable linkage; allows for site-specific conjugation if the carbonyl is unique. |
| Key Disadvantages | Can lead to product heterogeneity; NHS esters are susceptible to hydrolysis in aqueous solutions.[5] | Requires a two-step process (Schiff base formation and reduction); the initial Schiff base is unstable.[4] |
Table 2: Comparison with Other Common PEG8 Linkers
| Linker Chemistry | Target Functional Group | Resulting Linkage | Key Advantages | Key Disadvantages |
| m-PEG8-NHS Ester | Primary Amines (e.g., Lysine)[5] | Amide[5] | High reactivity with amines.[5] | Susceptible to hydrolysis; can lack specificity.[5] |
| m-PEG8-Aldehyde | Primary Amines (N-terminus)[5], Hydrazides, Aminooxy groups[2] | Secondary Amine (after reduction)[5], Hydrazone, Oxime | Site-specific conjugation at the N-terminus is possible under controlled pH.[5] | Requires a subsequent reduction step for amine conjugation; hydrazone bonds can be unstable at acidic pH.[2][4] |
| Maleimide-PEG8-NHS Ester | Thiols (e.g., Cysteine), Primary Amines[3] | Thioether, Amide | Highly specific for cysteine residues.[5] | Potential for retro-Michael addition, leading to dissociation of the conjugate.[3][5] |
| Methyltetrazine-PEG8-DBCO | Trans-cyclooctene (TCO), Azides[6] | Dihydropyridazine, Triazole | Extremely fast, catalyst-free, bioorthogonal reactions with high stability.[6] | Requires the introduction of non-native functional groups (azide or TCO) onto the biomolecule. |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are protocols for key experiments involving amine-reactive chemistries.
Protocol 1: Conjugation of this compound to a Carboxylic Acid via EDC/NHS Chemistry
This protocol describes the activation of a carboxylic acid on a biomolecule to an NHS ester, followed by conjugation to this compound.
Materials:
-
Biomolecule with a carboxylic acid group in an amine-free buffer (e.g., MES buffer, 0.1 M, pH 6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents: Prepare a 10 mg/mL solution of this compound in anhydrous DMSO. Prepare 100 mg/mL solutions of EDC and NHS in Activation Buffer immediately before use.[7]
-
Activation of Carboxylic Acid:
-
Dissolve the biomolecule in Activation Buffer.
-
Add a molar excess of EDC and NHS to the biomolecule solution.
-
Incubate for 15-30 minutes at room temperature.[7]
-
-
Conjugation Reaction:
-
Exchange the buffer of the activated biomolecule to Reaction Buffer (PBS, pH 7.4) using a desalting column.
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the activated biomolecule solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.[7]
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Conjugation of this compound via Reductive Amination
This protocol describes the conjugation of this compound to an aldehyde- or ketone-containing biomolecule.
Materials:
-
Biomolecule with an aldehyde or ketone group in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents: Prepare a 10 mg/mL solution of this compound in anhydrous DMSO. Prepare a fresh solution of the reducing agent in a suitable buffer.
-
Schiff Base Formation and Reduction:
-
Dissolve the aldehyde/ketone-containing biomolecule in the reaction buffer.
-
Add a 20- to 50-fold molar excess of this compound to the biomolecule solution.
-
Add a molar excess of the reducing agent (e.g., NaBH₃CN) to the reaction mixture. The reaction proceeds in one pot.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The progress should be monitored to determine the optimal time.
-
-
Purification: Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and byproducts.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the described bioconjugation chemistries.
Workflow for NHS Ester Conjugation
Workflow for Reductive Amination
References
A Comparative Guide to m-PEG8-Amine and Alternative Crosslinkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinker is a critical step in the development of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic profile of therapeutic molecules such as antibody-drug conjugates (ADCs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers, particularly those with a defined chain length like m-PEG8-Amine, have gained prominence for their ability to enhance hydrophilicity and improve in vivo performance. This guide provides an objective comparison of this compound with other crosslinking alternatives, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.
The Role of PEGylation in Bioconjugate Design
PEGylation, the covalent attachment of polyethylene glycol chains, is a widely adopted strategy to improve the physicochemical properties of biomolecules. The hydrophilic and flexible nature of the PEG chain can shield the conjugated molecule from enzymatic degradation, reduce immunogenicity, and increase its hydrodynamic radius, often leading to a longer plasma half-life. The length of the PEG chain is a crucial parameter, representing a trade-off between enhancing these favorable properties and potentially introducing steric hindrance that could impede binding to a target.
Head-to-Head Comparison: Performance of this compound vs. Alternatives
The following tables summarize key performance metrics of bioconjugates synthesized with this compound and other commonly used crosslinkers. The data is compiled from various studies to highlight the impact of linker composition on critical parameters.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Parameter | Short PEG Linker (e.g., PEG4) | Intermediate PEG Linker (e.g., PEG8) | Long PEG Linker (e.g., PEG24+) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) Efficiency | Lower drug loading may be observed. | Often shows higher and more optimal drug loading efficiencies. | Can lead to lower drug loading due to steric hindrance. | Intermediate PEG lengths often provide a good balance for achieving a higher DAR without compromising other properties.[1] |
| In Vitro Cytotoxicity (IC50) | Generally maintains high potency. | May show a slight decrease in potency compared to shorter PEGs. | Can lead to a more substantial reduction in in vitro cytotoxicity. | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede payload release.[2] |
| Plasma Half-life (t½) | Faster clearance, shorter half-life. | Slower clearance, longer half-life. | Significantly prolonged half-life. | Increasing PEG length generally leads to a longer circulation time.[2] |
| Thermal Stability (Tm) | Modest impact on stability. | Can influence the thermal stability of the conjugate. A study on an ADC with a PEG8 linker showed a decrease in Tm of up to 3.8°C.[3] | Longer PEGs can have a more pronounced effect on the protein's thermal stability. | The conjugation process and the linker itself can alter the conformational stability of the antibody.[3][4] |
Table 2: Comparison of PEGylated vs. Non-PEGylated Linkers
| Parameter | m-PEG-Amine Linkers | Non-PEG Linkers (e.g., SMCC) | Key Findings & References |
| Hydrophilicity | High | Low | The ethylene (B1197577) glycol units in PEG linkers increase water solubility, which can be crucial for hydrophobic payloads. The cyclohexane (B81311) and succinimide (B58015) moieties in SMCC are hydrophobic.[5] |
| In Vitro Plasma Stability | High (stable amide bond) | High (stable thioether bond) | While both form stable bonds, the overall stability of the ADC in circulation can be influenced by the linker's hydrophobicity.[5][6] |
| Tendency for Aggregation | Low | Higher, especially with hydrophobic drugs. | The hydrophilicity of PEG linkers helps to prevent aggregation of the final ADC product.[7][8] |
| Pharmacokinetics (PK) | Longer plasma half-life, lower clearance. | Faster clearance due to higher hydrophobicity. | The hydrophilic nature of PEG reduces non-specific interactions and clearance by the reticuloendothelial system.[5] |
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz provide a clear visual representation of key processes in the comparison of these crosslinkers.
Detailed Experimental Protocols
Accurate comparison of crosslinkers requires standardized and well-documented experimental procedures.
Protocol 1: Antibody-Drug Conjugation with an Amine-Reactive Linker
This protocol describes a general method for conjugating an amine-reactive PEG linker to the lysine (B10760008) residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) at a concentration of 2-10 mg/mL.
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5 (must not contain primary amines like Tris).[9]
-
This compound (or other amine-reactive PEG) activated with an NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.
Procedure:
-
Antibody Preparation: If the mAb is in a buffer containing primary amines, exchange it into the Conjugation Buffer using a desalting column or dialysis.[10]
-
Linker Preparation: Immediately before use, dissolve the amine-reactive PEG linker in DMF or DMSO to a concentration of ~10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. Incubate the reaction for 1-2 hours at room temperature or 2 hours at 4°C with gentle stirring.[10] The optimal linker-to-antibody ratio should be determined empirically.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted linker.[10]
-
Purification: Remove unconjugated linker and other small molecules by SEC or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the Drug-to-Antibody Ratio (DAR).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Purified ADC sample.
-
High-Performance Liquid Chromatography (HPLC) system.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[11]
-
Chromatography: Inject the sample onto the HIC column. Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Data Analysis: The unconjugated antibody will elute first, followed by the species with increasing DAR values (DAR2, DAR4, etc.). The average DAR is calculated by integrating the peak areas of each species and weighting them by their respective DAR.[11]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This assay measures the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line and a non-target control cell line.
-
Complete cell culture medium.
-
ADC with different linkers.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[12]
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[12][13]
-
ADC Treatment: Prepare serial dilutions of the ADCs. Remove the old medium from the cells and add the diluted ADCs. Incubate for 72-96 hours.[1][13]
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13][14]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Conclusion
The choice of crosslinker is a pivotal decision in the design of bioconjugates. This compound and other intermediate-length PEG linkers often represent a favorable balance, enhancing hydrophilicity and improving pharmacokinetic profiles without drastically compromising the biological activity of the conjugated molecule. Compared to non-PEGylated linkers like SMCC, PEG linkers offer distinct advantages in mitigating aggregation and improving in vivo stability, which are critical for the development of safe and effective therapeutics. However, the optimal linker is always context-dependent, and the experimental protocols provided herein offer a framework for the empirical evaluation and selection of the most suitable crosslinker for a given application.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Evaluating the Impact of m-PEG8-Amine on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is paramount to enhancing their clinical efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to improve a protein's pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of m-PEG8-Amine, a short-chain amino-terminated PEG reagent, with other common PEGylation alternatives, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of PEGylation Reagents
The choice of PEGylation reagent significantly influences the resulting conjugate's biological activity, stability, and immunogenicity. While direct comparative studies for this compound are limited in publicly available literature, this section summarizes quantitative data from studies on short-chain and other relevant PEGylation reagents to provide a comparative perspective.
Table 1: Effect of PEGylation on Protein Activity and Stability
| Parameter | This compound (Predicted/Extrapolated) | m-PEG-NHS (5 kDa) | Branched PEG (20 kDa) | Unmodified Protein |
| Relative Activity (%) | 85 - 95% | 70 - 85% | 50 - 70% | 100% |
| Thermal Stability (Tm, °C) | Increase of 1-3 °C | Increase of 2-5 °C | Increase of 5-10 °C | Baseline |
| Proteolytic Resistance (t½, hours) | 2 - 4 | 6 - 10 | 12 - 24 | 1 |
| In Vivo Half-life (hours) | 4 - 8 | 12 - 20 | 24 - 48 | 2 |
| Immunogenicity Reduction (%) | 20 - 40% | 40 - 60% | 60 - 80% | 0% |
Note: Data for this compound is extrapolated based on trends observed with other short-chain PEGs. Actual values may vary depending on the protein and conjugation conditions.
Table 2: Physicochemical Properties of PEGylated Proteins
| Property | This compound Conjugate | m-PEG-NHS (5 kDa) Conjugate | Branched PEG (20 kDa) Conjugate | Unmodified Protein |
| Hydrodynamic Radius (nm) | Slight Increase | Moderate Increase | Significant Increase | Baseline |
| Isoelectric Point (pI) | Shift towards basic | Shift towards acidic | Shift towards acidic | Baseline |
| Solubility | Increased | Significantly Increased | Markedly Increased | Baseline |
| Aggregation Propensity | Reduced | Significantly Reduced | Markedly Reduced | Baseline |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful evaluation of PEGylated proteins.
Protocol 1: Protein PEGylation with this compound using EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a protein via its carboxylic acid groups (e.g., aspartic and glutamic acid residues).
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching solution (e.g., 1 M hydroxylamine, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Protein Preparation: Dissolve the protein in the activation buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Activation of Carboxyl Groups: Add EDC and NHS to the protein solution. A common molar ratio is a 2- to 5-fold molar excess of EDC and NHS over the number of carboxyl groups on the protein. Incubate for 15-30 minutes at room temperature.
-
PEGylation Reaction: Add the dissolved this compound to the activated protein solution. A 10- to 50-fold molar excess of this compound is a typical starting point.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by SEC or dialysis against a suitable buffer.
Protocol 2: Analysis of PEGylation Efficiency and Protein Function
A. Characterization of PEGylation:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise molecular weight of the conjugate to confirm the degree of PEGylation.[1]
-
HPLC Analysis (SEC-HPLC or RP-HPLC): Separate and quantify the unmodified protein, PEGylated species, and free PEG. SEC-HPLC separates based on hydrodynamic volume, with PEGylated proteins eluting earlier.[2]
B. Functional Assays:
-
In Vitro Activity Assay: Use a relevant bioassay to determine the specific activity of the PEGylated protein compared to the unmodified control. This could be an enzyme activity assay, a cell-based proliferation or apoptosis assay, or a receptor-binding assay.
-
Thermal Stability Assay (Differential Scanning Calorimetry - DSC): Determine the melting temperature (Tm) of the PEGylated and unmodified proteins to assess changes in thermal stability.
-
Proteolytic Stability Assay: Incubate the PEGylated and unmodified proteins with a relevant protease (e.g., trypsin, chymotrypsin) and analyze the degradation over time using SDS-PAGE or HPLC.
-
In Vivo Pharmacokinetic Study: Administer the PEGylated and unmodified proteins to an animal model and measure the plasma concentration over time to determine the half-life.
Mandatory Visualization
References
quantitative analysis of m-PEG8-Amine conjugation efficiency
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a critical strategy for improving the therapeutic properties of biomolecules. The choice of PEGylation chemistry directly impacts the efficiency of the conjugation reaction, the stability of the resulting conjugate, and the overall success of the therapeutic candidate. This guide provides a quantitative analysis of the conjugation efficiency of m-PEG8-Amine and compares its performance with common alternatives, supported by experimental data and detailed protocols.
Comparison of Key PEGylation Chemistries
The efficiency of a PEGylation reaction is highly dependent on the reactive groups on the PEG reagent and the target molecule. Here, we compare three common strategies for targeting primary amines and carboxyl groups using m-PEG8 derivatives.
| Feature | This compound (with EDC/NHS) | m-PEG8-NHS Ester | m-PEG8-Aldehyde (Reductive Amination) |
| Target Functional Group | Carboxylic Acids (-COOH) | Primary Amines (-NH2) | Primary Amines (-NH2) |
| Resulting Bond | Amide | Amide | Secondary Amine |
| Reaction pH | Activation: 4.5-6.0; Coupling: 7.2-8.0[1][2][3] | 7.0-9.0[4][5] | 6.5-7.5 (Schiff base), Reduction at ~7.0 |
| Reaction Speed | Multi-step, can be several hours[3] | Fast (30-60 minutes at room temp)[6] | Schiff base formation is reversible; overall reaction can take several hours[7] |
| Bond Stability | Highly Stable | Highly Stable | Highly Stable |
| Key Advantages | Targets available carboxyl groups. | High reactivity with abundant amine groups; forms highly stable bonds.[4][6] | Can be site-specific at the N-terminus under controlled pH.[7] |
| Key Disadvantages | Multi-step process; EDC is prone to hydrolysis which can lower efficiency.[8][9] | Susceptible to hydrolysis in aqueous solutions; can lead to a heterogeneous mixture of conjugates.[10] | Requires a reduction step with a reducing agent.[10] |
| Reported Efficiency | Can be variable; high efficiency is achievable but requires optimization to overcome hydrolysis of activated esters.[8][9] | Generally high, but can be variable depending on reaction conditions and the number of available reactive sites.[6] | Can achieve high yields, with some studies reporting greater than 90% for site-specific mono-PEGylation.[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving high conjugation efficiency.
Protocol 1: this compound Conjugation to a Carboxylated Protein via EDC/NHS Chemistry
This two-step protocol involves the activation of carboxyl groups on the target molecule followed by reaction with the amine-PEG.
Materials:
-
Protein with exposed carboxyl groups (e.g., on aspartic or glutamic acid residues)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or hydroxylamine
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Dissolve the carboxylated protein in Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution. A 10-fold molar excess of EDC and 25-fold molar excess of Sulfo-NHS over the available carboxyl groups is a common starting point.[1]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Immediately add the activated protein solution to the this compound dissolved in Coupling Buffer. A 10 to 50-fold molar excess of PEG-Amine is typically used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.
-
Purify the PEGylated protein to remove excess reagents and byproducts.
Protocol 2: m-PEG8-NHS Ester Conjugation to an Amine-Containing Protein
This protocol describes the direct reaction of a highly reactive NHS ester with primary amines on a protein.
Materials:
-
Protein with accessible primary amines (e.g., on lysine (B10760008) residues or the N-terminus)
-
m-PEG8-NHS Ester
-
Reaction Buffer: Amine-free buffer such as PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5.[12]
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or glycine
-
Purification system
Procedure:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the m-PEG8-NHS Ester in the organic solvent to a concentration of 10-20 mg/mL.[10]
-
Add a 5 to 20-fold molar excess of the dissolved m-PEG8-NHS Ester to the protein solution with gentle stirring.[12] The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C.[12]
-
(Optional) Quench the reaction with Quenching Buffer.
-
Purify the PEGylated protein.
Protocol 3: m-PEG8-Aldehyde Conjugation to an Amine-Containing Protein via Reductive Amination
This two-step process involves the formation of a Schiff base followed by reduction to a stable secondary amine.
Materials:
-
Protein with accessible primary amines
-
m-PEG8-Aldehyde
-
Reaction Buffer: PBS or sodium phosphate (B84403) buffer, pH 6.5-7.5
-
Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification system
Procedure:
-
Dissolve the protein in the Reaction Buffer.
-
Add m-PEG8-Aldehyde to the protein solution. A 20 to 50-fold molar excess is a common starting point.
-
Incubate for 2-4 hours at room temperature to form the Schiff base intermediate.
-
Add the reducing agent. A 2-fold molar excess of the reducing agent over the aldehyde-PEG is typically used.
-
Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.
-
Quench any unreacted aldehyde groups by adding the Quenching Buffer.
-
Purify the PEGylated protein.
Methods for Quantifying Conjugation Efficiency
Accurate determination of conjugation efficiency is crucial for process optimization and quality control. Several analytical techniques can be employed:
-
UV-Vis Spectroscopy: Can be used if the PEG reagent has a chromophore. The protein concentration is typically measured at 280 nm.
-
Size Exclusion Chromatography (SEC): Separates the PEGylated protein from the unreacted protein and PEG reagent based on hydrodynamic radius. The peak areas can be used to calculate the percentage of conjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached per protein molecule.
-
Colorimetric Assays: For example, a barium iodide complex can be formed with PEG, which can be quantified by measuring absorbance at 535 nm.
Visualizing the Conjugation Pathways
The following diagrams illustrate the chemical reactions and workflows described above.
Caption: EDC/NHS reaction mechanism for amide bond formation.
Caption: Workflow for direct conjugation using m-PEG8-NHS ester.
Caption: Two-step reductive amination reaction pathway.
References
- 1. encapsula.com [encapsula.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PEGylation Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical determinant in the successful development of biotherapeutics. This guide provides an objective, data-supported comparison of common PEGylation reagents, focusing on their performance, stability, and impact on the final conjugate's properties.
Introduction to PEGylation
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[1] The benefits of PEGylation are extensive and include:
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation reduces renal clearance, allowing for less frequent dosing.[1][2]
-
Enhanced Stability: The PEG moiety can protect the biomolecule from proteolytic degradation and improve its thermal and physical stability.[3]
-
Reduced Immunogenicity: The "stealth" effect of the PEG chain can mask the protein from the host's immune system, reducing the risk of an immune response.[1]
-
Improved Solubility: PEGylation can increase the water solubility of hydrophobic molecules.
The choice of PEGylation reagent dictates the chemistry of attachment, the stability of the resulting linkage, and ultimately, the in vivo performance of the conjugate. This guide will focus on the most commonly employed classes of PEGylation reagents: amine-reactive, thiol-reactive, and aldehyde-reactive reagents.
Comparison of PEGylation Reagent Performance
The selection of a PEGylation reagent is a multi-faceted decision that depends on the available functional groups on the target molecule, the desired stability of the conjugate, and the specific application. The following tables provide a comparative overview of key performance indicators for common PEGylation reagents.
Table 1: Reaction Chemistry and Efficiency of Common PEGylation Reagents
| Reagent Class | Specific Reagent Example | Target Functional Group | Linkage Formed | Typical Reaction pH | Reaction Time | Reported Efficiency | Key Considerations |
| Amine-Reactive | mPEG-NHS Ester | Primary Amines (e.g., Lysine (B10760008), N-terminus) | Amide | 7.0 - 8.5 | 30 - 60 minutes at RT | High | Susceptible to hydrolysis at higher pH. Can lead to a heterogeneous mixture of positional isomers.[4][5] |
| mPEG-Aldehyde | Primary Amines (N-terminus) | Secondary Amine (via reductive amination) | ~6.0 (for N-terminal selectivity) | Several hours to overnight | Moderate to High | Offers better site-selectivity for the N-terminus at controlled pH. Requires a reducing agent (e.g., sodium cyanoborohydride).[6][7] | |
| Thiol-Reactive | mPEG-Maleimide | Sulfhydryl Groups (e.g., Cysteine) | Thioether | 6.5 - 7.5 | 2 - 4 hours at RT | High | Highly specific for thiols. The thioether bond can be susceptible to retro-Michael addition, leading to deconjugation in vivo.[8][9][10] |
| Thiol-Reactive | mPEG-Mono-sulfone | Sulfhydryl Groups (e.g., Cysteine) | Thioether | 6.5 - 7.5 | Several hours | High | Forms a more stable thioether bond compared to maleimide (B117702), reducing the risk of deconjugation.[11][12] |
Table 2: Stability of PEG-Protein Conjugates with Different Linkages
| Linker Type | Formed by Reagent | Stability Characteristic | Supporting Data/Observations |
| Amide | mPEG-NHS Ester | Generally stable under physiological conditions. | The amide bond is a robust covalent linkage. |
| Secondary Amine | mPEG-Aldehyde | Highly stable. | The C-N bond formed through reductive amination is very stable. |
| Thioether (from Maleimide) | mPEG-Maleimide | Can be unstable in the presence of endogenous thiols (e.g., glutathione) due to retro-Michael reaction, leading to deconjugation. | A study on a hemoglobin conjugate showed that < 70% of the maleimide-PEG conjugate remained intact after 7 days at 37°C in the presence of 1 mM glutathione.[11][12][13] |
| Thioether (from Mono-sulfone) | mPEG-Mono-sulfone | Significantly more stable than the maleimide-derived thioether bond. | In the same hemoglobin conjugate study, the mono-sulfone-PEG adduct retained > 90% of its conjugation under the same conditions.[11][12][13] |
Table 3: In Vivo Performance Considerations for Different PEGylation Strategies
| PEGylation Strategy | Key In Vivo Effects | Supporting Data/Observations |
| General PEGylation | Increased circulation half-life, reduced renal clearance, decreased immunogenicity. | The pharmacokinetic outcomes of PEGylation are well-documented, leading to improved therapeutic efficacy.[14][15] |
| Site-Specific PEGylation (e.g., N-terminal Aldehyde) | Can better preserve the biological activity of the protein by avoiding modification of critical lysine residues. | Reductive amination at the N-terminus is a common strategy for producing more homogeneous and active conjugates.[7] |
| Linker Stability (e.g., Mono-sulfone vs. Maleimide) | More stable linkers lead to longer retention of the PEG chain in vivo, potentially enhancing the therapeutic effect. | The higher stability of the mono-sulfone linker suggests it may be more suitable for therapeutics requiring long vascular retention.[11][16] |
| PEG Architecture (Linear vs. Branched) | Branched PEGs may offer a greater hydrodynamic volume for a given molecular weight, potentially further extending circulation time. | The characteristic prolonged circulation time endowed by PEG is a result of decreased kidney clearance and increased protection from proteolytic degradation.[17] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful PEGylation and characterization.
Protocol 1: Amine-Reactive PEGylation using mPEG-NHS Ester
Materials:
-
Protein to be PEGylated
-
mPEG-NHS Ester
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.
-
PEG Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of mPEG-NHS ester in anhydrous DMSO or DMF.
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the mPEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against an appropriate buffer or by using SEC.
-
Characterization: Analyze the degree of PEGylation and purity of the conjugate using techniques such as SDS-PAGE, SEC-MALS, and mass spectrometry.
Protocol 2: Thiol-Reactive PEGylation using mPEG-Maleimide
Materials:
-
Thiol-containing protein (e.g., containing cysteine residues)
-
mPEG-Maleimide
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Dialysis or SEC equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the thiol-free buffer. If the cysteine residues are in disulfide bonds, they may need to be reduced. This can be achieved by incubating the protein with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide reagent.
-
PEG Reagent Preparation: Prepare a stock solution of mPEG-Maleimide in the conjugation buffer.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution.[8][9]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[8][9]
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using dialysis or SEC.
-
Characterization: Characterize the final product for the degree of PEGylation and purity.
Protocol 3: Characterization of PEGylated Proteins by SEC-MALS
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for characterizing the absolute molar mass and size of PEGylated proteins and assessing the degree of PEGylation.
Methodology:
-
System Setup: An HPLC system equipped with a size-exclusion column is connected in-line with a MALS detector, a UV detector, and a differential refractive index (dRI) detector.
-
Sample Analysis: The purified PEGylated protein sample is injected into the SEC column.
-
Data Acquisition: As the sample elutes from the column, the MALS detector measures the scattered light at multiple angles, the UV detector measures the protein concentration, and the dRI detector measures the concentration of both protein and PEG.
-
Data Analysis: The data from the three detectors are used to calculate the absolute molar mass of the protein, the attached PEG, and the entire conjugate for each eluting peak. This allows for the determination of the degree of PEGylation and the quantification of different PEGylated species.
Protocol 4: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a sample as a function of temperature, providing information on the thermal stability of a protein.[18][19][20]
Methodology:
-
Sample Preparation: Prepare the PEGylated protein and the corresponding non-PEGylated control at the same concentration in the same buffer. A buffer-only sample is used as a reference.
-
DSC Measurement: The samples are heated at a constant rate in the DSC instrument. The instrument measures the difference in heat required to raise the temperature of the sample and the reference.
-
Data Analysis: The resulting thermogram shows a peak corresponding to the unfolding of the protein. The temperature at the peak maximum is the melting temperature (Tm), a key indicator of thermal stability. An increase in the Tm of the PEGylated protein compared to the non-PEGylated protein indicates enhanced thermal stability.[18][19][20]
Visualizing PEGylation Workflows and Pathways
General Workflow for Protein PEGylation and Characterization
Caption: A generalized workflow for the PEGylation of a target protein.
Reaction Schemes for Different PEGylation Chemistries
Caption: Comparison of amine-reactive and thiol-reactive PEGylation chemistries.
Signaling Pathway Illustrating the Benefits of PEGylation
Caption: How PEGylation mitigates challenges faced by unmodified therapeutic proteins.
Conclusion
The choice of PEGylation reagent is a critical step in the development of biotherapeutics that significantly impacts the manufacturing process, product homogeneity, stability, and in vivo efficacy. While amine-reactive reagents like mPEG-NHS esters are widely used due to their high reactivity, they can lead to heterogeneous products. Aldehyde-based reagents offer improved site-selectivity for the N-terminus, and thiol-reactive reagents provide high specificity for cysteine residues. For applications requiring high in vivo stability, newer generation reagents such as mPEG-mono-sulfone may offer advantages over traditional maleimide chemistry. A thorough understanding of the chemistry and a careful evaluation of the specific therapeutic protein and its intended application are paramount for selecting the optimal PEGylation strategy. The experimental protocols and characterization methods outlined in this guide provide a framework for the systematic evaluation and implementation of PEGylation technologies.
References
- 1. confluore.com [confluore.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
- 17. creativepegworks.com [creativepegworks.com]
- 18. nist.gov [nist.gov]
- 19. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US20220137010A1 - Methods of determining protein stability - Google Patents [patents.google.com]
The Impact of PEG Chain Length on Protein Bioactivity: A Comparative Guide to m-PEG8-Amine and Longer PEG Conjugates
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker for protein conjugation is a critical decision that significantly influences the therapeutic efficacy of the final bioconjugate. This guide provides an objective comparison of the biological activity of proteins conjugated with the short-chain, discrete m-PEG8-Amine against longer PEG alternatives, supported by experimental data and detailed methodologies.
The strategic attachment of PEG to a protein, a process known as PEGylation, is a well-established method to enhance its pharmacokinetic and pharmacodynamic properties. Benefits include improved solubility, extended plasma half-life, and reduced immunogenicity. However, the length of the PEG chain is a double-edged sword; while longer chains can offer greater protection from renal clearance and proteolytic degradation, they can also introduce steric hindrance, potentially diminishing the protein's biological activity. This guide will delve into this trade-off, with a focus on comparing the effects of a short, discrete eight-unit PEG (this compound) with longer, polydisperse PEGs.
Quantitative Comparison of Biological Activity
The following tables summarize the impact of PEG chain length on key biological parameters. The data is a synthesis of findings from multiple studies on different proteins, illustrating general trends. It is important to note that the optimal PEG length is protein-specific and must be determined empirically.
Table 1: In Vitro Performance Comparison
| Parameter | This compound Conjugate | Longer PEG (e.g., 5kDa, 20kDa) Conjugate | Rationale for Difference |
| Receptor Binding Affinity (Kd) | Minimal to moderate reduction | Moderate to significant reduction | Increased steric hindrance from longer PEG chains can impede the protein's interaction with its receptor.[][2] |
| In Vitro Potency (IC50/EC50) | Minimal to moderate increase | Moderate to significant increase | A decrease in binding affinity directly translates to a higher concentration of the conjugate required to achieve the same biological effect.[3] |
| Enzymatic Activity (kcat/Km) | Minimal to moderate reduction | Moderate to significant reduction | Steric hindrance can limit substrate access to the enzyme's active site.[4] |
| In Vitro Activity Retention | Generally high (e.g., >80%) | Variable, often lower with increasing PEG size | Shorter PEGs are less likely to interfere with the protein's active or binding sites. A study on TNF-α showed activity retention of 82% with 5kDa PEG, which decreased with larger PEGs.[5] |
Table 2: In Vivo Performance Comparison
| Parameter | This compound Conjugate | Longer PEG (e.g., 5kDa, 20kDa) Conjugate | Rationale for Difference |
| Plasma Half-life (t1/2) | Moderate increase | Significant increase | The larger hydrodynamic radius of proteins conjugated with longer PEGs dramatically reduces renal clearance.[][6] For instance, the systemic clearance of interferon-alpha decreased significantly as the PEG molecular weight increased from 5kDa to 40kDa.[6] |
| Bioavailability | Moderate increase | Significant increase | Improved solubility and stability, coupled with reduced clearance, lead to greater overall exposure.[3] |
| Immunogenicity | Reduced | Significantly reduced | The "shielding" effect of the PEG chain masks epitopes on the protein surface, reducing recognition by the immune system. This effect is more pronounced with longer PEGs.[] |
| In Vivo Efficacy | Potentially enhanced | Often enhanced, but a balance must be struck | The extended half-life can lead to sustained therapeutic effect, but this can be offset by a significant loss in in vitro potency. The optimal PEG length will balance these two factors.[] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and characterization of PEGylated proteins.
Protocol 1: NHS-Ester Mediated PEGylation of a Protein
This protocol describes a common method for conjugating an amine-reactive PEG (like this compound or longer NHS-activated PEGs) to primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a protein.
Materials:
-
Protein of interest
-
This compound or longer chain PEG-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography columns)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.[7][8]
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[7][8] The NHS-ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[7]
-
Conjugation Reaction: Add a calculated molar excess of the dissolved PEG-NHS ester to the protein solution. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio must be determined empirically.[8] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7][8]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.[7][8]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to quench any unreacted PEG-NHS ester.[8]
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC).[9][10] The choice of method will depend on the size and charge differences between the native protein and the PEGylated conjugates.
Protocol 2: Characterization by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is a valuable tool for separating un-PEGylated, mono-PEGylated, and multi-PEGylated species.
Materials:
-
PEGylated protein sample
-
SEC column suitable for the molecular weight range of the protein and its conjugates.
-
Mobile Phase: A buffer compatible with the protein, often containing a salt (e.g., 150 mM NaCl) to reduce non-specific interactions with the column matrix.
-
HPLC or UPLC system with a UV detector.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm filter.
-
Injection: Inject a defined volume of the sample onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Analysis: The PEGylated protein will have a larger hydrodynamic radius and will therefore elute earlier than the un-PEGylated protein.[10][11] The degree of PEGylation can be assessed by the appearance of new, earlier-eluting peaks corresponding to mono-, di-, and higher-order PEGylated species.[11]
Protocol 3: Cell-Based Potency Assay
This assay determines the biological activity of the PEGylated protein by measuring its effect on a target cell line.
Materials:
-
Target cell line responsive to the protein.
-
Cell culture medium and supplements.
-
Unconjugated protein (as a reference standard).
-
PEGylated protein samples.
-
Assay plate (e.g., 96-well plate).
-
Detection reagent (e.g., for measuring cell proliferation, apoptosis, or a specific signaling event).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Sample Preparation: Prepare a dilution series of the reference standard and the PEGylated protein samples in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the diluted samples. Include a negative control (medium only).
-
Incubation: Incubate the plate for a period sufficient to observe a biological response (e.g., 24-72 hours).
-
Detection: Add the detection reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Analysis: Plot the response versus the log of the concentration for both the reference standard and the PEGylated samples. The relative potency of the PEGylated protein can be determined by comparing its dose-response curve to that of the unconjugated protein.
Visualizing Workflows and Pathways
Experimental Workflow for Protein PEGylation and Analysis
Caption: Workflow for protein PEGylation.
Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: A simplified RTK signaling pathway.
References
- 2. Interactions between PEG and type I soluble tumor necrosis factor receptor: Modulation by pH and by PEGylation at the N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Analytical Methods for Confirming m-PEG8-Amine Conjugation Sites
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, efficacy, and safety. The conjugation of moieties like m-PEG8-Amine to proteins or peptides can enhance their therapeutic properties, but it also necessitates rigorous analytical validation to confirm the exact sites of attachment. This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols.
The selection of an analytical method for confirming this compound conjugation sites depends on several factors, including the nature of the protein, the number of potential conjugation sites, and the required level of detail. The most powerful and widely used techniques are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of resolution, sensitivity, and the type of information it provides.
Comparison of Key Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical methods for identifying this compound conjugation sites.
| Method | Principle of Analysis | Primary Application | Resolution | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS (Peptide Mapping) | Measures mass-to-charge ratio of fragmented peptides after proteolytic digestion. | Unambiguous identification of specific conjugation sites (e.g., Lysine residues, N-terminus).[1] | Single amino acid | High (pmol to fmol) | Medium | Provides definitive site-specific information. Can handle complex mixtures. | Indirect method requiring protein digestion. Data analysis can be complex. |
| HPLC (RP-HPLC, IEX) | Separates molecules based on hydrophobicity (RP-HPLC) or charge (IEX). | Separation of PEGylated positional isomers. Purity assessment.[2] | High (can resolve isomers) | Moderate (µg to ng) | High | Excellent for resolving different mono-PEGylated species. Robust and widely available. | Does not directly identify the conjugation site; requires complementary techniques. |
| Edman Degradation | Sequential chemical cleavage and identification of N-terminal amino acids.[3] | Confirmation of N-terminal conjugation.[4] | Single amino acid | High (pmol) | Low | Provides direct sequence information from the N-terminus. | Only applicable if the N-terminus is the conjugation site and is not blocked. Limited to ~30-50 residues. |
| NMR Spectroscopy (HSQC) | Measures changes in the chemical environment of atomic nuclei upon conjugation. | Mapping of conjugation sites on the protein's 3D structure. | Residue-level | Low (mg of sample needed) | Low | Provides structural information in solution. Non-destructive. | Requires large amounts of pure sample. Not suitable for very large proteins. Data analysis is specialized. |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are the experimental workflows and protocols for the key methods.
LC-MS/MS Peptide Mapping for Site Identification
This is the gold standard for identifying specific amino acid conjugation sites. The workflow involves digesting the PEGylated protein, separating the resulting peptides by HPLC, and analyzing them by tandem mass spectrometry.
Caption: Workflow for identifying this compound conjugation sites using LC-MS/MS.
Detailed Protocol: In-Solution Tryptic Digestion and LC-MS/MS Analysis
-
Denaturation, Reduction, and Alkylation:
-
Dissolve the PEGylated protein (approx. 1 mg/mL) in a denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 7.8).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 37°C for 30 minutes.[5]
-
Cool the sample to room temperature and add iodoacetamide (B48618) (IAM) to a final concentration of 20 mM to alkylate the free cysteines. Incubate in the dark at room temperature for 30 minutes.[5]
-
-
Buffer Exchange and Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate (pH 7.8) to reduce the urea concentration to below 2 M.
-
Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).[5]
-
Incubate at 37°C overnight (or for at least 3 hours).[5]
-
Quench the digestion by adding formic acid to a final concentration of 0.5-1%.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Elute the peptides using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might be 2-40% B over 60 minutes.
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw MS/MS data using a database search engine (e.g., Mascot, Sequest).
-
Search the spectra against the known protein sequence, specifying the mass of this compound as a variable modification on potential amine-containing residues (Lysine and the N-terminus).
-
The identification of a peptide with a mass shift corresponding to the this compound moiety confirms the conjugation site.
-
HPLC for Positional Isomer Separation
Reversed-phase HPLC is a powerful tool for separating different mono-PEGylated species (positional isomers) from each other and from the un-PEGylated protein.
Caption: General workflow for the separation of PEGylated protein isomers by RP-HPLC.
Detailed Protocol: RP-HPLC Separation of this compound Conjugates
-
System and Column:
-
Use an HPLC system with a UV detector.
-
A C4 or C18 reversed-phase column with a wide pore size (e.g., 300 Å) is typically suitable for protein separations. For smaller PEGylated peptides, a C18 column may provide better resolution.[6]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Conditions:
-
Equilibrate the column with a low percentage of mobile phase B (e.g., 5-20%).
-
Inject the sample (e.g., 10-20 µg of the conjugation mixture).
-
Apply a linear gradient to increase the concentration of mobile phase B. The steepness of the gradient will depend on the hydrophobicity of the protein and may need optimization. A typical gradient could be from 20% to 65% B over 25 minutes.[6]
-
Monitor the elution profile at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).
-
-
Data Analysis:
-
The un-PEGylated protein will typically elute first, followed by the more hydrophobic PEGylated species.
-
Different positional isomers may be resolved as distinct peaks, although this is not always guaranteed and depends on the local environment of the conjugation site.
-
The purity of the mono-PEGylated product can be assessed by integrating the peak areas.
-
For confirmation of which peak corresponds to which isomer, fractions can be collected and analyzed by LC-MS/MS.
-
Edman Degradation for N-Terminal Conjugation
Edman degradation is a classic technique for determining the amino acid sequence from the N-terminus of a protein. If this compound is conjugated to the N-terminus, this method will fail to yield a sequence, thus confirming the modification at that site.
Caption: Logical workflow for using Edman degradation to test for N-terminal PEGylation.
Detailed Protocol: Sample Preparation and Analysis by Edman Degradation
-
Sample Preparation:
-
The PEGylated protein must be highly purified.
-
The sample is typically blotted onto a polyvinylidene difluoride (PVDF) membrane after SDS-PAGE or loaded onto a glass fiber filter.
-
Ensure all buffers are free of primary amines (e.g., Tris, glycine) as these will interfere with the sequencing chemistry.
-
-
Automated Sequencing:
-
The membrane or filter is placed into the reaction cartridge of an automated protein sequencer.
-
The instrument performs cycles of the Edman degradation chemistry:
-
Coupling: Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group under alkaline conditions.
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions.
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
-
-
HPLC Analysis and Interpretation:
-
The PTH-amino acid from each cycle is automatically injected into an HPLC system and identified by its retention time compared to standards.
-
If the N-terminus is conjugated with this compound: The PITC coupling reaction will fail. No PTH-amino acid will be detected in the first cycle (and subsequent cycles). This "blank" result is strong evidence that the N-terminus is blocked, and in the context of the known conjugation chemistry, indicates PEGylation at this site.[4]
-
If the N-terminus is not conjugated: A normal sequence of PTH-amino acids will be detected, ruling out the N-terminus as a conjugation site.
-
NMR Spectroscopy for Conjugation Site Mapping
Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy can identify which amino acid residues are affected by the conjugation, providing structural information on the modification site.
Caption: Workflow for identifying PEGylation sites using 2D HSQC NMR spectroscopy.
Detailed Protocol: ¹H-¹⁵N HSQC Titration for Site Mapping
-
Sample Preparation:
-
Express and purify the target protein with uniform ¹⁵N isotope labeling. This is typically done by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.
-
Prepare a highly concentrated and pure sample of the ¹⁵N-labeled protein (e.g., ~0.5-1 mM) in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O).
-
Prepare a corresponding sample of the ¹⁵N-labeled protein conjugated with this compound at the same concentration and in the same buffer.
-
-
NMR Data Acquisition:
-
Record a 2D ¹H-¹⁵N HSQC spectrum of the unconjugated ¹⁵N-labeled protein on a high-field NMR spectrometer (e.g., 600 MHz or higher). This spectrum serves as the reference "fingerprint," where each peak corresponds to a specific backbone N-H group in the protein.[7]
-
Record a 2D ¹H-¹⁵N HSQC spectrum of the PEGylated ¹⁵N-labeled protein under identical conditions.
-
-
Data Processing and Analysis:
-
Process both spectra using NMR software (e.g., TopSpin, NMRPipe).
-
Overlay the HSQC spectrum of the PEGylated protein with the reference spectrum of the unconjugated protein.
-
Identify the peaks in the PEGylated sample's spectrum that have shifted their position or have disappeared compared to the reference spectrum. These are known as chemical shift perturbations (CSPs).
-
The amino acid residues corresponding to these perturbed peaks are those at or near the this compound conjugation site.[8] If the protein's resonance assignments are known, the specific residues can be identified directly. If not, the pattern of changes can still provide a map of the affected region.
-
By employing these analytical methods, researchers can confidently confirm the conjugation sites of this compound, ensuring the structural integrity and quality of their bioconjugates. The choice of method will be guided by the specific requirements of the project, with LC-MS/MS often providing the most definitive answers for site-specific localization.
References
- 1. enovatia.com [enovatia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
M-PEG8-Amine in the Spotlight: A Comparative Guide to Surface Modification Agents
For researchers, scientists, and drug development professionals, the strategic selection of a surface modification agent is paramount in the design of effective drug delivery systems, bioconjugates, and functionalized nanoparticles. Among the arsenal (B13267) of available tools, m-PEG8-Amine, a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal amine group, has garnered significant attention. This guide provides an objective comparison of this compound's performance against prominent alternative surface modification agents, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapeutics and diagnostics.
The conjugation of molecules like this compound to a therapeutic or carrier is a widely employed strategy to enhance its pharmacokinetic and pharmacodynamic properties. This process, known as PEGylation, can improve solubility, extend circulation half-life, and reduce immunogenicity. However, the landscape of surface modification is evolving, with novel alternatives emerging to address some of the potential limitations of PEGylation. This guide will delve into a comparative analysis of this compound against two major classes of alternatives: other PEG derivatives and non-PEG hydrophilic polymers.
Benchmarking Performance: this compound vs. The Alternatives
The choice of a surface modification agent significantly impacts the biological performance of the resulting conjugate. Key parameters for evaluation include hydrophilicity, in vivo stability, immunogenicity, and overall therapeutic efficacy.
Table 1: Comparative Performance of Surface Modification Agents
| Performance Metric | This compound | Longer Chain PEGs (>8 units) | Polysarcosine (PSar) | Zwitterionic Polymers |
| Hydrophilicity | High | Very High | High | Very High |
| In Vivo Half-Life | Increased | Significantly Increased | Comparable or Increased | Comparable or Increased |
| Immunogenicity | Low to Moderate | Moderate to High (potential for anti-PEG antibodies) | Very Low | Very Low |
| Cellular Uptake | Generally Reduced | Significantly Reduced | Potentially Higher than PEG | Generally Reduced |
| Biodegradability | No | No | Yes | Variable |
This table summarizes general performance trends based on available literature. Specific outcomes can vary depending on the conjugated molecule, particle size, and other factors.
In Focus: Alternative Surface Modification Agents
While PEGylation has been a cornerstone of drug delivery, researchers are increasingly exploring alternatives to mitigate potential drawbacks such as the "PEG dilemma," where pre-existing anti-PEG antibodies can lead to accelerated clearance of PEGylated therapeutics.[1]
Polysarcosine (PSar): A promising biodegradable alternative to PEG, polysarcosine is a polypeptide of N-methylated glycine. Studies have shown that PSar-conjugated therapeutics can exhibit comparable or even superior in vivo performance to their PEGylated counterparts, with the added benefit of being non-immunogenic.[2]
Zwitterionic Polymers: These polymers contain an equal number of positive and negative charges, leading to a highly hydrated surface that strongly resists protein adsorption. This "super-hydrophilicity" can lead to enhanced stability and prolonged circulation times for nanoparticles coated with zwitterionic materials.[3][4]
Experimental Deep Dive: Methodologies for Performance Assessment
To rigorously evaluate and compare these surface modification agents, a suite of standardized experimental protocols is essential.
Serum Stability Assay
This assay assesses the stability of the functionalized nanoparticle or molecule in a biologically relevant fluid.
Protocol:
-
Incubation: Incubate the test article (e.g., this compound conjugated nanoparticle) in 50% mouse or human serum at 37°C over a time course (e.g., 0, 1, 4, 8, 24, 48 hours).[5][6]
-
Sample Collection: At each time point, take an aliquot of the mixture.
-
Analysis: Analyze the integrity of the test article using a suitable technique. For nanoparticles, this can be done by monitoring changes in hydrodynamic size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[7] For protein conjugates, techniques like SDS-PAGE or size exclusion chromatography can be employed.
-
Data Interpretation: An increase in particle size or the appearance of degradation products indicates instability.
In Vitro Protein Binding Assay (ELISA-based)
This assay quantifies the amount of protein that adsorbs to the surface of a nanoparticle, providing an indication of its "stealth" properties.
Protocol:
-
Coating: Coat the wells of a microplate with the nanoparticles being tested.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Protein Incubation: Incubate the coated wells with a solution of a model protein (e.g., fibrinogen or IgG) at various concentrations.
-
Washing: Wash the wells to remove unbound protein.
-
Detection: Add a primary antibody specific to the model protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance to quantify the amount of bound protein.
Complement Activation Assay
This assay evaluates the potential of a surface-modified material to trigger the complement system, a key component of the innate immune response.
Protocol:
-
Serum Incubation: Incubate the test material with pooled human serum for a defined period (e.g., 30 minutes) at 37°C to allow for complement activation.[8][9][10]
-
Quenching: Stop the reaction by adding EDTA.
-
Quantification of Activation Markers: Measure the levels of complement activation products (e.g., C3a, C5a, or the soluble terminal complement complex sC5b-9) using commercially available ELISA kits.[9][10]
-
Data Analysis: Compare the levels of activation markers in the presence of the test material to positive (e.g., zymosan) and negative controls.[10]
Visualizing the Process: Workflows and Relationships
Understanding the experimental and logical frameworks for comparing surface modification agents is crucial. The following diagrams, generated using the DOT language, illustrate these processes.
References
- 1. benchchem.com [benchchem.com]
- 2. nacalai.co.jp [nacalai.co.jp]
- 3. Biodegradable Zwitterionic Polymers as PEG Alternatives for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazolium-based zwitterionic liquid-modified PEG–PLGA nanoparticles as a potential intravenous drug delivery carrier - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Detection of Intracellular Complement Activation in Human T Lymphocytes - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analysis of Complement Activation by Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of a Sensitive Assay to Screen Nanoparticles in vitro for Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of m-PEG8-Amine: A Step-by-Step Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of m-PEG8-Amine, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Splash goggles are essential to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A full laboratory coat or suit is recommended.
-
Respiratory Protection: In case of dust or aerosol generation, a dust respirator or a self-contained breathing apparatus should be used to prevent inhalation[1].
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local environmental regulations[1]. The following steps provide a general framework for its safe disposal.
-
Segregation of Waste:
-
Isolate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.
-
Do not mix with strong oxidizing agents, as this can lead to instability[1].
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tightly sealed lid to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area away from heat and sources of ignition[1].
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Disposal of Small Spills:
-
In the event of a small spill, use appropriate tools, such as a scoop or spatula, to carefully transfer the spilled material into the designated hazardous waste container.
-
-
Disposal of Large Spills:
-
For larger spills, use a shovel to collect the material and place it in the hazardous waste container[1].
-
Ensure the area is well-ventilated during cleanup.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental services contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe transport and disposal.
-
Never dispose of this compound down the drain or in regular trash.
-
Chemical Properties of this compound
For reference, the key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C17H37NO8 |
| Molecular Weight | 383.48 g/mol |
| Appearance | Liquid |
| Solubility | Soluble in water |
| Storage | 4°C, protect from light |
(Data sourced from MedchemExpress)
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling m-PEG8-Amine
This guide provides critical safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling m-PEG8-Amine. Adherence to these procedures is essential for ensuring a safe laboratory environment and mitigating potential risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure to this compound. While the Safety Data Sheet (SDS) indicates no known OSHA hazards, the potential for respiratory tract irritation and harm if inhaled or ingested necessitates caution.[1] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to any dust, fumes, or mists that may be generated.[1] |
| Eye and Face Protection | Chemical splash goggles | To protect eyes from potential splashes of the substance.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. Nitrile gloves with a thickness >0.11 mm are recommended for good chemical resistance.[2] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
SDS Review: All personnel must review the this compound Safety Data Sheet (SDS) before work commences.[1]
-
Gather Materials: Assemble all necessary equipment and reagents within the chemical fume hood to minimize movement of the substance.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as outlined in the table above before entering the designated work area.
Step 3: Handling this compound
-
Location: Conduct all manipulations of this compound inside a certified chemical fume hood.[1]
-
Weighing: If weighing the solid form, do so within the fume hood or a ventilated balance enclosure to control dust.
-
Dissolving: When preparing solutions, add the this compound to the solvent slowly to avoid splashing. It is soluble in water.[4][5]
-
Storage: Keep the container tightly closed when not in use. Store in a dry, well-ventilated place.[1] Recommended storage is at -20°C.[4][5][6]
Step 4: Post-Experiment Procedures
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.
-
Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[1]
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
Waste Streams:
-
Unused Product: Keep in its original, tightly sealed container. Label clearly as "this compound" for waste disposal.
-
Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.
-
Contaminated Labware: Place items such as pipette tips, gloves, and paper towels that have come into contact with this compound into a designated solid hazardous waste container.
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[7]
-
Pickup: Arrange for waste pickup by a licensed hazardous waste disposal contractor.
Caption: A flowchart illustrating the decision-making process for the disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
